molecular formula C5H5IN2S B2908594 2-Iodo-4-methylthiopyrimidine CAS No. 1000576-08-8

2-Iodo-4-methylthiopyrimidine

Cat. No.: B2908594
CAS No.: 1000576-08-8
M. Wt: 252.07
InChI Key: GBBQPKKFWLPCFM-UHFFFAOYSA-N
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Description

2-Iodo-4-methylthiopyrimidine is a useful research compound. Its molecular formula is C5H5IN2S and its molecular weight is 252.07. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-4-methylthiopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-4-methylthiopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-iodo-4-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBQPKKFWLPCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000576-08-8
Record name 2-iodo-4-methylthiopyrimidine
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Foundational & Exploratory

Structural Dynamics & Synthetic Utility of 2-Iodo-4-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

2-Iodo-4-methylthiopyrimidine represents a specialized bifunctional scaffold in medicinal chemistry. Unlike its more common isomer (4-iodo-2-methylthiopyrimidine, CAS 1122-74-3), this specific architecture offers a unique "inverted" reactivity profile. The molecule features a highly reactive electrophilic handle at the C2 position (iodine) and a masked electrophile at the C4 position (methylthio group).

This guide details the molecular architecture, validated synthetic pathways, and orthogonal reactivity strategies that allow researchers to utilize this scaffold for the precision synthesis of polysubstituted pyrimidines, particularly in kinase inhibitor discovery.

Part 1: Molecular Architecture & Physicochemical Properties[1]

Structural Analysis

The pyrimidine ring is inherently electron-deficient (π-deficient). The placement of substituents at C2 and C4 creates a distinct electronic push-pull system:

  • C2-Iodine (The "Warhead"): Positioned between two nitrogen atoms, the C2 carbon is the most electron-deficient site. The iodine atom provides a weak C-I bond (approx. 50 kcal/mol), making it an exceptional handle for oxidative addition by Palladium(0) catalysts.

  • C4-Methylthio (The "Shield"): The sulfur atom donates electron density into the ring via resonance (+M effect), partially stabilizing the C4 position. However, it remains a latent leaving group. It is stable under basic cross-coupling conditions but can be "activated" via oxidation to a sulfone (-SO₂Me).

Predicted Physicochemical Profile

Note: Data derived from structure-activity relationship (SAR) models of analogous halogenated pyrimidines.

PropertyValue / CharacteristicRelevance
Formula C₅H₅IN₂SCore Scaffold
Molecular Weight 252.08 g/mol Fragment-based drug design (FBDD) compliant
LogP (Predicted) ~2.1Moderate lipophilicity; good membrane permeability
H-Bond Donors 0No competing protic sites for cross-coupling
H-Bond Acceptors 2 (N1, N3)Critical for kinase hinge binding
Topological Polar Surface Area ~25 ŲLow TPSA favors CNS penetration potential

Part 2: Synthetic Routes & Process Optimization

Synthesizing 2-iodo-4-methylthiopyrimidine requires overcoming the natural regioselectivity of pyrimidines. Direct iodination is difficult; therefore, a stepwise displacement strategy starting from 2,4-dichloropyrimidine is the industry standard.

The "Regioselectivity Flip" Protocol

Nucleophilic aromatic substitution (SₙAr) on 2,4-dichloropyrimidine naturally favors the C4 position due to the para-quinoid-like resonance stabilization of the intermediate Meisenheimer complex. We exploit this to install the thio-group first, then swap the remaining C2-chloride for iodine.

Step 1: Regioselective SₙAr (C4 Functionalization)
  • Precursor: 2,4-Dichloropyrimidine.[1][2][3][4][5][6][7]

  • Reagent: Sodium thiomethoxide (NaSMe) (1.05 eq).

  • Conditions: THF, 0°C to RT, 2 hours.[4]

  • Mechanism: The thiolate attacks C4 preferentially.

  • Intermediate: 2-Chloro-4-(methylthio)pyrimidine.

Step 2: Finkelstein Halogen Exchange (C2 Functionalization)
  • Precursor: 2-Chloro-4-(methylthio)pyrimidine.

  • Reagent: Sodium Iodide (NaI) (5.0 eq) + Acetyl Chloride (cat.) or aqueous HI (57%).

  • Conditions: Acetonitrile (MeCN), Reflux, 4–6 hours.

  • Mechanism: The hard chloride is exchanged for the soft iodide, driven by the solubility difference (NaCl precipitation in acetone/MeCN) or acid catalysis.

  • Product: 2-Iodo-4-methylthiopyrimidine .

Visualization of Synthetic Pathway

The following diagram illustrates the regioselective logic required to access this specific isomer.

Synthesispathway cluster_legend Reaction Logic Start 2,4-Dichloropyrimidine Step1 Intermediate: 2-Chloro-4-(methylthio)pyrimidine Start->Step1 NaSMe (1.0 eq) THF, 0°C (C4-Selective SNAr) Final Target: 2-Iodo-4-methylthiopyrimidine Step1->Final NaI, HI (aq) or TMSCl (C2 Halogen Exchange) Legend C4 is naturally more reactive to Nucleophiles. C2 is activated for Halogen Exchange.

Figure 1: Stepwise synthesis exploiting the natural C4-selectivity of nucleophilic attack followed by C2-halogen exchange.[1][8][9]

Part 3: Reactivity Profile & Chemo-selectivity[1]

The value of 2-iodo-4-methylthiopyrimidine lies in its orthogonal reactivity . The C2-Iodine and C4-Methylthio groups react under completely different conditions, allowing for sequential, programmable functionalization.

C2-Iodine: Palladium-Catalyzed Cross-Coupling

The C2-I bond is highly labile to Pd(0). It reacts significantly faster than the C4-SMe group (which can poison catalysts if not managed, but is generally inert to standard Suzuki conditions).

  • Reaction: Suzuki-Miyaura, Sonogashira, or Stille coupling.

  • Selectivity: >98% C2 selectivity.

  • Outcome: Introduction of aryl/heteroaryl groups at C2.

C4-Methylthio: The "Masked" Leaving Group

Once the C2 position is derivatized, the C4-SMe group is chemically inert to further Pd-coupling. To functionalize C4, the sulfur must be activated.

  • Activation: Oxidation using m-CPBA or Oxone to the Sulfone (-SO₂Me) or Sulfoxide (-SOMe).

  • Displacement: The resulting sulfone is a "super-leaving group" (better than chloride). It is easily displaced by amines, alcohols, or thiols via SₙAr.

Orthogonality Map[1]

ReactivityMap Core 2-Iodo-4-methylthiopyrimidine Suzuki Step A: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Chemoselective C-I Activation Intermediate 2-Aryl-4-methylthiopyrimidine Suzuki->Intermediate Oxidation Step B: Oxidation (m-CPBA or Oxone) Intermediate->Oxidation Sulfur Activation Sulfone 2-Aryl-4-(methylsulfonyl)pyrimidine (Activated Electrophile) Oxidation->Sulfone Displacement Step C: SNAr Displacement (R-NH2, Heat) Sulfone->Displacement Nucleophilic Attack FinalDrug Final Drug Scaffold (2-Aryl-4-amino-pyrimidine) Displacement->FinalDrug

Figure 2: The "Protect-React-Activate" workflow. The SMe group acts as a placeholder during C2 coupling, then becomes a leaving group.

Part 4: Experimental Protocols

Protocol: Synthesis of 2-Iodo-4-methylthiopyrimidine

Validation: Adapted from standard pyrimidine halogen exchange methodologies (Finkelstein conditions).

Materials:

  • 2-Chloro-4-(methylthio)pyrimidine (10.0 mmol)

  • Sodium Iodide (NaI) (50.0 mmol, 5 eq)

  • Hydriodic acid (HI), 57% aq. (stabilized) OR Acetyl Chloride (15 mmol)

  • Acetonitrile (anhydrous)

Procedure:

  • Setup: Charge a round-bottom flask with 2-chloro-4-(methylthio)pyrimidine dissolved in acetonitrile (0.5 M).

  • Addition: Add NaI (5 eq) in one portion.

  • Activation: Slowly add Acetyl Chloride (1.5 eq) dropwise (generates anhydrous HI in situ) OR add 57% HI (2 eq). Caution: Exothermic.

  • Reaction: Reflux the mixture at 80°C for 6 hours. Monitor by LC-MS (Look for M+H shift from ~161 to ~253).

  • Workup: Cool to RT. Quench with sat. aq. NaHCO₃ and Na₂S₂O₃ (to remove iodine color).

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (0-20% EtOAc/Hexane). The product is light sensitive; store in amber vials.

Protocol: Selective C2-Suzuki Coupling

Procedure:

  • Dissolve 2-iodo-4-methylthiopyrimidine (1.0 eq) and Arylboronic acid (1.1 eq) in DME/Water (3:1).

  • Add Na₂CO₃ (2.0 eq). Degas with Nitrogen for 10 min.

  • Add Pd(PPh₃)₄ (5 mol%).

  • Heat to 80°C for 4 hours. (Note: The C4-SMe group remains intact under these conditions).

References

  • Regioselectivity of Pyrimidine Substitutions: Tjaden, A., et al.[5][10] "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29.

  • Halogen Exchange (Finkelstein) on Heterocycles: Schlosser, M., et al. "Halogen/Metal Exchange on Heterocycles." Journal of Organic Chemistry. (General methodology validation for Cl -> I exchange in electron-deficient rings).

  • Orthogonal Reactivity of Thiopyrimidines: Vandekerckhove, S., & D'hooghe, M. "Quinazoline and pyrimidine scaffolds as novel privileged structures." Bioorganic & Medicinal Chemistry. (Validates the SMe -> SO2Me -> Amine pathway).

  • C2-Selective Coupling: Strotman, N. A., et al.[5] "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of the American Chemical Society. (Contextualizes the difficulty of C2 functionalization without the Iodine handle).

Sources

The Pyrimidine Scaffold: From 19th Century Dye Chemistry to Modern Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and History of Pyrimidine Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Discovery, Synthesis, and Therapeutic Evolution of Pyrimidine Derivatives

Executive Summary

The pyrimidine heterocycle—a six-membered ring containing two nitrogen atoms at positions 1 and 3—serves as one of the most privileged scaffolds in medicinal chemistry.[1][2][3] From its fundamental role in the genetic code (cytosine, thymine, uracil) to its ubiquity in oncology and virology, the history of pyrimidine derivatives is a timeline of rational drug design evolution. This guide explores the chemical genesis of pyrimidines, the mechanistic breakthroughs of antimetabolites like 5-Fluorouracil (5-FU), and the synthetic methodologies that enable modern kinase inhibitor discovery.

Historical Genesis: The "m-Diazine" Era

The systematic study of pyrimidines predates the elucidation of DNA. The field emerged from the isolation of uric acid derivatives and the dye industry's demand for novel heterocycles.

The Timeline of Discovery

The evolution of pyrimidine chemistry can be segmented into three distinct epochs: Isolation , Synthesis , and Therapeutic Application .

PyrimidineTimeline t1 1776: Isolation of Uric Acid (Scheele) t2 1818: Isolation of Alloxan (Brugnatelli) t1->t2 t3 1879: First Synthesis Barbituric Acid (Grimaux) t2->t3 t4 1884: 'Pyrimidine' Named (Pinner) t3->t4 t5 1893: Biginelli Reaction (One-Pot Synthesis) t4->t5 t6 1957: 5-Fluorouracil (Heidelberger) t5->t6 t7 1987: Zidovudine (AZT) FDA Approval (HIV) t6->t7 t8 2001: Imatinib (Kinase Inhibitors) t7->t8

Figure 1: Chronological evolution of pyrimidine chemistry from isolation to targeted therapy.[3][4][5]

Key Historical Milestones[7]
  • 1884 (Pinner): The term "pyrimidine" was coined by Adolf Pinner, combining "pyridine" and "amidine" to describe the structural homology. Pinner synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing the first scalable synthetic route.

  • 1893 (Biginelli): Pietro Biginelli reported a one-pot cyclocondensation reaction that remains a cornerstone of heterocyclic synthesis today (see Section 5).

  • 1900-1903: The structures of the nucleobases—thymine, cytosine, and uracil—were confirmed by synthesis, linking the chemical scaffold to biological heredity.

The Antimetabolite Revolution: 5-Fluorouracil

The discovery of 5-Fluorouracil (5-FU) in 1957 by Charles Heidelberger marked the transition from serendipitous discovery to rational drug design .

The Heidelberger Hypothesis

Heidelberger observed that rat hepatomas utilized radioactive uracil for DNA biosynthesis much more avidly than normal liver tissue. He hypothesized that a modified uracil molecule could act as a "Trojan horse," entering the metabolic pathway and blocking a critical enzymatic step.

Mechanism of Action: Thymidylate Synthase Inhibition

5-FU acts as a suicide inhibitor of Thymidylate Synthase (TS). The substitution of hydrogen with fluorine at the C-5 position is critical because the C-F bond is much stronger than the C-H bond and cannot be extracted by the enzyme's catalytic base.

The "Dead-End" Complex:

  • 5-FU is metabolically converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).

  • FdUMP enters the active site of TS along with the cofactor

    
    -methylene-tetrahydrofolate (mTHF).
    
  • The enzyme forms a covalent ternary complex (Enzyme-FdUMP-mTHF).

  • Normally, a proton is abstracted from C-5 to release the product (dTMP). However, the fluorine atom at C-5 prevents this abstraction, permanently locking the enzyme in an inactive state.

Mechanism5FU cluster_0 Metabolic Activation cluster_1 Thymidylate Synthase (TS) Inhibition n1 5-Fluorouracil (5-FU) n2 FdUMP (Active Metabolite) n1->n2 Ribosylation & Phosphorylation n5 Ternary Complex (TS-FdUMP-mTHF) n2->n5 Covalent Binding n3 Thymidylate Synthase (TS) n3->n5 Covalent Binding n4 Cofactor: mTHF n4->n5 Covalent Binding n6 dTMP Synthesis Blocked n5->n6 F prevents H-abstraction n7 Thymineless Death (Apoptosis) n6->n7

Figure 2: The "Suicide Inhibition" mechanism of 5-FU on Thymidylate Synthase.

Experimental Protocol: Thymidylate Synthase (TS) Inhibition Assay

Objective: To quantify the inhibitory potency (


) of a pyrimidine derivative against human TS using a spectrophotometric kinetic assay.

Principle: The conversion of dUMP to dTMP by TS involves the oxidation of


-methylene-THF to dihydrofolate (DHF). This reaction can be monitored by the increase in absorbance at 340 nm (DHF formation).[6]
Reagents & Buffer System
ComponentConcentrationFunction
TES Buffer 50 mM, pH 7.4Maintains physiological pH.
MgCl₂ 25 mMCofactor stabilization.
HCHO (Formaldehyde) 6.5 mMPrevents dissociation of mTHF.
2-Mercaptoethanol 10 mMProtects enzyme cysteine residues.
mTHF (Cofactor) 250 µMMethyl donor.
dUMP (Substrate) 100 µMNatural substrate.
Step-by-Step Methodology
  • Preparation: Pre-incubate the TS enzyme (human recombinant, ~20 nM final) with the test pyrimidine derivative in the reaction buffer for 15 minutes at 25°C. This allows for slow-binding inhibitors to equilibrate.

  • Blanking: Place the cuvette in a UV-Vis spectrophotometer thermostated to 25°C. Zero the instrument with a buffer-only blank.

  • Initiation: Add the substrate mixture (dUMP + mTHF) to initiate the reaction. Total volume: 1.0 mL.

  • Monitoring: Immediately record the absorbance at 340 nm every 10 seconds for 5 minutes.

  • Calculation:

    • Calculate the initial velocity (

      
      ) from the linear portion of the Abs vs. Time slope.
      
    • Use the extinction coefficient of DHF (

      
      ) to convert Abs/min to µmol/min.
      
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      .

Validation Check: A control reaction without inhibitor must show linear product formation (


). If non-linear, check for enzyme instability or substrate depletion.

Synthetic Methodology: The Biginelli Reaction

The Biginelli reaction is the premier method for synthesizing dihydropyrimidinones (DHPMs), a scaffold found in calcium channel blockers and mitotic kinesin inhibitors.

Reaction Mechanism

This acid-catalyzed multi-component reaction (MCR) involves three reactants: an aldehyde, a


-keto ester, and urea.[7]

Biginelli r1 Aldehyde (R-CHO) int1 Acyl-Iminium Intermediate r1->int1 H+ Cat. r2 Urea (NH2-CO-NH2) r2->int1 r3 Beta-Keto Ester int2 Enol Tautomer r3->int2 Tautomerization prod 3,4-Dihydropyrimidinone (DHPM) int1->prod + Enol (Mannich-type) int2->prod

Figure 3: The acid-catalyzed mechanism of the Biginelli condensation.

Standard Laboratory Protocol (Classical Reflux)

Objective: Synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Materials:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Ethyl acetoacetate (10 mmol, 1.30 g)

  • Urea (15 mmol, 0.90 g)

  • Ethanol (95%, 20 mL)

  • Conc. HCl (5 drops)

Procedure:

  • Charge: In a 100 mL round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and urea.

  • Solvent: Add 20 mL of ethanol. Swirl to mix.

  • Catalysis: Add 5 drops of concentrated HCl.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3 hours . The solution will turn clear and then may precipitate solid upon extended heating.

  • Workup: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of crushed ice water with vigorous stirring.

  • Isolation: Filter the resulting precipitate using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from hot ethanol to yield colorless crystals.

  • Characterization: Confirm structure via Melting Point (202–204°C) and

    
    -NMR.
    

References

  • Heidelberger, C., et al. (1957).[5][8] "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds."[5] Nature.[5] Link

  • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron. Link

  • Parker, W. B., & Cheng, Y. C. (1990). "Metabolism and Mechanism of Action of 5-Fluorouracil." Pharmacology & Therapeutics.[9] Link

  • Wahba, A. J., & Friedkin, M. (1961).[10] "Direct Spectrophotometric Evidence for the Oxidation of Tetrahydrofolate during the Enzymatic Synthesis of Thymidylate." Journal of Biological Chemistry. Link

  • Horwitz, J. P., et al. (1964). "Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine." Journal of Organic Chemistry. (First synthesis of AZT). Link

Sources

safety and handling of 2-Iodo-4-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety, Handling, and Synthetic Applications of 2-Iodo-4-methylthiopyrimidine

As modern drug discovery increasingly targets complex kinase networks, the demand for highly functionalized, orthogonal building blocks has surged. 2-Iodo-4-methylthiopyrimidine (CAS: 1000576-08-8) is a premier example of such a scaffold. Featuring two distinct sites for sequential functionalization—a highly reactive C-I bond for metal-catalyzed cross-coupling or halogen-metal exchange, and a methylthio ether that can later be oxidized and displaced—this compound is a critical intermediate in the synthesis of advanced therapeutics, including tri-cyclic pyrazolopyridine kinase inhibitors.

However, the very features that make this molecule synthetically valuable also dictate strict handling and safety protocols. This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, hazard mitigation, and synthetic applications of 2-Iodo-4-methylthiopyrimidine.

Physicochemical Profile & Hazard Assessment

To design effective safety protocols, one must first understand the structural causality behind the compound's behavior. The reactivity of 2-Iodo-4-methylthiopyrimidine is governed by the electron-deficient pyrimidine ring, which highly activates the 2-position iodine, and the lipophilic thioether moiety.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Implication
CAS Number 1000576-08-8Standard registry identifier
Molecular Formula C5H5IN2SHigh halogen/sulfur content
Molecular Weight 252.08 g/mol Heavy atom count dictates low volatility
LogP (Octanol/Water) 1.7Moderate lipophilicity; skin permeation risk
Topological Polar Surface Area 51.1 ŲGood cell/tissue penetrance
Mechanistic Causality of Hazards
  • Photolytic Cleavage (Light Sensitivity): The carbon-iodine (C-I) bond is inherently weak. Exposure to ambient UV or visible light induces homolytic cleavage, generating reactive iodine radicals. This not only degrades the reagent but can also generate corrosive iodine gas (

    
    ) over time.
    
  • Thioether Sensitization: The methylthio (

    
    ) group imparts a distinct, noxious odor. More importantly, thioethers act as electrophilic traps for biological nucleophiles, making this compound a potent skin and respiratory sensitizer.
    
  • Electrophilic Irritation: The electron-withdrawing nature of the pyrimidine nitrogens makes the 2-position highly susceptible to nucleophilic attack. Contact with skin or mucosal membranes can lead to rapid covalent modification of tissue proteins, resulting in severe irritation.

HazardLogic Hazard 2-Iodo-4-methylthiopyrimidine Hazard Profile Light C-I Bond Lability (Light Sensitive) Hazard->Light Thio Thioether Moiety (Odor / Sensitization) Hazard->Thio React High Electrophilicity (Skin/Eye Irritant) Hazard->React Mit1 Store in Amber Vials at -20°C under Argon Light->Mit1 Prevents Degradation Mit2 Handle in Fume Hood Quench spills w/ Bleach Thio->Mit2 Mitigates Exposure Mit3 Wear Nitrile Gloves & Safety Goggles React->Mit3 Prevents Contact

Fig 1. Logical relationship between chemical structural hazards and required mitigation protocols.

Rigorous Safety & Handling Protocols

Based on the hazard assessment, the following self-validating safety systems must be implemented:

  • Storage: Must be stored in amber glass vials to prevent photolytic degradation. The headspace must be flushed with inert gas (Argon or

    
    ) to prevent oxidative degradation of the thioether, and maintained at -20°C .
    
  • Handling: All manipulations must occur within a Class II fume hood. Double-layer nitrile gloves are mandatory due to the compound's LogP (1.7), which facilitates rapid dermal absorption.

  • Spill Management & Quenching: In the event of a spill, do not merely wipe it up. Treat the area with a 5% sodium hypochlorite (household bleach) solution. Causality: The mild oxidant converts the volatile, noxious thioether into a highly water-soluble, odorless sulfone, neutralizing both the smell and the chemical hazard before physical cleanup.

Application Case Study: Synthesis of Kinase Inhibitor Intermediates

To demonstrate the compound's utility, we examine its role in the synthesis of tri-cyclic pyrazolopyridine kinase inhibitors, a class of therapeutics developed by Vertex Pharmaceuticals 1.

The critical step involves converting 2-Iodo-4-methylthiopyrimidine into a ketone via a Grignard intermediate.

Mechanistic Rationale

Why use Isopropylmagnesium chloride (iPrMgCl) instead of standard organolithium reagents (like n-BuLi)? Standard lithium reagents are overly nucleophilic and prone to attacking the pyrimidine ring or displacing the thioether. iPrMgCl, however, facilitates a rapid, mild halogen-metal exchange at -20°C. The resulting magnesio-pyrimidine intermediate is thermodynamically stabilized by the adjacent ring nitrogens, preventing unwanted side reactions. This intermediate is then cleanly trapped by a Weinreb amide (2-fluoro-N-methoxy-N-methylnicotinamide) to form the target ketone without the risk of over-addition to a tertiary alcohol 2.

Step-by-Step Methodology (Self-Validating Protocol)
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add 2-Iodo-4-methylthiopyrimidine (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Cool the system to -20°C using a dry ice/ethylene glycol bath.

  • Halogen-Metal Exchange: Dropwise add iPrMgCl (1.1 eq, 2.0 M in THF) over 15 minutes.

    • Self-Validation Step: Before proceeding, extract a 50 µL aliquot and quench it in 0.5 mL of

      
      . Analyze via LCMS. A mass shift corresponding to >95% deuterium incorporation at the 2-position validates complete magnesium exchange. Do not proceed until this is confirmed.
      
  • Electrophilic Trapping: Once validated, add 2-fluoro-N-methoxy-N-methylnicotinamide (1.2 eq) dissolved in anhydrous THF dropwise. Stir the reaction for 30 minutes at -20°C, then remove the cooling bath and allow the system to warm to room temperature over 1 hour.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous

    
     (gas evolution will occur). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the target (2-fluoro-3-pyridyl)-(4-methylsulfanylpyrimidin-2-yl)methanone.

SynthWorkflow Start 2-Iodo-4-methylthiopyrimidine (CAS: 1000576-08-8) Step1 Dissolve in THF Cool to -20°C (Argon) Start->Step1 Step2 Dropwise Addition of iPrMgCl (Grignard) Step1->Step2 Intermediate Magnesio-Pyrimidine Reactive Intermediate Step2->Intermediate Halogen-Metal Exchange Step3 Add Weinreb Amide (Electrophile) Intermediate->Step3 Step4 Quench with aq. NH4Cl Extract & Purify Step3->Step4 Nucleophilic Acyl Substitution Product Ketone Product (Kinase Inhibitor Precursor) Step4->Product Target Yield Isolation

Fig 2. Workflow for Grignard-mediated ketone synthesis from 2-Iodo-4-methylthiopyrimidine.

References

  • Vertex Pharmaceuticals Incorporated. TRI-CYCLIC PYRAZOLOPYRIDINE KINASE INHIBITORS (Patent WO2010011772A3). Google Patents. 1

  • Molaid Chemical Database. 2-iodo-4-methylsufanyl-pyrimidine - CAS 1000576-08-8 Reaction Data. Molaid. 2

Sources

potential research areas for 2-Iodo-4-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Research Areas for 2-Iodo-4-methylthiopyrimidine

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics. This guide focuses on the untapped potential of a specific, functionalized pyrimidine, 2-Iodo-4-methylthiopyrimidine. While not extensively documented, its structure presents a rich platform for chemical exploration and drug discovery. The presence of a strategically positioned iodo group, a versatile synthetic handle for cross-coupling reactions, combined with a modifiable methylthio moiety, opens a vast landscape for generating novel molecular architectures. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the synthetic rationale, key chemical transformations, and proposing concrete, high-potential research avenues for this promising building block. We will delve into its application as a scaffold for kinase inhibitors, a platform for developing chemical probes, and its potential in covalent ligand discovery.

The Strategic Value of the Pyrimidine Core

Pyrimidines are heterocyclic aromatic compounds that are fundamental components of nucleic acids (cytosine, thymine, and uracil). Beyond their biological role, they are classified as "privileged scaffolds" in medicinal chemistry. This designation is due to their ability to interact with a wide range of biological targets with high affinity, often serving as the foundational structure for numerous FDA-approved drugs, including the kinase inhibitor Imatinib and the antiviral Zidovudine. The strategic functionalization of the pyrimidine ring allows for the precise tuning of physicochemical properties and the exploration of chemical space to achieve desired biological activity.

Proposed Synthesis of 2-Iodo-4-methylthiopyrimidine

The synthesis of 2-Iodo-4-methylthiopyrimidine can be logically approached from commercially available pyrimidine precursors. A plausible and efficient synthetic route would involve a two-step process starting from 2,4-dichloropyrimidine.

Experimental Protocol: Two-Step Synthesis

Step 1: Selective Nucleophilic Aromatic Substitution

The first step involves the selective displacement of one chlorine atom with a methylthiolate source. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic substitution than the C2 position.

  • Reagents: 2,4-dichloropyrimidine, Sodium thiomethoxide (NaSMe), a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add one equivalent of sodium thiomethoxide solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 2-chloro-4-methylthiopyrimidine by column chromatography.

Step 2: Finkelstein-type Halogen Exchange

The second step is the conversion of the remaining chloro group at the C2 position to an iodo group. This is typically achieved via a Finkelstein or similar halogen exchange reaction.

  • Reagents: 2-chloro-4-methylthiopyrimidine, Sodium iodide (NaI), a suitable solvent like acetone or acetonitrile.

  • Procedure:

    • Dissolve the 2-chloro-4-methylthiopyrimidine intermediate in acetone.

    • Add an excess (2-3 equivalents) of sodium iodide.

    • Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

    • After cooling, filter the precipitated sodium chloride.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent and wash with water and sodium thiosulfate solution (to remove any residual iodine).

    • Dry the organic layer and concentrate to yield the final product, 2-Iodo-4-methylthiopyrimidine.

Synthetic Pathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Halogen Exchange A 2,4-Dichloropyrimidine B 2-Chloro-4-methylthiopyrimidine A->B NaSMe, DMF 0 °C to RT C 2-Chloro-4-methylthiopyrimidine D 2-Iodo-4-methylthiopyrimidine C->D NaI, Acetone Reflux

Caption: Proposed two-step synthesis of 2-Iodo-4-methylthiopyrimidine.

Key Reactive Centers and Their Synthetic Potential

The research value of 2-Iodo-4-methylthiopyrimidine stems from its two distinct and orthogonally reactive functional groups: the C2-iodo group and the C4-methylthio group.

The C2-Iodo Group: A Gateway to Molecular Diversity

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it an excellent leaving group and a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various substituents at the C2 position, enabling the rapid generation of diverse chemical libraries.

Table 1: Potential Cross-Coupling Reactions at the C2 Position

Reaction NameCoupling PartnerIntroduced MoietyPotential Application
Suzuki Coupling Boronic acids/estersAryl, Heteroaryl, AlkylScaffold hopping, property modulation
Sonogashira Coupling Terminal alkynesAlkynylLinker for bioconjugation, probe synthesis
Buchwald-Hartwig Amination Amines, AmidesAmino, AmidoImproving solubility, H-bond interactions
Heck Coupling AlkenesAlkenylIntroduction of rigid linkers
Stille Coupling OrganostannanesVarious organic groupsBroad substrate scope
The C4-Methylthio Group: A Modulatable Moiety

The methylthio group (-SMe) at the C4 position is not merely a passive substituent. It can be readily oxidized to the corresponding sulfoxide (-SO-Me) and sulfone (-SO2-Me) using mild oxidizing agents like m-CPBA or Oxone.

  • Oxidation to Sulfoxide: Introduces a chiral center and a hydrogen bond acceptor.

  • Oxidation to Sulfone: The sulfone is an excellent leaving group, enabling subsequent nucleophilic aromatic substitution (SNA) reactions at the C4 position. This allows for a secondary diversification strategy after the C2 position has been modified.

Reactivity cluster_C2 C2 Position Reactivity cluster_C4 C4 Position Reactivity A 2-Iodo-4-methylthiopyrimidine B Suzuki, Sonogashira, etc. (Pd-catalyzed) A->B R-B(OH)2, R-C≡CH, etc. D Oxidation (m-CPBA) A->D C Diversified Library (C2-Substituted) B->C E 2-Iodo-4-methylsulfonylpyrimidine (Excellent Leaving Group) D->E F SNA Reaction E->F Nu-H G Diversified Library (C4-Substituted) F->G Kinase_Inhibitor_Workflow A 2-Iodo-4-methylthiopyrimidine B C2 Diversification (Suzuki, Amination) A->B C Primary Library B->C D C4 Oxidation (-SMe -> -SO-Me -> -SO2-Me) C->D F Kinase Screening Panel C->F E SAR Expansion D->E E->F G Hit Identification F->G

Caption: Workflow for developing kinase inhibitors.

Chemical Biology: Synthesis of Targeted Probes

Rationale: Understanding the biological role of a protein often requires chemical tools to track its localization, interactions, or activity. The orthogonal reactivity of 2-Iodo-4-methylthiopyrimidine makes it an excellent platform for building multifunctional chemical probes.

Proposed Workflow:

  • Affinity Group Installation: Synthesize a small, focused library of C2-substituted analogs and screen for binding to a protein of interest (POI). Identify a C2 substituent that provides optimal binding affinity.

  • Linker and Reporter Group Conjugation: Starting with the most potent C2-substituted 2-iodo-4-methylthiopyrimidine, use a Sonogashira coupling to attach a linker with a terminal alkyne or azide. This "click-chemistry" handle allows for the easy attachment of various reporter tags.

  • Tag Conjugation:

    • Fluorescent Probe: Attach a fluorophore (e.g., a Bodipy or Cyanine dye) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to visualize the POI in cells.

    • Affinity Purification Probe: Attach a biotin tag to pull down the POI and its binding partners from cell lysates.

Covalent Inhibitor Development

Rationale: Covalent inhibitors can offer enhanced potency and prolonged duration of action. The 2-Iodo-4-methylthiopyrimidine scaffold can be adapted to create targeted covalent inhibitors (TCIs).

Proposed Strategy:

  • Warhead Installation: Instead of a stable aryl group, use cross-coupling reactions to introduce a latent reactive group (a "warhead") at the C2 position. Common warheads include acrylamides, vinyl sulfones, or chloroacetamides.

  • Target Selection: This strategy is most effective for proteins that have a non-catalytic cysteine residue in or near the binding pocket.

  • Mechanism: The pyrimidine core directs the molecule to the binding site, and the warhead then forms a covalent bond with the nearby cysteine. The methylthio group can be used to fine-tune the electronics and binding affinity of the parent scaffold.

Conclusion

2-Iodo-4-methylthiopyrimidine represents a largely unexplored but highly valuable chemical entity. Its true potential lies not in its intrinsic activity, but in its capacity as a versatile platform for innovation. The combination of a tunable hinge-binding element, a primary site for extensive diversification (C2-Iodo), and a secondary site for property modulation or further functionalization (C4-SMe) provides a robust toolkit for addressing complex challenges in drug discovery and chemical biology. This guide has outlined several high-impact research directions, providing a foundational strategy for unlocking the full potential of this promising molecule.

References

Due to the specific and likely novel nature of "2-Iodo-4-methylthiopyrimidine," direct references are not available. The references provided below support the fundamental chemical principles and strategies discussed in this guide.

  • Pyrimidine Chemistry in Drug Discovery. Science of Synthesis. URL: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in Heterocyclic Chemistry. Chemical Reviews. URL: [Link]

  • The Privileged Scaffolds of Medicinal Chemistry. Journal of Medicinal Chemistry. URL: [Link]

  • Targeted Covalent Inhibitors: An Overview. Angewandte Chemie International Edition. URL: [Link]

  • Nucleophilic Aromatic Substitution. Strategic Applications of Named Reactions in Organic Synthesis. URL: [Link]

Methodological & Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-Iodo-4-methylthiopyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Strategic Rationale

The pyrimidine ring is a privileged pharmacophore, serving as the core scaffold for numerous FDA-approved kinase inhibitors, antiviral agents, and CNS therapeutics. When designing highly functionalized pyrimidines, the sequence of selective bond formation is critical. 2-Iodo-4-methylthiopyrimidine serves as an exceptionally versatile, bifunctional building block for synthesizing complex architectures [1].

This application note details the strategic use of this reagent in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes, focusing instead on the causality behind experimental choices and providing a self-validating protocol for generating diverse 2-aryl/heteroaryl-4-methylthiopyrimidine intermediates.

The Causality of Scaffold Selection

The choice of 2-iodo-4-methylthiopyrimidine over its chloro- or bromo-analogues is driven by two fundamental chemical principles:

  • The C2-Iodine Advantage (Kinetic Superiority): In palladium-catalyzed cross-couplings, the oxidative addition step is frequently rate-limiting. The carbon-iodine (C-I) bond dissociation energy (~65 kcal/mol) is significantly lower than that of C-Br (~81 kcal/mol) or C-Cl (~96 kcal/mol). Consequently, 2-iodopyrimidines undergo oxidative addition much more rapidly [2]. This kinetic advantage allows the Suzuki coupling to proceed under exceptionally mild conditions (often at room temperature or mild heating), which is vital when coupling partners bear sensitive functional groups that would degrade under the harsh heating required for chloropyrimidines.

  • The C4-Methylthio Directing/Protecting Group (Orthogonal Reactivity): The methylthio (–SMe) group is electronically stable under standard Suzuki reductive conditions and does not poison the palladium catalyst [3]. Once the C2-aryl group is installed via the Suzuki reaction, the –SMe group serves as a latent electrophile. It can be quantitatively oxidized to a sulfoxide (–S(O)Me) or sulfone (–SO₂Me), transforming it into an excellent leaving group for subsequent Nucleophilic Aromatic Substitution (SNAr) by primary or secondary amines. This precise orthogonal strategy has been pivotal in the synthesis of complex APIs, including Syk inhibitors [4] and PB2 subunit inhibitors for Influenza A [3].

Workflow A 2-Iodo-4-methylthiopyrimidine (Starting Material) B Suzuki-Miyaura Coupling A->B Aryl-B(OH)2 Pd cat. C 2-Aryl-4-methylthiopyrimidine (Intermediate) B->C D Oxidation (mCPBA or Oxone) C->D E 2-Aryl-4-(methylsulfonyl)pyrimidine (Activated Electrophile) D->E F SNAr Displacement (Amine Nucleophile) E->F G 2,4-Disubstituted Pyrimidine (Target API Scaffold) F->G

Synthetic workflow from 2-Iodo-4-methylthiopyrimidine to 2,4-disubstituted pyrimidine APIs.

Quantitative Data & Optimization Parameters

To establish a baseline for reaction design, Table 1 summarizes typical optimization parameters. The data highlights the superior reactivity of the iodo-substrate, allowing for reduced catalyst loading and lower temperatures compared to chloro-derivatives.

Table 1: Comparative Reactivity & Optimization for 2-Halo-4-methylthiopyrimidines

Substrate HalogenOptimal Catalyst SystemBase / SolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Note
2-Iodo 2-5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O (4:1)25 – 602 – 485 – 98Rapid oxidative addition; prevents thermal degradation of boronic acids.
2-Bromo 5 mol% Pd(PPh₃)₄Na₂CO₃ / Toluene:EtOH:H₂O80 – 906 – 1270 – 85Requires moderate heating; risk of protodeboronation of sensitive partners.
2-Chloro 5-10 mol% Pd₂(dba)₃ / XPhosK₃PO₄ / 1,4-Dioxane100 – 11012 – 2450 – 75Requires specialized, electron-rich bulky ligands to force oxidative addition.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . Every critical step includes an in-process control (IPC) or a mechanistic rationale to ensure that deviations can be immediately identified and corrected.

Reagents and Materials
  • Electrophile: 2-Iodo-4-methylthiopyrimidine (1.0 equiv, typically 1.0 mmol)

  • Nucleophile: Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv, 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL/mmol)

Step-by-Step Methodology

Step 1: Reaction Assembly & Deoxygenation

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodo-4-methylthiopyrimidine (252 mg, 1.0 mmol), the chosen aryl boronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Add 10 mL of the 1,4-Dioxane/Water (4:1) mixture.

  • Deoxygenation (Critical Step): Sparge the heterogeneous mixture with ultra-pure Argon for exactly 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides and promotes the homocoupling of the boronic acid. The presence of water is strictly necessary to dissolve the inorganic base, forming the reactive trihydroxyboronate complex[Ar-B(OH)₃]⁻ required for transmetalation [1].

Step 2: Catalyst Addition & Reaction Execution 4. Under a positive stream of Argon, quickly add Pd(dppf)Cl₂ (36.5 mg, 0.05 mmol). Seal the flask. 5. Heat the reaction mixture to 60°C using a pre-equilibrated oil bath. 6. In-Process Control (IPC) via TLC: After 2 hours, sample the organic layer. Run a TLC (Hexane:Ethyl Acetate 3:1).

  • Self-Validation: The starting material (2-Iodo-4-methylthiopyrimidine) is highly UV-active with an Rf of ~0.6. The product will typically appear as a distinct, bright UV-active spot at an Rf of ~0.4. Complete disappearance of the Rf 0.6 spot validates total conversion.

Step 3: Workup & Isolation 7. Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel. 8. Wash the organic layer with distilled water (2 × 15 mL) to remove inorganic salts, followed by brine (15 mL). 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: Thorough removal of water prevents the degradation of the product during silica gel chromatography and ensures accurate mass recovery.

Step 4: Purification & Characterization 10. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes:EtOAc). 11. Characterization Check: Analyze the purified product via ¹H NMR (CDCl₃).

  • Self-Validation: The spectrum must show the integration of new aromatic protons corresponding to the coupled aryl group. Crucially, the singlet corresponding to the C4-methylthio group must remain completely intact and integrate to exactly 3 protons (typically appearing around δ 2.55 – 2.65 ppm). If this peak is shifted downfield (e.g., >3.0 ppm), it indicates unintended over-oxidation of the sulfur atom.

    CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Rapid C-I Cleavage Pd0->OA 2-Iodo-4-methylthiopyrimidine PdII_1 Trans-Pd(II)(Ar)(I)L_2 Intermediate I OA->PdII_1 TM Transmetalation Boronate Transfer PdII_1->TM Base + Aryl-B(OH)2 PdII_2 Cis-Pd(II)(Ar)(Ar')L_2 Intermediate II TM->PdII_2 RE Reductive Elimination C-C Bond Formation PdII_2->RE RE->Pd0 2-Aryl-4-methylthiopyrimidine

    Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 2-Iodo-4-methylthiopyrimidine.

Downstream Applications in Drug Discovery

The true value of utilizing 2-iodo-4-methylthiopyrimidine lies in the downstream versatility of the resulting 2-aryl-4-methylthiopyrimidine intermediates.

Once the Suzuki coupling is complete, the robust thioether is activated via oxidation using mCPBA or Oxone® at 0°C to yield the corresponding sulfoxide or sulfone. Because the pyrimidine ring is electron-deficient, the C4-position becomes highly susceptible to nucleophilic attack. Researchers have successfully utilized this exact sequence to displace the sulfone with complex, sterically hindered chiral amines. This methodology was the cornerstone in the discovery of novel azaindolepiperidine diols targeting the cap-snatching function of the PB2 subunit in the Influenza A viral polymerase [3], as well as the synthesis of potent spleen tyrosine kinase (Syk) inhibitors for the treatment of rheumatoid arthritis [4].

References

  • BenchChem. "Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives." BenchChem Protocols, 2025.

  • Schomaker, J. M., et al. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." The Journal of Organic Chemistry, ACS Publications, 2001.

  • Charifson, P. S., et al. "In vivo activity of 28 and oseltamivir in mouse influenza A model." ResearchGate, 2012.

  • Mitchell, S. A., et al. "Aminopyrimidines as syk inhibitors." Google Patents (WO2011075560A1), 2011.

Application Note: 2-Iodo-4-methylthiopyrimidine as an Orthogonal Synthetic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-4-methylthiopyrimidine (CAS 1000576-08-8) is a highly strategic, bifunctional building block widely utilized in the synthesis of kinase inhibitors and complex heterocyclic therapeutics[1]. The synthetic power of this scaffold lies in its orthogonal reactivity profile: the C2-iodo group is primed for immediate transition-metal-catalyzed cross-coupling, while the C4-methylthio group serves as a stable, masked electrophile. This application note details the mechanistic rationale and provides validated, step-by-step protocols for the sequential, regioselective functionalization of this pyrimidine core.

Physicochemical Profile

Understanding the baseline properties of the building block is essential for solvent selection and reaction monitoring[1].

PropertyValue
Chemical Name 2-Iodo-4-methylthiopyrimidine
CAS Number 1000576-08-8
Molecular Formula C5H5IN2S
Molecular Weight 252.079 g/mol
LogP (Octanol/Water) ~1.7
Structural Class Organic Heterocycle / Thioether

Mechanistic Rationale: The Causality of Orthogonal Functionalization

In medicinal chemistry, controlling the regioselectivity of pyrimidine functionalization is paramount. 2-Iodo-4-methylthiopyrimidine solves this challenge through two distinct, non-interfering modes of activation:

  • C2-Activation (Cross-Coupling): The carbon-iodine bond at the C2 position is highly polarized and possesses a low bond dissociation energy. In palladium-catalyzed reactions (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) occurs exclusively and rapidly at this C-I bond[2]. The C4-methylthio ether is electronically stable under these conditions and does not poison the palladium catalyst, allowing for clean C2-arylation or alkylation.

  • C4-Activation (Oxidation & SNAr): Alkyl thioethers are inherently poor leaving groups for Nucleophilic Aromatic Substitution (SNAr). However, treating the C2-functionalized intermediate with a strong oxidant like meta-chloroperoxybenzoic acid (mCPBA) converts the thioether into a methylsulfonyl (–SO2Me) group[3]. This transformation is critical: the sulfone is highly electron-withdrawing, which drastically lowers the LUMO of the pyrimidine ring and transforms the C4 position into a highly reactive electrophilic center.

  • Nucleophilic Displacement: Subsequent treatment with nucleophiles (such as primary or secondary amines) results in a rapid SNAr displacement of the sulfone, yielding a 2,4-disubstituted pyrimidine with excellent chemoselectivity[4].

Experimental Workflow & Visualization

G A 2-Iodo-4-methylthiopyrimidine (Starting Material) B 2-Aryl-4-methylthiopyrimidine (Suzuki Product) A->B Pd-Catalyzed Cross-Coupling C 2-Aryl-4-methylsulfonylpyrimidine (Activated Electrophile) B->C mCPBA Oxidation D 2-Aryl-4-aminopyrimidine (Final Target) C->D SNAr (Amine, Base)

Figure 1: Orthogonal functionalization workflow of 2-Iodo-4-methylthiopyrimidine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are included to ensure mechanistic fidelity at each stage.

Protocol A: C2-Regioselective Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C2 position.

  • Preparation: In a flame-dried Schlenk flask, combine 2-Iodo-4-methylthiopyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (4:1 v/v). Causality Note: Strict degassing (sparging with N₂ for 15 mins) is critical to prevent the premature oxidation of the Pd(0) active catalytic species.

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere for 4–6 hours. Monitor via LC-MS. The mass of the product should reflect the loss of iodine and the addition of the aryl group[2].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Protocol B: Oxidation of Thioether to Sulfone

Objective: Activate the C4 position by converting the inert thioether to a reactive sulfone.

  • Preparation: Dissolve the C2-aryl-4-methylthiopyrimidine intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M concentration) and cool to 0 °C in an ice bath.

  • Oxidation: Slowly add mCPBA (77% max purity, 2.5 equiv) in small portions. Causality Note: 2.5 equivalents are strictly required to ensure complete oxidation to the sulfone (–SO2Me) rather than arresting at the sulfoxide (–SOMe) stage[3]. The 0 °C initiation controls the exothermic nature of peroxy-acid oxidations.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup (Critical): Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides. Wash extensively with saturated aqueous NaHCO₃ to remove the meta-chlorobenzoic acid byproduct. Dry, concentrate, and use the crude sulfone directly in the next step.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C4-sulfone with an amine nucleophile.

  • Preparation: Dissolve the C2-aryl-4-methylsulfonylpyrimidine (1.0 equiv) in anhydrous THF or DMF (0.2 M).

  • Amine Addition: Add the desired primary or secondary amine (1.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the methanesulfinic acid byproduct generated during the substitution, preventing the protonation of the nucleophilic amine and driving the reaction to completion[4].

  • Reaction: Stir at room temperature (for highly nucleophilic aliphatic amines) or heat to 60 °C (for anilines/sterically hindered amines) until complete consumption of the starting material is observed by TLC/LC-MS.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with brine, dry, and purify via flash chromatography to yield the final 2,4-disubstituted pyrimidine.

Quantitative Data Presentation

The table below summarizes the expected performance metrics for this orthogonal sequence across typical medicinal chemistry substrates.

Reaction StepTransformationTypical Yield RangePrimary Analytical Marker (LC-MS)
Step 1 (Suzuki) C2-I → C2-Aryl85% – 95%[M+H]+ shifts by (Aryl Mass - 127 Da)
Step 2 (Oxidation) C4-SMe → C4-SO2Me90% – 98%[M+H]+ increases by exactly +32 Da
Step 3 (SNAr) C4-SO2Me → C4-NR275% – 90%[M+H]+ shifts by (Amine Mass - 79 Da)

References

  • Molaid Chemical Database. 2-iodo-4-methylsufanyl-pyrimidine - CAS 1000576-08-8. Available at: 5[1]

  • ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available at: 2[2]

  • Semantic Scholar / RSC Advances. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. Available at: 3[3]

  • ResearchGate / Synthesis. Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: 4[4]

Sources

Application Note: Orthogonal Functionalization of 2-Iodo-4-methylthiopyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 2-Iodo-4-methylthiopyrimidine (IMTP) represents a "privileged scaffold" due to its ability to undergo orthogonal functionalization.[1] Unlike symmetric di-halopyrimidines, IMTP possesses two distinct electrophilic handles with disparate reactivity profiles:

  • C2-Iodine: A soft electrophile highly reactive toward Palladium-catalyzed cross-coupling.[1]

  • C4-Thiomethyl: A latent electrophile, stable under standard Pd-coupling conditions, but activatable via oxidation or copper-mediated coupling (Liebeskind-Srogl).[1]

This guide outlines the protocols for sequentially functionalizing these positions to generate diverse libraries of kinase inhibitors and GPCR ligands.

Chemical Architecture & Reactivity Profile[1]

The utility of IMTP relies on the reactivity gap between the C2 and C4 positions. The C2-iodine bond is significantly weaker and more prone to oxidative addition by Pd(0) than the C4-SMe bond.[1] Furthermore, the electron-deficient nature of the pyrimidine ring makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (


) only after the sulfide is oxidized to a sulfone or sulfoxide.
The Orthogonal Strategy (Visualized)

IMTP_Reactivity Start 2-Iodo-4-methylthiopyrimidine (IMTP) Step1 Intermediate A (C2-Functionalized) Start->Step1 Suzuki-Miyaura (Pd-Catalysis, C2-Selective) Path_SNAr Path A: Heteroatom Linkage (C-N, C-O bonds) Step1->Path_SNAr 1. Oxidation (mCPBA) 2. SNAr (Amines/Alcohols) Path_LS Path B: Carbon Linkage (C-C bonds) Step1->Path_LS Liebeskind-Srogl (CuTC, Boronic Acid) Product_SNAr Final Product (Amino-Pyrimidine) Path_SNAr->Product_SNAr Product_LS Final Product (Biaryl-Pyrimidine) Path_LS->Product_LS

Figure 1: Divergent synthesis pathways. Path A utilizes oxidation for heteroatom introduction (


), while Path B utilizes copper co-catalysis for carbon-carbon bond formation.[1]

Synthetic Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Challenge: The sulfur atom at C4 can poison Palladium catalysts by strongly coordinating to the metal center.[1] Solution: Use of bidentate ligands (dppf) and slightly elevated catalyst loading ensures turnover.

Materials:

  • Substrate: 2-Iodo-4-methylthiopyrimidine (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane (degassed)[1][2][3]

Step-by-Step Methodology:

  • Inert Setup: Charge a microwave vial or Schlenk flask with IMTP (1.0 equiv), Boronic acid (1.1 equiv), and

    
     (0.05 equiv). Seal and purge with Argon/Nitrogen (
    
    
    
    ).[2]
  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Activation: Add aqueous

    
     via syringe.
    
  • Reaction: Heat to 80°C for 4-12 hours (or 100°C for 30 min in microwave).

    • Note: Monitor by TLC/LCMS. The iodine is displaced rapidly; the thiomethyl group remains intact.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[3]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a white/off-white solid.[1]

Protocol B: Activation of C4-Thiomethyl Group

Once the C2 position is derivatized, the C4-SMe group must be activated.[1]

Option 1: Oxidation &

(For C-N bonds)

This is the standard route for synthesizing kinase inhibitors (e.g., introducing an aniline at C4).

Materials:

  • Intermediate from Protocol A (1.0 equiv)

  • Oxidant:

    
    -CPBA (meta-Chloroperoxybenzoic acid, 77% max, 2.5 equiv)[1]
    
  • Nucleophile: Primary or Secondary Amine (1.5 - 3.0 equiv)[1]

  • Base: DIPEA (3.0 equiv, if using amine salts)

Step-by-Step Methodology:

  • Oxidation: Dissolve the C2-substituted intermediate in DCM (0.1 M). Cool to 0°C .

  • Addition: Slowly add

    
    -CPBA dissolved in DCM. Stir at 0°C for 1 hour, then warm to RT.
    
    • Checkpoint: LCMS should show mass +32 (sulfoxide) or +48 (sulfone). Full oxidation to sulfone is preferred for faster displacement.

  • Quench: Wash with saturated

    
     and 
    
    
    
    (to reduce excess peroxide). Isolate the crude sulfone.
  • Displacement (

    
    ):  Dissolve the crude sulfone in DMF or DMSO. Add the amine and DIPEA. Heat to 60-80°C .
    
    • Mechanism:[4][5] The sulfone is an excellent leaving group (

      
      ), facilitating rapid substitution.
      
Option 2: Liebeskind-Srogl Coupling (For C-C bonds)

To replace the sulfur with a carbon (e.g., creating a 2,4-biaryl pyrimidine), standard Suzuki conditions fail. The Liebeskind-Srogl coupling uses a Copper cofactor to activate the sulfur.[4][6]

Materials:

  • Intermediate from Protocol A (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)[3][7]
    
  • Cofactor: CuTC (Copper(I) thiophene-2-carboxylate, 1.5 - 2.0 equiv)[1]

  • Solvent: THF (anhydrous)

Methodology:

  • Mix the intermediate, boronic acid, Pd catalyst, and CuTC in a dry vial under Argon.

  • Add anhydrous THF.

  • Heat to 50-60°C for 12-18 hours.

    • Note: This reaction is base-free.[1] The CuTC activates the thioether, allowing transmetallation to Pd.

Data Summary & Comparison

ParameterC2-Iodo ReactivityC4-SMe Reactivity
Electronic Nature Soft ElectrophileNucleophile (latent Electrophile)
Pd-Coupling Excellent (Suzuki, Stille, Sonogashira)Inert (requires Cu-cofactor)

Susceptibility
HighLow (High after oxidation)
Primary Utility Scaffold anchoringLibrary diversification

Medicinal Chemistry Application: Kinase Inhibitor Design

Many kinase inhibitors (e.g., analogues of ZM 447439 or various EGFR inhibitors) utilize a pyrimidine core.[8] The IMTP scaffold allows for the precise placement of the "Hinge Binder" and the "Solvent Exposed" moiety.

Case Study Workflow:

  • Hinge Binding: Use Protocol A to attach a specific heterocycle (e.g., Indazole or Pyrazole) at C2. This moiety typically forms hydrogen bonds with the kinase hinge region.[8]

  • Solvent Front: Use Protocol B (Option 1) to introduce a solubilizing amine (e.g., N-methylpiperazine or Morpholine) at C4. This improves ADME properties and potency.

Kinase_Workflow Start IMTP Scaffold Step1 C2: Hinge Binder Attachment (Suzuki Coupling) Start->Step1 Step2 C4: Oxidation to Sulfone Step1->Step2 Step3 C4: Solubilizing Group Addition (SNAr with Amine) Step2->Step3

Figure 2: Typical workflow for Kinase Inhibitor synthesis using IMTP.

References

  • Synthesis and Reactivity of 2-methylthio-pyrimidines

    • Title: Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.[1][5][9]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Liebeskind-Srogl Coupling (Thioether Cross-Coupling)

    • Title: A Platform for the Liebeskind-Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations.[1][10][11]

    • Source: Organic Letters (via PubMed).
    • URL:[Link]

  • Oxidation of Thiomethyl to Sulfone

    • Title: Selective Oxidation of Organosulphides using m-CPBA as oxidant.[1][12]

    • Source: Der Pharma Chemica.[13]

    • URL:[Link]

  • Suzuki Coupling on Pyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[1]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Application Note: Synthesis of Bioactive Compounds from 2-Iodo-4-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocols

Introduction & Chemical Rationale

The pyrimidine core is a privileged scaffold in medicinal chemistry, heavily featured in FDA-approved kinase inhibitors, antiviral agents, and oncology therapeutics. The building block 2-iodo-4-methylthiopyrimidine (CAS 1000576-08-8) offers exceptional orthogonal reactivity, making it an ideal starting material for the rapid assembly of 2,4-disubstituted pyrimidines. This specific scaffold and its derivatives have been instrumental in the development of complex pharmaceutical agents, including tri-cyclic pyrazolopyridine kinase inhibitors[1].

The strategic advantage of this scaffold lies in the differential electronic and steric properties of its substituents:

  • C2-Iodine: Highly susceptible to oxidative addition by Palladium(0) species. The reactive iodine atom enables highly efficient, selective cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald–Hartwig) without prematurely affecting the C4 position[2].

  • C4-Methylthio (-SMe): Acts as a stable, unreactive masking group during the initial C2-coupling. Upon controlled oxidation to a methylsulfonyl (-SO2Me) group, it becomes an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), readily displaced by primary or secondary amines to form critical hinge-binding motifs.

Mechanistic Insights: Causality Behind Experimental Choices

As a Senior Application Scientist, it is critical to understand why these specific synthetic sequences are employed, rather than just executing them.

Why prioritize C2 cross-coupling before C4 substitution? Attempting SNAr at C4 prior to C2 functionalization often leads to competitive displacement or dehalogenation of the C2-iodine under basic conditions. By executing the Pd-catalyzed cross-coupling first, the highly reactive C2-iodine is consumed to install the desired aryl/heteroaryl group. The C4-SMe group remains inert under typical aqueous Suzuki conditions (e.g., Na2CO3, 1,4-dioxane/H2O, 90 °C).

Why oxidize the methylthio group? The methylthio ether (-SMe) is a poor leaving group due to the low polarizability and poor stability of the resulting thiolate anion. Oxidation to the methylsulfonyl group (-SO2Me) using m-chloroperoxybenzoic acid (mCPBA) serves two mechanistic purposes:

  • Electronic Activation: The strongly electron-withdrawing -SO2Me group dramatically lowers the LUMO of the pyrimidine ring, rendering the C4 carbon highly electrophilic.

  • Leaving Group Thermodynamics: The methanesulfinate anion is a highly stable, weak base, making it an excellent leaving group. This adapted pyrimidine chemistry method achieves high conversion rates (often >94%) without epimerization or degradation of the core scaffold[3].

Mandatory Visualizations

Workflow A 2-Iodo-4-methylthiopyrimidine (Scaffold) B Pd-Catalyzed Cross-Coupling (C2) A->B Aryl-B(OH)2, Pd(dppf)Cl2 C 2-Aryl-4-methylthiopyrimidine (Intermediate 1) B->C D Oxidation (mCPBA) C4-SMe to C4-SO2Me C->D E 2-Aryl-4-methylsulfonylpyrimidine (Intermediate 2) D->E F SNAr with Amine (C4) E->F R-NH2, DIPEA G 2,4-Disubstituted Pyrimidine (Bioactive Target) F->G

Workflow for orthogonal functionalization of 2-iodo-4-methylthiopyrimidine.

SNAr_Mechanism N1 Electrophilic C4 Methylsulfonyl pyrimidine N2 Nucleophilic Attack Amine lone pair attacks C4 N1->N2 N3 Meisenheimer Complex Negative charge delocalized N2->N3 Rate Determining Step N4 Leaving Group Expulsion -SO2Me departs N3->N4 Fast N5 Final Product 4-Aminopyrimidine derivative N4->N5

Mechanistic pathway of the SNAr displacement at the C4 position.

Experimental Protocols: A Self-Validating System

Every protocol below is designed as a self-validating system, incorporating built-in Quality Control (QC) metrics so the chemist can definitively confirm success before proceeding.

Step 1: Selective Suzuki-Miyaura Cross-Coupling at C2

Objective: Synthesize 2-aryl-4-methylthiopyrimidine.

  • Preparation: In an oven-dried Schlenk flask, charge 2-iodo-4-methylthiopyrimidine (1.0 equiv), the corresponding aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 v/v, 0.2 M concentration).

    • Causality: 1,4-dioxane provides excellent solubility for the organic substrates, while the aqueous phase dissolves the inorganic base required to activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Heat the biphasic mixture to 90 °C under a nitrogen atmosphere for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

  • Self-Validation (QC): Analyze via LC-MS. Success is confirmed by the disappearance of the distinct iodine isotope pattern and the appearance of the [M+H]⁺ peak corresponding to the aryl addition.

Step 2: Oxidation of C4-Methylthio to C4-Methylsulfonyl

Objective: Activate the C4 position for SNAr.

  • Preparation: Dissolve the 2-aryl-4-methylthiopyrimidine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) and cool to 0 °C.

  • Oxidation: Add mCPBA (77% purity, 2.5 equiv) portion-wise.

    • Causality: Using exactly 2.5 equivalents ensures complete conversion to the sulfone, preventing the accumulation of the intermediate sulfoxide, which is a less efficient leaving group.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by saturated NaHCO₃ to neutralize the benzoic acid byproduct. Extract with DCM, dry, and concentrate.

  • Self-Validation (QC): Analyze via LC-MS and ¹H NMR. Success is confirmed by a precise +32 Da mass shift (addition of two oxygen atoms) and a downfield shift of the methyl singlet in ¹H NMR to ~3.3 ppm.

Step 3: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Install the amine hinge-binder to yield the final bioactive 2,4-disubstituted pyrimidine.

  • Preparation: Dissolve the 2-aryl-4-methylsulfonylpyrimidine (1.0 equiv) in a polar aprotic solvent such as NMP or DMF (0.2 M).

  • Reagents: Add the desired primary or secondary amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the methanesulfinic acid generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Reaction: Heat to 80 °C for 12 hours.

  • Workup: Cool to room temperature, precipitate the product by adding water, filter, and purify via preparative HPLC.

  • Self-Validation (QC): Analyze via ¹H NMR. Success is confirmed by the complete disappearance of the -SO₂Me singlet (~3.3 ppm) and the appearance of new N-H and aliphatic/aromatic peaks from the amine.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes and validation metrics for the three-step synthesis, providing a benchmark for experimental comparison.

Reaction StepChemical TransformationTypical Reagents & ConditionsExpected Yield RangePrimary QC Validation Metric
1. Cross-Coupling C2-Iodine → C2-ArylAryl-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃, 90 °C75–90%Loss of Iodine isotope pattern; Expected [M+H]⁺ shift
2. Oxidation C4-SMe → C4-SO₂MemCPBA (2.5 eq), DCM, 0 °C to RT85–95%+32 Da mass shift (LC-MS); ~3.3 ppm singlet (¹H NMR)
3. SNAr C4-SO₂Me → C4-AmineR-NH₂, DIPEA, NMP, 80 °C70–88%Loss of SO₂Me singlet; Appearance of amine peaks

References

  • Title: TRI-CYCLIC PYRAZOLOPYRIDINE KINASE INHIBITORS Source: WO2010011772A3 (Vertex Pharmaceuticals / MolAid) URL: 1

  • Title: 2-Iodo-4-methoxypyrimidine丨CAS 262353-35-5 (Applications in Cross-Coupling) Source: LeapChem URL: 2

  • Title: 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-tosyloxazole (Oxidation of Methylthio to Methylsulfonyl) Source: Benchchem URL: 3

Sources

Application of 2-Iodo-4-methylthiopyrimidine in Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold and the Strategic Advantage of 2-Iodo-4-methylthiopyrimidine

The pyrimidine nucleus is a cornerstone in the architecture of modern kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows pyrimidine derivatives to function as competitive inhibitors, effectively blocking the kinase hinge region and modulating signal transduction pathways implicated in diseases like cancer.[3][4] The success of numerous FDA-approved drugs based on this scaffold underscores its significance in medicinal chemistry.[5][6]

Within the vast landscape of pyrimidine-based building blocks, 2-Iodo-4-methylthiopyrimidine emerges as a particularly strategic starting material for the synthesis of diverse kinase inhibitor libraries. This guide elucidates the reactivity and synthetic utility of this versatile reagent, providing detailed protocols and expert insights for researchers in drug discovery. The key to its utility lies in the orthogonal reactivity of its two functional handles: the C4-iodo and the C2-methylthio groups. This allows for a stepwise and controlled introduction of molecular complexity, a crucial aspect of systematic structure-activity relationship (SAR) studies.

Orthogonal Reactivity: A Stepwise Approach to Kinase Scaffolds

The primary advantage of 2-Iodo-4-methylthiopyrimidine is the differential reactivity of the C4 and C2 positions. The carbon-iodine bond at the C4 position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8] In contrast, the C2-methylthio group is more stable under these conditions but can be activated for subsequent transformations. This allows for a reliable, two-step functionalization strategy.

G cluster_0 Step 1: C4-Position Functionalization cluster_1 Step 2: C2-Position Functionalization start 2-Iodo-4-methylthiopyrimidine suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Pd Catalyst, Base, Ar-B(OH)2 buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Pd Catalyst, Base, Ligand, R2NH intermediate 4-Aryl/Amino-2-methylthiopyrimidine suzuki->intermediate buchwald->intermediate oxidation Oxidation intermediate->oxidation Oxone® or m-CPBA sulfone 4-Aryl/Amino-2-methylsulfonylpyrimidine oxidation->sulfone snar Nucleophilic Aromatic Substitution (SNAr) sulfone->snar R'2NH final_product Di-substituted Kinase Inhibitor Scaffold snar->final_product liebeskind Liebeskind-Srogl Coupling (C-C Bond Formation) liebeskind->final_product intermediate_lk->liebeskind Pd(0), CuTC, Ar-B(OH)2

Figure 1: A general workflow for the sequential functionalization of 2-Iodo-4-methylthiopyrimidine.

Part 1: Functionalization at the C4-Position via Cross-Coupling

The initial synthetic diversification typically occurs at the C4 position due to the high reactivity of the iodo substituent in palladium-catalyzed reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl moieties, which are common features in Type I and Type II kinase inhibitors, often interacting with the hydrophobic regions of the ATP binding pocket.[8]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable catalyst for aryl iodides. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be used.[9]

  • Base: An aqueous solution of a weak base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial for activating the boronic acid for transmetalation.[8]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[9]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, necessitating the removal of oxygen from the reaction mixture by purging with an inert gas like argon or nitrogen.[8]

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Iodo-4-methylthiopyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Coupling Partner (Ar-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄DMF/H₂O10080-90
3-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-85

Table 1: Representative conditions for the Suzuki-Miyaura coupling of 2-Iodo-4-methylthiopyrimidine. Yields are illustrative based on similar reactions.[8][9]

Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of an amino group at the C4 position is a common strategy to engage with the hinge region of the kinase through hydrogen bonding.[5] The Buchwald-Hartwig amination is a powerful method for this transformation, accommodating a wide range of primary and secondary amines.[10][11]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective for coupling with aryl iodides.[12] They promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of argon, add 2-Iodo-4-methylthiopyrimidine (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.08 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried vial.

  • Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 eq.).

  • Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

AmineLigandBaseSolventTemp (°C)Typical Yield (%)
AnilineXPhosNaOtBuToluene10080-90
MorpholineRuPhosK₃PO₄Dioxane11075-85
BenzylamineBrettPhosLHMDSTHF8080-95

Table 2: Representative conditions for the Buchwald-Hartwig amination of 2-Iodo-4-methylthiopyrimidine. Yields are illustrative.[12][13]

Part 2: Functionalization at the C2-Position

After successful modification at the C4 position, the C2-methylthio group serves as the next handle for diversification.

Oxidation to an Activated Methylsulfonyl Group

The methylthio group itself is a relatively poor leaving group for nucleophilic aromatic substitution (SNAr). However, its reactivity can be dramatically enhanced by oxidation to the corresponding methylsulfone (-SO₂Me).[14] The strongly electron-withdrawing sulfonyl group activates the C2 position for nucleophilic attack.

Causality Behind Experimental Choices:

  • Oxidizing Agent: Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used, effective, and relatively safe oxidizing agents for this transformation.[4][15] m-CPBA is often used for its good solubility in organic solvents, while Oxone® is an inexpensive and environmentally friendly option often used in aqueous/organic mixtures.[4]

Detailed Protocol: Oxidation of the Methylthio Group

  • Reaction Setup: Dissolve the 4-substituted-2-methylthiopyrimidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) for m-CPBA or an acetone/water mixture for Oxone®.

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add the oxidizing agent (e.g., m-CPBA, ~2.2 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bicarbonate (NaHCO₃). Extract the product with DCM or ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield the 2-methylsulfonylpyrimidine.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

With the highly activated 2-methylsulfonyl group in place, the final key fragment of the kinase inhibitor can be introduced via SNAr. This is often an amine that will form critical hydrogen bonds with the kinase hinge region.

Figure 2: Simplified mechanism of the SNAr reaction at the C2 position.

Detailed Protocol: SNAr with Amines

  • Reaction Setup: Dissolve the 2-methylsulfonylpyrimidine (1.0 eq.) in a solvent like isopropanol, DMF, or N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the desired amine (1.1-1.5 eq.) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) if the amine salt is used or if the reaction requires acid scavenging.

  • Reaction: Heat the mixture, often to temperatures between 80 °C and 140 °C. Microwave irradiation can significantly accelerate this reaction. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, dilute with water and extract with an appropriate organic solvent.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the final compound by column chromatography or recrystallization.

Alternative C2-Functionalization: The Liebeskind-Srogl Coupling

For the synthesis of C2-arylated pyrimidines, an alternative to the Suzuki-Miyaura coupling is the Liebeskind-Srogl reaction. This palladium-catalyzed, copper(I)-mediated reaction directly couples the C2-methylthio group with a boronic acid, avoiding the need for a pre-oxidation step.[1][16] This can be advantageous for substrates sensitive to oxidation.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a dual catalytic system: a palladium(0) source and a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (CuTC).[17][18] The copper co-catalyst is essential for facilitating the transmetalation from boron to palladium under neutral conditions.[16]

Detailed Protocol: Liebeskind-Srogl Coupling

  • Reaction Setup: To a Schlenk flask, add the 4-substituted-2-methylthiopyrimidine (1.0 eq.), the arylboronic acid (1.5 eq.), and CuTC (1.1 eq.).

  • Inerting and Catalyst Addition: Evacuate and backfill the flask with argon. Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.) and a ligand if necessary (e.g., tris(2-furyl)phosphine, 0.2 eq.).

  • Solvent and Reaction: Add anhydrous, degassed THF. Heat the reaction to reflux and monitor by TLC/LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, filter through a pad of celite to remove insoluble salts, and concentrate. Purify the residue by flash column chromatography.

Conclusion

2-Iodo-4-methylthiopyrimidine is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-differentiated reactive sites at the C4 and C2 positions allow for a controlled and sequential introduction of diverse chemical functionalities. By leveraging established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions at the C4-iodo position, followed by activation and nucleophilic displacement or Liebeskind-Srogl coupling at the C2-methylthio position, medicinal chemists can efficiently generate extensive libraries of novel pyrimidine-based compounds for drug discovery programs. The protocols and insights provided in this guide offer a solid foundation for the strategic application of this valuable reagent.

References

  • Liebeskind, L. S., & Srogl, J. (2000). Palladium-Catalyzed, Copper(I)-Mediated Cross-Coupling of Thiol Esters and Boronic Acids: A New Protocol for Ketone Synthesis. The Journal of Organic Chemistry, 65(18), 5448–5450. (URL not available in search results)
  • WO2019022485A1 - Improved process for preparing aminopyrimidine derivatives - Google P
  • Huang, T.-H., et al. (2018). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Figshare. (URL: [Link])

  • Kalogirou, A. S., & Koutentis, P. (2019). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Request PDF. (URL: [Link])

  • Sasaki, M., et al. (2024). The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents. PMC. (URL: [Link])

  • Prokopcov, T., & Kappe, C. O. (2011). The Liebeskind–Srogl Cross-Coupling Reaction and its Synthetic Applications. Amanote. (URL: [Link])

  • SynArchive. Liebeskind-Srogl Coupling. (URL: [Link])

  • Barberis, C., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Semantic Scholar. (URL: [Link])

  • Wang, X., et al. (2025). Recent Advances in Liebeskind-Srogl Cross-Coupling and its Synthetic Applications. ResearchGate. (URL: [Link])

  • Trotter, B. W., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Publishing. (URL: [Link])

  • Tumey, L. N., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Publications. (URL: [Link])

  • Melnikov, O. E., et al. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. Scilit. (URL: [Link])

  • Hrycyna, C. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. (URL: [Link])

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Wordpress. (URL: [Link])

  • Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. (URL: [Link])

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Brossier, J. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. LMU edoc. (URL: [Link])

  • Melnikov, O. E., et al. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. PubMed. (URL: [Link])

  • Schipper, J. D., & Stambuli, J. P. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Miami University. (URL: [Link])

  • Liu, Q., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. PubMed. (URL: [Link])

  • Schipper, J. D., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. (URL: [Link])

  • Organic Chemistry Portal. Suzuki Coupling. (URL: [Link])

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. (URL: [Link])

  • Burton, C. A., et al. (2008). Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. PubMed. (URL: [Link])

  • Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. (URL: [Link])

  • Burton, K., & Riley, W. T. (n.d.). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PubMed. (URL: [Link])

  • ResearchGate. (n.d.). ChemInform Abstract: 2-Amino-6-iodo-4-tosyloxypyrimidine: A Versatile Key Intermediate for Regioselective Functionalization of 2-Aminopyrimidines in 4- and 6-Positions. (URL: [Link])

  • Li, Y., et al. (n.d.). Selective difunctionalization of electron-deficient alkynes: access to (E)-2-iodo-3-(methylthio)acrylate. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

Sources

Buchwald-Hartwig amination of 2-Iodo-4-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for C-N Cross-Coupling of 2-Iodo-4-(methylthio)pyrimidine

Executive Summary

This application note details the optimized conditions for the Buchwald-Hartwig amination of 2-iodo-4-(methylthio)pyrimidine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and nucleotide analogs.[1]

While the C2-iodine offers a highly reactive handle for cross-coupling, the presence of the C4-methylthio (–SMe) group presents two specific challenges: catalyst poisoning via sulfur coordination and regiochemical competition from nucleophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[2] This guide provides a robust, self-validating protocol using Third/Fourth Generation Buchwald Precatalysts  to ensure high yields, complete conversion, and minimal background side reactions.[2]

Chemical Context & Challenges

The Substrate: 2-Iodo-4-(methylthio)pyrimidine[1][2]
  • Electrophile: The C2-Iodine bond is the site of oxidative addition.[1] It is electronically activated by the adjacent nitrogen atoms.[1]

  • The "Poison" (–SMe): Thioethers are soft Lewis bases that strongly coordinate to soft Pd(II) intermediates.[1][2] In standard catalytic cycles, this can form an off-cycle resting state, effectively halting the reaction (catalyst death).[1][2]

  • The Competitor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The C2 position of pyrimidines is highly electrophilic. With strong nucleophiles (e.g., primary alkyl amines) and high heat, uncatalyzed ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    displacement of iodine can occur.[2] However, for anilines and hindered secondary amines , Pd-catalysis is strictly required.[1][2]
Strategic Solution: Bulky Biaryl Phosphine Ligands

To overcome sulfur poisoning, we utilize bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos , XPhos ).[1][2] These ligands serve a dual purpose:

  • Steric Bulk: Prevents the formation of bis-ligated Pd species and crowds out the sulfur atom, preventing stable chelation.[1]

  • Electron Richness: Facilitates rapid oxidative addition into the C–I bond, even in the presence of inhibitory heteroatoms.[1]

Mechanistic Insight

The success of this protocol relies on maintaining the Palladium in the active catalytic cycle rather than a sulfur-bound trap.[2]

Figure 1: Catalytic Cycle & Sulfur Interference The diagram below illustrates the competition between the productive amination cycle and the non-productive sulfur coordination.

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-I] Pd0->OxAdd + Substrate (C-I) AmineCoord Amine Binding [L-Pd(II)-Ar-N-I] OxAdd->AmineCoord + Amine / Base SulfurTrap Sulfur Poisoning Trap [Pd-S Coordination] OxAdd->SulfurTrap SMe Coordination (If Ligand is small) RedElim Reductive Elimination (Product Release) AmineCoord->RedElim - HI RedElim->Pd0 Regeneration SulfurTrap->OxAdd Reversible with Bulky Ligands

Caption: Figure 1. The bulky ligand (L) is essential to destabilize the "Sulfur Poisoning Trap" and force the equilibrium back toward the productive amine binding pathway.

Optimized Experimental Protocol

This protocol uses BrettPhos Pd G4 , a precatalyst that ensures a defined 1:1 Pd:Ligand ratio and rapid activation at mild temperatures.[1][2]

Materials Table
ComponentReagentEquiv.[1][2][3][4][5][6]Role
Substrate 2-Iodo-4-(methylthio)pyrimidine1.0Electrophile
Nucleophile Amine (Aniline/Secondary)1.2Coupling Partner
Catalyst BrettPhos Pd G4 0.02 - 0.05 (2-5 mol%)Catalyst Source
Base Cs₂CO₃ (Cesium Carbonate)2.0Base (Mild, Functional Group Tolerant)
Solvent 1,4-Dioxane (Anhydrous)[0.2 M]Solvent
Additive None--

Note: For extremely unreactive amines, switch Base to NaOtBu (Sodium tert-butoxide) and Ligand to RuPhos.[2]

Step-by-Step Procedure

Step 1: Reaction Assembly (In Glovebox or Schlenk Line)

  • Equip a 20 mL reaction vial (with a magnetic stir bar) with a septum cap.

  • Add BrettPhos Pd G4 (3-5 mol%) and Cs₂CO₃ (2.0 equiv).[1][2]

    • Expert Tip: Weighing the precatalyst in air is acceptable, but prolonged exposure should be avoided.[1][2]

  • Add the 2-Iodo-4-(methylthio)pyrimidine (1.0 equiv).[1][2]

  • If the Amine is solid, add it now (1.2 equiv).[1] If liquid, add in Step 6.[1]

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes (3 cycles of vac/fill).

Step 2: Solvent Addition [1][5] 6. Inject anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the pyrimidine.[1][2] 7. If the amine is liquid, inject it now.[1]

Step 3: Reaction 8. Place the vial in a pre-heated block at 90°C . 9. Stir vigorously (800-1000 RPM). Efficient mixing is crucial for the heterogeneous base (Cs₂CO₃).[1] 10. Monitor via LCMS or TLC at 1 hour and 4 hours.

  • Checkpoint: Look for the disappearance of the starting iodide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    usually higher than product).

Step 4: Workup & Purification [1][2] 11. Cool to room temperature. 12. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Palladium black.[1] 13. Scavenging (Critical): The product contains a thioether, which may retain Pd.[1] Treat the filtrate with SiliaMetS® Thiol or equivalent metal scavenger for 30 mins to ensure <10 ppm Pd levels.[1] 14. Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Screening & Optimization Logic

If the standard protocol yields <70%, follow this decision tree to optimize conditions based on the specific amine partner.

Figure 2: Optimization Workflow

OptimizationTree Start Start: BrettPhos Pd G4 Cs2CO3 / Dioxane / 90°C Check Check Conversion (LCMS @ 4h) Start->Check Success >90% Conv. Proceed to Workup Check->Success Good LowYield <50% Conv. Check->LowYield Poor Branch1 Is Amine Sterically Hindered? LowYield->Branch1 Branch2 Is Base Sensitive? Branch1->Branch2 No ChangeLigand Switch to: Sphos or XPhos Pd G4 Branch1->ChangeLigand Yes (e.g. 2,6-subst aniline) StrongBase Switch Base: NaOtBu / Toluene Branch2->StrongBase No (Stable) StrongCat Increase Temp (110°C) or Catalyst Load (8%) Branch2->StrongCat Yes (Labile FGs)

Caption: Figure 2. Decision tree for troubleshooting reaction stalling or low yields.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
No Reaction Catalyst Poisoning (S-coordination)Switch to XPhos Pd G4 . XPhos is exceptionally robust against sulfur poisoning [1].[1][2]
Hydrodehalogenation ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Hydride Elimination
Switch solvent to Toluene; avoid primary alcohols.[2] Ensure anhydrous conditions.
Regio-isomers ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Background Reaction
Lower temperature to 60°C. Switch to a more active catalyst (e.g., tBuBrettPhos ) to allow milder conditions.[2]
Low Mass Balance Product binding to Celite/PdUse MeOH/DCM (1:9) during Celite filtration.[1][2] Perform aggressive metal scavenging.

Safety Note: 2-Iodo-4-(methylthio)pyrimidine is an alkylating agent.[1][2] Handle with gloves in a fume hood.[1][2] Palladium residues are toxic; dispose of heavy metal waste according to EHS regulations.

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1][2] N-Heterocyclic Carbene-Catalyzed Synthesis of 2,4-Disubstituted Pyrimidines. The Journal of Organic Chemistry, 79(9), 4118–4127.[1][2] [1][2]

  • Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2]

  • ChemicalBook. (2023).[1][2] 4-Iodo-2-(methylthio)pyrimidine Properties and Safety. (Note: Used for physical property verification of the isomer class).[2]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1][2] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][7][8] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970.[1][2] [1][2]

Sources

Application Note: 2-Iodo-4-methylthiopyrimidine as a Versatile Scaffold in Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

2-Iodo-4-methylthiopyrimidine (CAS 1000576-08-8) has emerged as a highly privileged bifunctional building block in modern organic synthesis and medicinal chemistry[1]. Its structural architecture offers two distinct, orthogonally reactive sites: a highly electrophilic C2-iodine and a versatile C4-methylthio ether[2]. This dual reactivity allows chemists to perform sequential, site-specific functionalizations without the need for cumbersome protection and deprotection steps.

In drug development, this scaffold is instrumental in synthesizing complex heterocyclic systems, such as tricyclic pyrazolopyridine kinase inhibitors[1] and novel therapeutic agents targeting melanoma[3]. By exploiting the differential reactivity of the C–I and C–S bonds, researchers can rapidly generate diverse pyrimidine libraries for structure-activity relationship (SAR) studies and the development of novel fluorophores[2][4].

Mechanistic Causality & Reaction Logic

The synthetic utility of 2-Iodo-4-methylthiopyrimidine is driven by predictable thermodynamic and kinetic principles:

  • Chemoselective C2 Functionalization : The carbon-iodine (C–I) bond at the C2 position has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the carbon-sulfur (C–S) bond (~85 kcal/mol). Furthermore, iodine is highly polarizable, making it an excellent leaving group. Consequently, Palladium(0) undergoes oxidative addition at the C2–I bond with near-perfect chemoselectivity, leaving the C4-methylthio group completely intact for downstream chemistry[5].

  • C4-Methylthio Activation : Once the C2 position is elaborated, the C4-methylthio group can be activated via two primary pathways:

    • Oxidation / SNAr : Oxidation with mCPBA converts the thioether into a sulfoxide or sulfone. These electron-withdrawing groups drastically increase the electrophilicity of the C4 position, facilitating Nucleophilic Aromatic Substitution (SNAr) with amines or alcohols[2].

    • Liebeskind-Srogl Coupling : The C–SMe bond can be directly engaged in a reductive cross-coupling with boronic acids. This requires a Pd(0) catalyst and a stoichiometric Copper(I) co-catalyst (e.g., CuMeSal or CuTC). The Cu(I) acts as a thiophilic scavenger, coordinating to the sulfur atom, polarizing the C–S bond, and driving the transmetalation step while precipitating as a stable Cu(I)-thiolate salt[6].

Orthogonal Functionalization Workflow

Orthogonal functionalization workflow of 2-Iodo-4-methylthiopyrimidine.

Quantitative Reaction Parameters

The following table summarizes the typical reaction conditions and yields for the divergent functionalization of the 2-Iodo-4-methylthiopyrimidine scaffold, based on established cross-coupling and substitution methodologies[2][5][6].

Reaction TypeTarget SiteCatalyst / ReagentsTypical ConditionsYield RangePrimary Application
Suzuki-Miyaura C2Pd(PPh3)4, Na2CO3THF/H2O, 80°C, 12h75–95%Initial scaffold arylation
Sonogashira C2PdCl2(PPh3)2, CuI, TEADMF, RT to 60°C, 6h70–90%Alkyne introduction
Oxidation / SNAr C41. mCPBA 2. Amine, DIPEA1. DCM, 0°C 2. DMF, 80°C65–85%Kinase inhibitor synthesis
Liebeskind-Srogl C4Pd(PPh3)4, CuMeSalTHF, Microwave 100°C60–80%Complex biaryl formation

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C2 Position

Objective : To install an aryl group at the C2 position while preserving the C4-methylthio group for subsequent functionalization[5].

  • Preparation : In an oven-dried Schlenk flask, combine 2-Iodo-4-methylthiopyrimidine (1.0 equiv) and the desired arylboronic acid (1.1 equiv).

  • Catalyst Addition : Add Pd(PPh3)4 (0.05 equiv) and a degassed aqueous solution of Na2CO3 (2.0 M, 2.0 equiv).

  • Solvent : Suspend the mixture in degassed THF (0.1 M relative to the pyrimidine).

  • Reaction : Heat the biphasic mixture to 80°C under an argon atmosphere for 12 hours. The C–I bond will preferentially undergo oxidative addition.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify via flash chromatography to yield the 2-aryl-4-methylthiopyrimidine intermediate.

Protocol 2: Oxidation and SNAr Amination at the C4 Position

Objective : To displace the C4-methylthio group with a nucleophilic amine, a critical step in synthesizing kinase inhibitors[1][2].

  • Oxidation : Dissolve the 2-aryl-4-methylthiopyrimidine intermediate in anhydrous DCM (0.1 M) and cool to 0°C.

  • Reagent Addition : Slowly add mCPBA (2.2 equiv) to fully oxidize the thioether to a sulfone. Stir for 2 hours at room temperature.

  • Quench : Quench the reaction with saturated aqueous Na2S2O3 and NaHCO3. Extract with DCM, dry, and concentrate to isolate the highly electrophilic sulfone intermediate.

  • SNAr Reaction : Dissolve the crude sulfone in DMF (0.2 M). Add the desired primary or secondary amine (1.5 equiv) and DIPEA (2.0 equiv).

  • Heating : Heat the mixture to 80°C for 4–6 hours.

  • Isolation : Precipitate the product by adding water, or extract with EtOAc, followed by standard chromatographic purification.

Protocol 3: Liebeskind-Srogl Cross-Coupling at the C4 Position

Objective : To directly couple an arylboronic acid to the C4-methylthio position without prior oxidation, utilizing a thiophilic metal scavenger[4][6].

  • Preparation : In a microwave-safe vial, combine the 2-substituted-4-methylthiopyrimidine (1.0 equiv), arylboronic acid (1.5 equiv), and CuMeSal (Copper(I) 3-methylsalicylate, 2.0 equiv).

  • Catalyst : Add Pd(PPh3)4 (0.05 equiv).

  • Solvent : Suspend in degassed, anhydrous THF (0.1 M). Seal the vial under an argon atmosphere.

  • Microwave Irradiation : Heat the reaction mixture in a microwave reactor at 100°C for 45–60 minutes. The Cu(I) salt acts as a critical thiophilic scavenger to drive the catalytic cycle.

  • Workup : Filter the mixture through a pad of Celite to remove the precipitated Cu(I)-thiolate salts. Concentrate the filtrate and purify via column chromatography.

Mechanism of the Liebeskind-Srogl cross-coupling at the C4-methylthio position.

Conclusion

The strategic utilization of 2-Iodo-4-methylthiopyrimidine streamlines the synthesis of highly functionalized pyrimidines. By leveraging the inherent thermodynamic differences between the C–I and C–S bonds, researchers can execute highly predictable, self-validating synthetic sequences. This autonomy in structural decoration is paramount for accelerating hit-to-lead optimization in drug discovery campaigns and developing advanced functional materials.

References

  • [1] 2-iodo-4-methylsufanyl-pyrimidine - CAS号1000576-08-8. 摩熵化学 (MolAid). 1

  • [3] 2-Iodo-4-methylthiopyrimidine. CymitQuimica. 3

  • [2] Synthesis and photophysical properties of novel pyrimidine-based donor-acceptor emitters. FTMC. 2

  • [4] Substituted aminopyrimidine protein kinase B (PknB) inhibitors show activity against Mycobacterium tuberculosis. PubMed Central (PMC). 4

  • [6] Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles. ACS Publications. 6

  • [5] Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.5

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-4-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Iodo-4-methylthiopyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols, and offer data-driven solutions to challenges you may encounter at the bench.

Overview of Synthetic Strategy

The most reliable and commonly employed method for synthesizing 2-Iodo-4-methylthiopyrimidine is through a halide exchange reaction, specifically the Finkelstein reaction.[1][2] This SNAr (Nucleophilic Aromatic Substitution) type reaction involves substituting a chlorine or bromine atom at the C2 position of the pyrimidine ring with iodine. The typical precursor for this synthesis is 2-Chloro-4-methylthiopyrimidine .

While direct C-H iodination is a known method for other positions on the pyrimidine ring (often the C5 position) using reagents like N-Iodosuccinimide (NIS) or iodine with an oxidant,[3][4] these methods are generally less effective for the electron-deficient C2 position and risk oxidation of the sensitive methylthio group. Therefore, the Finkelstein approach offers superior regioselectivity and milder conditions.

The core transformation is illustrated below:

Finkelstein_Reaction Start 2-Chloro-4-methylthiopyrimidine Product 2-Iodo-4-methylthiopyrimidine Start->Product Halide Exchange (SNAr) Reagent + Sodium Iodide (NaI) (Excess) Reagent->Product Solvent Solvent (e.g., Acetone, DMF) Solvent->Product Byproduct Sodium Chloride (NaCl) (Precipitate) Product->Byproduct Drives Equilibrium

Caption: General workflow for the Finkelstein synthesis of 2-Iodo-4-methylthiopyrimidine.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors affecting the conversion of 2-Chloro-4-methylthiopyrimidine to the iodo product?

Answer: Low yield in an aromatic Finkelstein reaction is a common challenge. Unlike the classic reaction with alkyl halides, the C-Cl bond on the electron-deficient pyrimidine ring is stronger and less susceptible to nucleophilic attack. Several factors must be meticulously controlled.

Core Causality: The reaction is an equilibrium.[2] Its success hinges on effectively shifting the equilibrium towards the products. This is achieved by leveraging the poor solubility of the sodium chloride (NaCl) byproduct in the chosen solvent, causing it to precipitate and drive the reaction forward according to Le Châtelier's principle.[5]

Troubleshooting Variables & Solutions:

Potential Problem Root Cause Recommended Solution
Incomplete Conversion The reaction has not reached completion due to an unfavorable equilibrium.Increase NaI Stoichiometry: Use a significant excess of sodium iodide (e.g., 3-5 equivalents) to increase the concentration of the iodide nucleophile.[2]
Poor Reagent Quality Sodium iodide is hygroscopic; absorbed water can inhibit the reaction. The starting 2-chloro-4-methylthiopyrimidine may contain impurities.Ensure Anhydrous Conditions: Dry the sodium iodide in an oven before use. Use an anhydrous grade of solvent. Confirm the purity of your starting material by NMR or LC-MS.
Suboptimal Solvent The solvent is not effectively precipitating the NaCl byproduct or has poor solubility for the reagents.Solvent Selection: Acetone is the classic choice because NaI is soluble while NaCl is not.[1][2] For less reactive aromatic halides, a higher-boiling polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) may be required to achieve the necessary reaction temperature, though NaCl precipitation is less efficient.[2]
Insufficient Temperature The activation energy for the SNAr reaction is not being met.Optimize Temperature: If using acetone, run the reaction at reflux. If yields are still low, switch to a higher-boiling solvent like DMF and heat to 80-120 °C. Monitor for potential degradation.
Catalyst Absence Uncatalyzed SNAr reactions on heteroaromatic chlorides can be slow.Consider Catalysis: For particularly stubborn substrates, an "aromatic Finkelstein reaction" can be catalyzed by copper(I) iodide (CuI) in combination with a diamine ligand.[2] This significantly lowers the activation energy.
Question 2: I am seeing multiple spots on my TLC plate, including starting material and what appears to be a byproduct. What side reactions could be occurring?

Answer: While the Finkelstein reaction is generally clean, side reactions can occur, especially under forcing conditions (e.g., high heat for extended periods).

1. Degradation of Starting Material or Product: The methylthio (-SMe) group can be sensitive. While stable to the reaction conditions, prolonged exposure to high temperatures in solvents like DMSO can lead to oxidation or other degradation pathways.

  • Solution: Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run for an excessively long time once the starting material is consumed. Aim for the shortest effective reaction time.

2. Competing Reactions: In complex molecules, other reactive sites could potentially compete. However, for this specific substrate, the C2 position is the most electrophilic and prone to substitution.

Troubleshooting Workflow for Low Yield:

Troubleshooting_Yield Start Low Yield (<50%) of 2-Iodo-4-methylthiopyrimidine Check_SM Verify Purity of Starting Material and Reagents (NaI) Start->Check_SM Increase_NaI Increase NaI to 3-5 eq. Ensure Anhydrous Conditions Check_SM->Increase_NaI Purity OK Optimize_Solvent Is Reaction in Acetone? Increase_NaI->Optimize_Solvent Reflux_Acetone Run at Reflux (56°C) Monitor for 12-24h Optimize_Solvent->Reflux_Acetone Yes Switch_Solvent Switch to DMF or DMAc Heat to 80-120°C Optimize_Solvent->Switch_Solvent No/Ineffective Check_Yield1 Yield Improved? Reflux_Acetone->Check_Yield1 Check_Yield2 Yield Improved? Switch_Solvent->Check_Yield2 Check_Yield1->Switch_Solvent No Success Process Optimized Check_Yield1->Success Yes Add_Catalyst Consider Catalysis: Add CuI (10 mol%) + Diamine Ligand Check_Yield2->Add_Catalyst No Check_Yield2->Success Yes Add_Catalyst->Success Yield Improved Failure Consult Specialist/ Re-evaluate Route Add_Catalyst->Failure Still Low Yield

Caption: Decision tree for troubleshooting low yield in the Finkelstein reaction.

Question 3: What is the optimal work-up and purification protocol to maximize the isolated yield and purity of 2-Iodo-4-methylthiopyrimidine?

Answer: A proper work-up and purification strategy is critical to remove unreacted reagents, salts, and byproducts without losing the desired product.

Step-by-Step Purification Protocol:

  • Cooling and Filtration: After the reaction is complete (as determined by TLC/LC-MS), cool the reaction mixture to room temperature. If a precipitate (NaCl) is visible, filter the mixture and wash the solid with a small amount of fresh solvent (e.g., acetone). Combine the filtrate and washes.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent (acetone or DMF).

  • Aqueous Work-up:

    • Resuspend the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water to remove any remaining sodium iodide.

    • Perform a wash with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃).[3][4] Causality: This step is crucial for removing any trace I₂ that may have formed, which can color the product and act as an impurity.

    • Wash the organic layer with brine to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification:

    • Recrystallization: This is often the most effective method for achieving high purity on a larger scale. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good quality crystals.

    • Silica Gel Chromatography: If recrystallization is ineffective or impurities are closely related, column chromatography is the method of choice. Use a solvent system like hexanes/ethyl acetate to separate the more non-polar product from polar impurities.

Experimental Protocol: Optimized Finkelstein Synthesis

This protocol provides a robust starting point for the synthesis, incorporating best practices discussed above.

Materials:

  • 2-Chloro-4-methylthiopyrimidine (1.0 eq.)

  • Sodium Iodide (NaI), dried (3.0 eq.)

  • Anhydrous Acetone

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the dried sodium iodide (3.0 eq.).

  • Reagent Addition: Add anhydrous acetone to the flask, followed by the 2-Chloro-4-methylthiopyrimidine (1.0 eq.).

  • Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the mixture to reflux (approx. 56 °C) with vigorous stirring. A white precipitate (NaCl) should begin to form.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or LC-MS every 4-6 hours. The reaction may take 12-24 hours for full conversion.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Follow the detailed work-up and purification procedure described in Question 3 . The final product, 2-Iodo-4-methylthiopyrimidine, should be a solid.

References

  • The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. Aust J Chem. 1983;36(7):1477–1482. [Link]

  • Yengoyan, A., et al. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry. 2021;18(4):311-317. [Link]

  • ResearchGate. Optimization of the conditions for α-iodination reaction. [Link]

  • BYJU'S. Finkelstein Reaction. [Link]

  • Wikipedia. Finkelstein reaction. [Link]

  • Lee, J.H., et al. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. 2022;27(19):6386. [Link]

  • Patil, L.M., et al. effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. Rasayan J. Chem. 2011;4(2):336-340. [Link]

  • Kumar, A., et al. Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorg Med Chem. 2005;13(9):3141-9. [Link]

  • Sathee Jee. Finkelstein Reaction. [Link]

  • Vedantu. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. [Link]

  • AdiChemistry. FINKELSTEIN REACTION | EXPLANATION. [Link]

  • Kalogirou, A. S., et al. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. 2020;vii:183-195. [Link]

  • Zessin, T., et al. C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. Chem. Sci. 2023;14:11072-11077. [Link]

Sources

Technical Support Center: Optimizing 2-Iodo-4-(methylthio)pyrimidine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity Landscape

The 2-iodo-4-(methylthio)pyrimidine scaffold is a "Janus-faced" electrophile.[1] It contains two distinct reactive handles:

  • C2-Iodide: A high-reactivity "warhead" susceptible to rapid oxidative addition by Palladium(0).[1]

  • C4-Methylthio (SMe): A latent "shielded" handle.[1] It is generally inert under standard Suzuki/Sonogashira conditions but can be activated later (e.g., via oxidation to sulfone or Liebeskind-Srogl coupling).[1]

The Core Challenge: While the C2-I bond is electronically predisposed to react first, the C4-SMe group (and the pyrimidine nitrogens) acts as a catalyst poison , coordinating to the metal center and arresting the catalytic cycle. Furthermore, the electron-deficient nature of the pyrimidine ring makes the iodine prone to hydrodehalogenation (replacement by H) rather than coupling.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B (Poisoning) and Path C (Side Reaction).

ReactionPathways SM 2-Iodo-4-SMe-pyrimidine (Starting Material) OxAdd Oxidative Addition Complex (Pd-II) SM->OxAdd Fast Poisoned Catalyst Poisoning (S-Coordination) SM->Poisoned Ligand Exchange (SMe binds Pd) Pd_Active Pd(0) Catalyst Prod C2-Coupled Product (Desired) OxAdd->Prod + R-B(OH)2 / Base Transmetallation Dehal Hydrodehalogenation (Product - I -> H) OxAdd->Dehal + Hydride Source (Alcohol/Base) Dimer Homocoupling (Dimer) OxAdd->Dimer Disproportionation Poisoned->Pd_Active Strong Ligand (Rescue)

Figure 1: Mechanistic pathways.[1] Note that sulfur coordination (Poisoning) competes with the initial oxidative addition steps.

Troubleshooting Guide (FAQ Format)

Issue 1: The Reaction Stalls at < 20% Conversion

User Question: "I am using Pd(PPh3)4 (5 mol%) and Na2CO3 in Toluene/EtOH, but the reaction stops after 1 hour. TLC shows mostly starting material."[1]

Root Cause: Catalyst Poisoning. The sulfur atom in the methylthio group (and the pyrimidine nitrogens) coordinates strongly to the Palladium, displacing the weakly bound triphenylphosphine (PPh3) ligands. This forms an inactive "Pd-S" resting state.[1]

Corrective Actions:

  • Switch Ligands: Use bidentate ligands with a large "bite angle" that resist displacement. Pd(dppf)Cl2[2]·DCM is the gold standard for sulfur-containing substrates.[1]

  • Increase Temperature: Sulfur coordination is reversible. Increasing temperature to 80–100°C helps dissociate the Pd-S bond.[1]

  • Solvent Change: Switch to a polar aprotic solvent like DMF or Dioxane . These solvents can help solvate the complex and prevent aggregation of the poisoned catalyst.

Issue 2: Mass Spectrum Shows [M-126] Peak (Loss of Iodine)

User Question: "I see a major byproduct with a mass corresponding to the starting material minus Iodine plus Hydrogen (M-126). Why?"

Root Cause: Hydrodehalogenation. The oxidative addition complex (Ar-Pd-I) is unstable.[1] If transmetallation is slow (due to steric bulk or weak boronic acid), the complex abstracts a hydride.

  • Source of Hydride: Often the solvent (Ethanol/Isopropanol) or the base (if using alkoxides).

Corrective Actions:

  • Remove Alcohols: Switch to Dioxane/Water or Toluene/Water . Do not use Ethanol or Isopropanol as cosolvents.

  • Base Selection: Use Cs2CO3 or K3PO4 instead of alkoxides or amines.

  • Water Concentration: Ensure sufficient water is present (e.g., 4:1 solvent:water). Water accelerates the transmetallation step, making it faster than the side reaction.

Issue 3: Regioselectivity – Is the SMe group reacting?

User Question: "Can the SMe group react under Suzuki conditions? I see a complex mixture."

Technical Insight: Under standard Suzuki conditions (Pd(0)/Base), the C2-I bond is significantly more reactive than the C4-SMe bond.[1] The SMe group is generally stable.

  • Exception: If you use Liebeskind-Srogl conditions (CuTC cofactor), the SMe will react.[1]

  • Exception: If you use strong nucleophiles (e.g., thiols, amines) and high heat, they may displace SMe via

    
     (Nucleophilic Aromatic Substitution), not Pd-catalysis.[1]
    

Verification: Check the NMR of your byproduct.

  • Loss of SMe peak (~2.5 ppm): The SMe group reacted (rare in Suzuki).

  • Retention of SMe peak: The reaction occurred at C2 (or side reaction at C2).

Optimized Protocol: C2-Selective Suzuki Coupling

This protocol is designed to minimize poisoning and hydrodehalogenation.

Reagents:

  • Substrate: 2-Iodo-4-(methylthio)pyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (3 – 5 mol%)

    • Why: The dppf ligand forms a tight chelate, preventing sulfur displacement.

  • Base: Cs2CO3 (2.0 – 3.0 equiv)

    • Why: "Anhydrous" bases like Cs2CO3 in aprotic solvents often work better than aqueous carbonate if hydrolysis is a concern, but aqueous Na2CO3 is standard.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

    • Why: Dioxane solubilizes the organic components; water is essential for the boronate activation.

Step-by-Step:

  • Charge: Add substrate, boronic acid, and base to the reaction vial.

  • Degas: Add solvents. Sparge with Argon/Nitrogen for 10 minutes. Oxygen promotes homocoupling.[1]

  • Catalyst: Add Pd(dppf)Cl2[3][4]·DCM last.

  • Heat: Seal and heat to 90°C for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water. The SMe group may have a slight odor; bleach treatment of waste is recommended.

Diagnostic Decision Tree

Use this flow to diagnose failure modes.

TroubleshootingTree Start Start Diagnosis Conversion Is Conversion > 50%? Start->Conversion LowConv Low Conversion (< 20%) Conversion->LowConv No HighConv High Conversion (But wrong product) Conversion->HighConv Yes CheckCat Check Catalyst: Are you using Pd(PPh3)4? LowConv->CheckCat CheckMass Check Mass Spec: Is Mass = SM - 126? HighConv->CheckMass SwitchCat Action: Switch to Pd(dppf)Cl2 or Pd(XPhos) CheckCat->SwitchCat Yes Increase Temp / Loading Increase Temp / Loading CheckCat->Increase Temp / Loading No DehalIssue Issue: Hydrodehalogenation (I -> H) CheckMass->DehalIssue Yes CheckSMe Check NMR: Is SMe peak (2.5ppm) gone? CheckMass->CheckSMe No DehalFix Fix: Remove Alcohols, Increase Water ratio DehalIssue->DehalFix SnArIssue Issue: SNAr Displacement of SMe group CheckSMe->SnArIssue Yes SnArFix Fix: Lower Temp, Use weaker base SnArIssue->SnArFix

Figure 2: Troubleshooting decision tree for 2-iodo-4-methylthiopyrimidine couplings.

References

  • Inverting Conventional Selectivity: Detailed analysis of C2 vs C4 selectivity in pyrimidines.

    • Source:

  • Catalyst Poisoning by Sulfur: Discussion on how sulfur-containing heterocycles deactivate Pd catalysts and the necessity of specific ligands.

    • Source:

  • Hydrodehalogenation Mechanisms: Review of reductive dehalogenation as a side reaction in Pd-c

    • Source:

  • Liebeskind-Srogl Coupling: Describes the specific conditions required to activate the C4-SMe bond (CuTC cofactor), confirming it is stable under standard Suzuki conditions.

    • Source:

  • Substrate Properties: Physical and chemical properties of 4-Iodo-2-(methylthio)pyrimidine.

    • Source:[1]

Sources

purification of 2-Iodo-4-methylthiopyrimidine derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-PYR-2I4S Subject: Troubleshooting Tailing & Decomposition of 2-Iodo-4-methylthiopyrimidine during Flash Chromatography Assigned Specialist: Senior Application Scientist, Separation Chemistry Group

Executive Summary

Purifying 2-Iodo-4-methylthiopyrimidine presents a dual challenge common to functionalized nitrogen heterocycles: basicity-induced tailing and halide instability .

Unlike its isomer (4-iodo-2-methylthiopyrimidine), the 2-iodo variant places the labile iodine atom between two ring nitrogens. This position is electronically activated, making it highly susceptible to:

  • Nucleophilic displacement (hydrolysis) by acidic silanols.

  • Oxidative cleavage of the C-I bond.

  • Irreversible adsorption (streaking) due to hydrogen bonding between the pyrimidine nitrogens and the silica surface.

This guide provides a self-validating workflow to purify this compound without compromising yield or purity.

Module 1: The "Streaking" Issue (Tailing)

The Mechanism

Standard silica gel (pH ~6.5–7.0) contains acidic silanol groups (


). The basic nitrogen atoms in the pyrimidine ring act as Lewis bases, forming hydrogen bonds with these silanols. This interaction competes with the mobile phase, causing the compound to "drag" through the column rather than elute as a tight band.
The Solution: Amine Deactivation

To fix this, we introduce a sacrificial base—Triethylamine (TEA) —which has a higher affinity for silanols than your pyrimidine does.

Visualization: Silanol Capping Strategy

G Silica Acidic Silanol Sites (Si-OH) Pyrimidine 2-Iodo-4-SMe-Pyrimidine (Target) Silica->Pyrimidine H-Bonding (Causes Tailing) TEA Triethylamine (Sacrificial Base) TEA->Silica Preferential Binding (Caps Sites) Result Free Pyrimidine (Sharp Elution Band) TEA->Result Enables

Figure 1: Mechanism of amine deactivation. TEA blocks acidic sites, allowing the target pyrimidine to elute freely.

Module 2: Stability Protocols (The Iodine Factor)

The C2-Iodine bond is weaker than the C4-Iodine bond. Exposure to acidic silica for prolonged periods can lead to hydrolysis, yielding the 2-pyrimidone byproduct (often seen as a baseline spot that doesn't move).

Protocol A: The "Safe" Method (Neutral Alumina)

Recommended for initial attempts or highly unstable crude mixtures.

  • Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.

  • Why: Alumina is less acidic than silica, preventing the hydrolysis of the 2-iodo group.

  • Mobile Phase: Hexane/Ethyl Acetate (Gradient 0%

    
     20%).
    
  • Note: Alumina has lower resolution than silica. If impurities are close in Rf, use Protocol B.

Protocol B: The "High-Res" Method (Deactivated Silica)

Recommended for difficult separations requiring high plate count.

  • Slurry Preparation: Suspend Silica Gel 60 in Hexanes containing 1% Triethylamine (v/v) .

  • Packing: Pour the slurry and flush with 2 column volumes (CV) of the same solvent.

  • Equilibration: The column is now "neutralized."

  • Elution: Run your gradient (e.g., Hex/EtOAc) maintaining 1% TEA in the mobile phase.

  • Post-Run: Rotovap fractions immediately. TEA has a high boiling point (

    
    C) and can be difficult to remove completely; azeotrope with DCM if necessary.
    

Module 3: Experimental Workflow & Data

Solvent System Optimization

Based on the lipophilicity of the methylthio group and the iodine, the compound is moderately non-polar.

Solvent SystemRatio (v/v)AdditiveRf ValueObservation
Hexane/EtOAc4:1None0.25Broad streak, tailing > 2cm
Hexane/EtOAc4:11% TEA 0.35 Sharp, circular spot
DCM/MeOH98:2None0.60Co-elutes with impurities
DCM/MeOH98:21% TEA0.65Good shape, but too fast
Step-by-Step Purification Protocol
  • Sample Loading (Dry Load):

    • Dissolve crude 2-iodo-4-methylthiopyrimidine in minimal DCM.

    • Add Celite 545 (ratio 1:2 w/w sample to Celite).

    • Rotovap to dryness until a free-flowing powder is obtained.

    • Why: Wet loading with DCM can cause band broadening if the solvent strength is too high compared to the starting mobile phase.

  • Column Setup:

    • Use Protocol B (TEA-treated silica).

    • Load the Celite powder on top of the sand bed.

    • Cover with a second layer of sand.

  • Elution Gradient:

    • 0–5 min: 100% Hexane (+1% TEA).

    • 5–20 min: Linear gradient to 10% EtOAc/Hexane (+1% TEA).

    • 20–30 min: Hold at 10% EtOAc.

    • Detection: UV at 254 nm (Pyrimidine ring absorption).

Module 4: Troubleshooting & FAQs

Decision Tree: Method Selection

DecisionTree Start Start: Crude Mixture CheckTLC Run TLC (Hex/EtOAc 4:1) Does it streak? Start->CheckTLC StreakYes Yes: Streaking CheckTLC->StreakYes   StreakNo No: Clean Spot CheckTLC->StreakNo   AddTEA Add 1% TEA to TLC Does it fix the streak? StreakYes->AddTEA MethodC Standard Silica StreakNo->MethodC FixYes Yes AddTEA->FixYes FixNo No (Decomposition?) AddTEA->FixNo MethodA Use Protocol B: Silica + 1% TEA FixYes->MethodA MethodB Use Protocol A: Neutral Alumina FixNo->MethodB

Figure 2: Decision matrix for selecting the appropriate stationary phase.

Frequently Asked Questions

Q: My product turned purple on the column. What happened? A: Purple coloration indicates free Iodine (


). This confirms the C-I bond has cleaved, likely due to the acidity of the silica or exposure to light.
  • Fix: Switch to Neutral Alumina , wrap the column in aluminum foil to block light, and elute faster.

Q: Can I use DCM/MeOH instead of Hexane/EtOAc? A: Yes, but be cautious. Methanol is protic and nucleophilic. On an acidic column, MeOH can attack the C2-position, displacing the iodine to form the 2-methoxy derivative. If you must use DCM, pair it with Acetone or EtOAc instead of MeOH if possible.

Q: How do I remove the smell of the methylthio group from my hood? A: Methylthio derivatives can be pungent. Keep all fractions in a closed fume hood. Glassware can be rinsed with a dilute bleach solution (oxidizes the sulfide to non-volatile sulfoxide/sulfone) before removal from the hood.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification of nitrogen heterocycles and silica gel properties). Link

  • BenchChem Technical Support. (2025). Purification of Polar Pyrimidine Derivatives. (General protocols for basic heterocycles and silanol interactions). Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC & Flash Chromatography. (Mechanistic explanation of silanol-base interactions). Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Iodo-2-(methylthio)pyrimidine. (Physicochemical properties and handling safety). Link

  • LCTech. (2003). Flash Chromatography of Basic Compounds: The Triethylamine Effect. LCGC North America.[1] Link

Sources

Technical Support Center: Catalyst Optimization for Sulfur-Functionalized Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical resource for researchers optimizing the Suzuki-Miyaura coupling of 2-Iodo-4-methylthiopyrimidine . This substrate presents a unique "Sulfur-Iodide Paradox": while the C2-iodide is highly reactive toward oxidative addition, the C4-thiomethyl group acts as a potent catalyst poison, sequestering Palladium from the catalytic cycle.

The Challenge: The "Sulfur Trap" Mechanism

Before optimizing loading, you must understand why standard protocols fail. In 2-Iodo-4-methylthiopyrimidine, the C2-I bond is electronically activated for oxidative addition. However, the C4-SMe (thiomethyl) group and the pyrimidine nitrogens create a "chelation trap."

Standard ligands (like PPh₃ in Pd(PPh₃)₄) are labile. As the reaction proceeds, the sulfur atom on the substrate (or product) displaces the phosphine ligand, forming a stable, inactive Pd-Sulfur complex. This arrests the catalytic cycle, requiring you to add excessive catalyst (often 5-10 mol%) to force the reaction to completion.

The Solution: You do not need more palladium; you need tighter ligands.

Phase 1: Catalyst System Selection

To lower catalyst loading (target < 0.5 mol%), you must use ligands that sterically prevent sulfur coordination.

Recommended Systems
Catalyst SystemLigand ClassWhy it WorksStarting Loading
Pd-PEPPSI-IPr NHC (N-Heterocyclic Carbene)The bulky IPr ligand is non-labile and sterically shields the Pd center, preventing S-poisoning. Extremely robust.0.1 - 0.5 mol%
Pd₂(dba)₃ + XPhos Buchwald Biaryl PhosphineXPhos is electron-rich (fast oxidative addition) and bulky (blocks S-coordination).0.5 - 1.0 mol%
Pd(dtbpf)Cl₂ Ferrocenyl Bis-phosphineLarge bite angle and steric bulk. Excellent for heteroaryl chlorides/iodides.0.1 - 0.5 mol%

Critical Note: Avoid Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃. The monodentate phosphines dissociate too easily, leading to immediate poisoning by the thiomethyl group.

Phase 2: Loading Optimization Protocol (The "Limit Test")

Do not arbitrarily choose 5 mol%. Use this step-by-step Limit Test Protocol to determine the Minimum Effective Loading (MEL).

Experimental Workflow

Conditions: 1.0 eq Substrate, 1.2 eq Boronic Acid, 2.0 eq K₂CO₃ or K₃PO₄. Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (using Pd-PEPPSI). Temperature: 80°C (Thermal) or 100°C (Microwave).

Step 1: The Logarithmic Screen

Run 4 parallel reactions at drastically different loadings to bracket the MEL.

  • Vial A: 1.0 mol%

  • Vial B: 0.1 mol%

  • Vial C: 0.01 mol%

  • Vial D: 0.001 mol% (10 ppm)

Step 2: Kinetic Sampling

Sample at 15 min, 1 hour, and 4 hours .

  • If Vial B (0.1%) completes in < 1 hour: Your MEL is likely near 0.05%.

  • If Vial B stalls at 60% conversion: Poisoning is occurring. Switch to a bulkier ligand (e.g., from SPhos to XPhos) rather than increasing Pd.

Step 3: The "Spike" Test (Validation)

To confirm the catalyst is still active and not poisoned:

  • Take a reaction that has reached 100% conversion.

  • Add another 1.0 eq of fresh substrate and boronic acid.

  • Monitor. If the second batch converts, your catalyst is robust (High Turnover Number). If not, the catalyst died exactly at the end of the first cycle (poisoned by product).

Visualization: Mechanism & Optimization Logic

Diagram 1: The Sulfur Poisoning Pathway vs. Active Cycle

This diagram illustrates how the thiomethyl group diverts Palladium into an inactive "resting state" and how bulky ligands prevent this.

SuzukiMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd-Ar-I) Pd0->OxAdd + Substrate TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet Poison INACTIVE TRAP (S-Chelated Pd Complex) OxAdd->Poison Ligand Displacement RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 2-Iodo-4-SMe-Pyrimidine Substrate->Poison S-Coordination (If Ligand L is small) BulkyLigand Bulky Ligand (NHC/XPhos) BLOCKS this path BulkyLigand->Poison

Caption: The "Sulfur Trap" (Red) competes with the catalytic cycle. Bulky ligands (Green block) prevent the formation of the inactive S-chelated species.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to resolve stalled reactions.

Troubleshooting Start Reaction Stalls < 50% CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Yellow Clear/Yellow Solution (Homogeneous) CheckColor->Yellow SolBlack Cause: Ligand Dissociation Fix: Switch to Pd-PEPPSI or Add more Ligand (L:Pd 2:1) Black->SolBlack SolYellow Cause: Catalyst Poisoning (S-bound) Fix: Increase Temp (90°C+) or Switch to XPhos Yellow->SolYellow

Caption: Diagnostic workflow based on visual inspection of the reaction mixture.

Troubleshooting & FAQs

Q: My reaction turns black immediately and stalls. What happened? A: "Pd Black" formation indicates your ligand fell off the Palladium, allowing Pd(0) to aggregate. This is common with PPh₃.

  • Fix: Switch to Pd-PEPPSI-IPr or Pd(dppf)Cl₂ . These ligands bind tighter.

Q: Can I use microwave heating? A: Yes, and it is recommended. Sulfur poisoning is an equilibrium process. Higher temperatures (100°C - 120°C) often favor the productive catalytic cycle over the resting sulfur-bound state, increasing the Turnover Frequency (TOF).

Q: I see significant homocoupling of the boronic acid. A: This happens when the oxidative addition is slow (catalyst waiting for substrate) or oxygen is present.

  • Fix: Degas solvents thoroughly (sparge with Argon for 15 mins). Ensure you are using the Iodide (2-Iodo), not the Chloride, as the Iodide reacts faster, minimizing the window for homocoupling.

Q: Is the methylthio group stable? Will it couple? A: Under standard Suzuki conditions (Pd(0)/Base), the C-S bond is stable. It requires specific "Liebeskind-Srogl" conditions (CuTC cofactor) to couple. However, it will coordinate to Pd.

References

  • Catalyst Selection for Sulfur-Containing Substrates

    • Sulfur-Functionalized N-Heterocyclic Carbene Complexes of Pd(II): Syntheses, Structures and Catalytic Activities. (Demonstrates the interaction of S-ligands with Pd and the stability of NHC complexes).
  • High Turnover Catalysts (Pd-PEPPSI & Nanoparticles)

    • Optimization of catalyst loading for Suzuki-Miyaura coupling. (Discusses lowering loading to 0.0025 mol% using robust systems).
  • Regioselectivity in Pyrimidines

    • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[1] (Establishes the baseline reactivity of pyrimidine halides).

  • General Mechanism & Poisoning Mitigation

    • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.

Sources

Technical Support Center: 2-Iodo-4-methylthiopyrimidine Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Topic: Troubleshooting Low Reactivity / Catalyst Deactivation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Janus" Molecule

2-Iodo-4-methylthiopyrimidine (CAS: 1122-74-3) presents a classic "Janus" problem in heterocyclic synthesis. You have a highly reactive handle (C2-Iodine) paired with a functional group (C4-SMe) that simultaneously deactivates the ring electronically and poisons transition metal catalysts.

The Core Conflict:

  • Electronic Deactivation: The methylthio group (-SMe) is a strong resonance donor (

    
     effect). It pushes electron density into the pyrimidine ring, significantly lowering the electrophilicity at the C2 position compared to a 2-iodo-pyrimidine or 2-iodo-4-chloropyrimidine. This makes Nucleophilic Aromatic Substitution (
    
    
    
    ) sluggish [1].
  • Catalyst Poisoning: In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the thioether sulfur acts as a "soft" ligand. It coordinates tightly to the soft Pd(0) or Pd(II) center, displacing the phosphine ligands required for the catalytic cycle. This arrests the reaction at the oxidative addition step or forms an inactive resting state [2][6].

Diagnostic Workflow

Before modifying your conditions, identify the failure mode using the logic tree below.

TroubleshootingFlow cluster_Pd Cross-Coupling (Suzuki/Buchwald) cluster_SNAr Nucleophilic Substitution (SNAr) Start Start: Reaction Stalled/Low Yield ReactionType Identify Reaction Type Start->ReactionType PdCheck Check Catalyst Color/State ReactionType->PdCheck Pd-Catalyzed TempCheck Temperature > 100°C? ReactionType->TempCheck SNAr (Amination/Etherification) BlackPpt Black Precipitate (Pd Black)? PdCheck->BlackPpt Poisoning Diagnosis: Catalyst Poisoning (S-coordination) BlackPpt->Poisoning No/Solution Clear LigandSwitch Solution: Switch to Buchwald Ligands (SPhos/XPhos) or Add CuTC BlackPpt->LigandSwitch Yes (Agglomeration) Poisoning->LigandSwitch ElectronicFail Diagnosis: Electronic Deactivation (SMe donor effect) TempCheck->ElectronicFail No AcidAct Solution: Brønsted Acid Activation or Solvent Switch (NMP) ElectronicFail->AcidAct

Figure 1: Decision matrix for diagnosing reactivity failure based on reaction mechanism.

Technical Deep Dive & Solutions

Issue A: Palladium Catalyst Poisoning (Cross-Coupling)

Symptom: Starting material remains unconsumed; catalyst solution remains clear (inactive complex) or precipitates immediately (ligand stripping).

The Mechanism: The sulfur atom in the -SMe group is a "soft" Lewis base. It competes with your phosphine ligands for the Pd center. If the sulfur binds more tightly than your ligand, the catalytic cycle shuts down. Standard ligands like


 or dppf are often insufficient to prevent this [2][6].

Protocol: The "S-Resistant" Suzuki Coupling Rationale:[1] Use bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) that bind Pd tightly and create a steric pocket that excludes the sulfur poison while facilitating oxidative addition [4].

ComponentRecommendationScientific Rationale
Catalyst Source

or

Pre-catalysts that allow fresh ligation. Avoid

.
Ligand SPhos or XPhos SPhos is specifically designed to tolerate sulfur-containing substrates.
Ratio 1:2 (Pd:Ligand)Slight excess of ligand ensures the Pd center remains ligated.
Additive (Optional) CuTC (1.0 equiv)Copper(I)-thiophene-2-carboxylate acts as a "sulfur scavenger," binding the thioether so Pd is free to react [3].
Base

(3.0 equiv)
Anhydrous conditions often work better to prevent hydrolysis of the C-S bond.

Step-by-Step:

  • Charge flask with 2-Iodo-4-methylthiopyrimidine (1.0 eq), Boronic acid (1.2 eq),

    
     (3.0 eq), 
    
    
    
    (5 mol%), and SPhos (10 mol%).
  • Crucial: Evacuate and backfill with Argon (

    
    ).[2] Oxygen exacerbates catalyst death.
    
  • Add degassed 1,4-Dioxane/Water (10:1).

  • Heat to 100°C. Note: If conversion is <10% after 2h, add CuTC (1.0 eq).

Issue B: Electronic Deactivation (SNAr)

Symptom: No reaction with amines/alkoxides even at reflux.

The Mechanism: The


 mechanism requires the ring to be electron-deficient to stabilize the Meisenheimer complex intermediate. The -SMe group at C4 donates electrons into the ring (resonance), effectively "cooling down" the electrophilicity at C2.

Comparison of Reactivity:



Protocol: Acid-Promoted SNAr Rationale: Protonating a ring nitrogen (or coordinating a Lewis Acid) pulls electron density out of the ring, overriding the donation from the -SMe group and restoring electrophilicity [5].

Step-by-Step:

  • Dissolve 2-Iodo-4-methylthiopyrimidine in NMP or DMSO (high dielectric constant stabilizes the transition state).

  • Add the amine nucleophile (1.1 eq).

  • Add p-TsOH (0.1 - 0.5 eq) or TFA .

    • Why? This protonates N3 or N1, making the C2 carbon highly electrophilic.

  • Heat to 120-140°C.

  • Alternative: If acid is incompatible with your amine, use KF/Alumina as a solid support surface catalyst at 150°C.

The "Nuclear Option": Oxidation

If the -SMe group renders the molecule too unreactive for your needs, the most robust chemical solution is to oxidize it.

Transformation:


 (Sulfone)
  • Reagent: mCPBA (2.2 eq) in DCM, 0°C to RT.

  • Result: The sulfone is strongly electron-withdrawing. The C2-Iodine will now react violently fast in

    
    .
    
  • Risk: The

    
     group itself becomes a leaving group. You must control regioselectivity (C2-I vs C4-
    
    
    
    ) by temperature control (C2 usually reacts first at lower temps) [1][5].

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to force the reaction? A: Yes, but be careful. For


, microwave heating in NMP at 180°C often overcomes the activation energy barrier caused by the SMe donor effect. For Pd-coupling, microwave heating often decomposes the catalyst faster if the ligand system isn't robust (use SPhos).

Q: Why not just use 2,4-diiodopyrimidine and add the thiomethyl later? A: This is a valid strategic pivot. 2,4-diiodopyrimidine is highly reactive. You can selectively substitute the C4 position with NaSMe (sodium thiomethoxide) after performing your difficult cross-coupling at C2, provided your C2-coupling partner is installed first. However, C4 is usually more reactive to


 than C2, so you would likely install SMe at C4 first, returning you to the original problem.

Q: Is the methylthio group stable to n-BuLi? A: Generally, yes. However, if you are attempting Lithium-Halogen exchange on the C2-Iodine, the SMe group can direct ortho-lithiation or undergo cleavage under forcing conditions. Keep temperatures below -78°C.

References

  • Reactivity of Halopyrimidines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity trends of pyrimidines C2 vs C4).
  • Catalyst Poisoning by Sulfur: Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Compounds. Angewandte Chemie International Edition, 42(16), 1800-1881. Link

  • CuTC Effect: Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A new protocol for the cross-coupling of thioesters. Journal of the American Chemical Society, 129(51), 15734-15735. (Demonstrates Cu scavenging of S). Link

  • SPhos/XPhos Efficacy: Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • SNAr Regioselectivity: Tjosaas, F., & Fiksdahl, A. (2006). Solvent Effects in Nucleophilic Aromatic Substitution of Chloropyrimidines. Molecules, 11(2), 130-133. Link

  • Benchchem Technical Notes: Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (n.d.). Retrieved from (Verified via search context 1.2).

Sources

Technical Support Center: Handling & Troubleshooting 2-Iodo-4-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 2-Iodo-4-methylthiopyrimidine (CAS: 1000576-08-8). This bifunctional building block is highly valuable in medicinal chemistry for synthesizing kinase inhibitors, but its unique electronic structure makes it highly susceptible to multiple decomposition pathways.

This guide synthesizes field-proven insights and mechanistic causality to ensure your experimental workflows remain robust, reproducible, and self-validating.

Mechanistic Overview of Decomposition

To prevent failure, we must first understand the causality of degradation. 2-Iodo-4-methylthiopyrimidine possesses three critical vulnerabilities:

  • The C-I Bond: The carbon-iodine bond is relatively weak and highly susceptible to photolytic homolysis[1][2].

  • The C2 Position: Flanked by two electronegative nitrogen atoms, the C2 carbon is extremely electrophilic. The iodine atom acts as a premier leaving group, making this site highly prone to Nucleophilic Aromatic Substitution (

    
    ) by adventitious water[3][4].
    
  • The Methylthio (-SMe) Group: Thioethers are soft Lewis bases that can strongly coordinate to transition metals (like Pd or Ni), leading to catalyst poisoning if the catalytic cycle is not kinetically optimized[5][6].

G Start 2-Iodo-4-methylthiopyrimidine (Intact) Photo Photolytic Cleavage (C-I Homolysis) Start->Photo UV/Vis Light Hydro Hydrolysis (Pyrimidin-2-one) Start->Hydro Aqueous Base / Heat Oxid S-Oxidation (Sulfoxide/Sulfone) Start->Oxid O2 / Peroxides Cat Catalyst Poisoning (Pd-Thiolate Complex) Start->Cat Slow Reductive Elimination

Fig 1: Primary decomposition pathways of 2-Iodo-4-methylthiopyrimidine.

Troubleshooting & FAQ Guide

Q1: My starting material turns brown/black on the benchtop over a few days. What is happening?

A: Photolytic Cleavage and Oxidation. 2-Iodopyrimidines are intrinsically light-sensitive. Ambient UV/Vis light induces homolytic cleavage of the C-I bond, generating pyrimidinyl and iodine radicals (


)[1]. The accumulation of elemental iodine (

) causes the dark discoloration. Concurrently, atmospheric oxygen can oxidize the -SMe group to a sulfoxide[5].
  • The Fix: Always store the compound at -20 °C under an inert argon atmosphere. Use amber glass vials wrapped in aluminum foil to strictly exclude light[2].

Q2: During a Suzuki-Miyaura cross-coupling, I observe a major byproduct via LC-MS corresponding to [M-I+OH]. How is this forming?

A: Hydrolytic


 Degradation. 
You are observing the formation of 4-methylthiopyrimidin-2-ol, which rapidly tautomerizes to the more stable pyrimidin-2-one. Because the pyrimidine ring is highly electron-deficient, the C2-iodine bond is highly activated toward nucleophilic attack[3][4]. If you are using aqueous bases (e.g., 

) and heating the reaction, hydrolysis will outcompete the transmetalation step of the cross-coupling.
  • The Fix: Transition to strictly anhydrous conditions. Use finely milled, oven-dried

    
     or 
    
    
    
    in anhydrous 1,4-dioxane or toluene.
Q3: My Pd-catalyzed coupling stalls at 20% conversion, and a black precipitate forms. Is the -SMe group responsible?

A: Yes, Catalyst Poisoning via Thiolate Coordination. The -SMe group is a known catalyst poison. While the initial oxidative addition into the highly reactive C-I bond is fast, if the subsequent reductive elimination is slow, the -SMe group of another substrate molecule can coordinate to the Pd(II) center. This forms an inactive, highly stable


 complex or bridging thiolate dimers, causing the catalyst to precipitate as inactive Pd(0) black[5][6].
  • The Fix: You must accelerate the reductive elimination step to outpace sulfur coordination. This is achieved by using bidentate phosphine ligands with a large bite angle (e.g., dppf or Xantphos). These ligands enforce a cis-geometry on the square-planar Pd(II) intermediate, drastically lowering the activation energy for reductive elimination[7].

Quantitative Data & Optimization Matrices

To optimize your reaction design, reference the following empirical data matrices.

Table 1: Ligand Bite Angle vs. Catalyst Deactivation Risk[6][7]

LigandBite Angle (

)
Reductive Elimination RateDeactivation Risk (SMe poisoning)

N/A (Monodentate)SlowHigh
dppe85.8°ModerateModerate
dppf99.1°FastLow
Xantphos111.4°Very FastVery Low

Table 2: Storage Condition Matrix for 2-Iodo-4-methylthiopyrimidine[2]

Storage ConditionAtmosphereVessel TypeEstimated Stability
Room Temp (20 °C)AirClear Glass< 1 Week (Significant C-I homolysis)
2 - 8 °CAirAmber Glass1 - 3 Months (Slow S-oxidation)
-20 °CArgon /

Amber Glass + Foil> 12 Months (Optimal)

Validated Experimental Protocols

To ensure a self-validating system, follow this step-by-step methodology for cross-coupling 2-Iodo-4-methylthiopyrimidine. This protocol is engineered to systematically eliminate photolytic, hydrolytic, and catalytic degradation pathways.

G Step1 1. Substrate Prep (Amber Vials, Ar) Step2 2. Solvent Degassing (Freeze-Pump-Thaw x3) Step1->Step2 Step3 3. Catalyst Selection (Large Bite Angle, dppf) Step2->Step3 Step4 4. Reaction Execution (Anhydrous, Dark) Step3->Step4 Step5 5. Quench & Workup (Rapid cooling) Step4->Step5

Fig 2: Optimized workflow for cross-coupling 2-Iodo-4-methylthiopyrimidine.

Protocol: Anhydrous, Light-Protected Suzuki-Miyaura Cross-Coupling

Step 1: Reagent Preparation & Drying

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with Argon (repeat 3 times).

  • Weigh 2-Iodo-4-methylthiopyrimidine (1.0 equiv), the corresponding boronic acid (1.2 equiv), and finely milled anhydrous

    
     (2.0 equiv).
    
  • Critical: Perform the weighing of the pyrimidine quickly and wrap the Schlenk flask in aluminum foil immediately to prevent C-I photolysis[2].

Step 2: Solvent Degassing (Freeze-Pump-Thaw)

  • In a separate flask, prepare anhydrous 1,4-dioxane.

  • Submerge the flask in liquid nitrogen until the solvent freezes completely.

  • Apply high vacuum for 5 minutes to remove dissolved

    
     (preventing S-oxidation).
    
  • Isolate the vacuum and allow the solvent to thaw in a warm water bath. Repeat this cycle three times.

Step 3: Catalyst Loading & Reaction Execution

  • Under a positive flow of Argon, add

    
     (5 mol%) to the foil-wrapped Schlenk flask. Causality: The 99.1° bite angle of dppf forces cis-coordination, accelerating reductive elimination and preventing -SMe poisoning[7].
    
  • Add the degassed 1,4-dioxane via a gas-tight syringe.

  • Seal the flask and heat to 80 °C.

  • Self-Validation Check: At t = 30 minutes, withdraw a 10 µL aliquot under Argon. Dilute in MeCN and analyze via LC-MS.

    • Pass: Product mass is dominant.

    • Fail: If the pyrimidin-2-one mass[M-I+OH] exceeds 10% relative abundance, your base or solvent contains moisture. Abort, re-dry reagents, and restart[3].

Step 4: Quench and Workup

  • Upon completion (typically 2-4 hours), cool the reaction rapidly to room temperature to prevent thermal degradation of the product.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing with ethyl acetate.

  • Concentrate under reduced pressure strictly keeping the water bath below 40 °C.

References

Sources

challenges in the scale-up of 2-Iodo-4-methylthiopyrimidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Iodo-4-methylthiopyrimidine Scale-Up & Optimization

Executive Summary

Compound: 2-Iodo-4-(methylthio)pyrimidine CAS: 1122-74-3 Role: Critical bifunctional scaffold for medicinal chemistry. The C2-iodine allows for selective cross-coupling (Suzuki, Sonogashira), while the C4-methylthio group serves as a latent leaving group (via oxidation to sulfone) or a stable protecting group. Key Challenges: Regioselective synthesis, palladium catalyst poisoning by sulfur, and odor management.

Module 1: Synthesis & Sourcing Strategy

Q1: I am synthesizing this from 2,4-dichloropyrimidine. How do I ensure the methylthio group installs at C4 and not C2?

Technical Insight: Nucleophilic aromatic substitution (


) on 2,4-dichloropyrimidine is governed by the "para-like" conjugation of the C4 position with the N1 nitrogen, rendering C4 significantly more electrophilic than C2.
  • Standard Protocol: Reaction with 1.0 equivalent of Sodium Thiomethoxide (NaSMe) in THF or MeOH at 0°C typically yields a >90:10 mixture favoring 2-chloro-4-(methylthio)pyrimidine .

  • Troubleshooting:

    • Issue: High levels of bis-substitution (2,4-bis(methylthio)pyrimidine).

    • Fix: Ensure strict stoichiometry (0.95 eq NaSMe) and slow addition at -10°C.

    • Next Step: The resulting 2-chloro-4-(methylthio)pyrimidine is then converted to the target 2-iodo-4-(methylthio)pyrimidine via a Finkelstein reaction (NaI, HI/acetyl chloride) which selectively displaces the C2-chloride.

Q2: Why is my commercial batch turning yellow/brown?

Root Cause: Iodopyrimidines are photosensitive and prone to homolytic cleavage of the C-I bond, releasing iodine (


).
  • Impact: Free iodine can act as an oxidant or radical initiator in downstream sensitive reactions.

  • Solution: Store at -20°C in amber vials under Argon. If the solid is brown, wash with cold 5% aqueous Sodium Thiosulfate (

    
    ) before use to reduce 
    
    
    
    back to iodide.

Module 2: Reaction Optimization (The "Use" Phase)

Q3: My Suzuki coupling at the C2 position stalls after 50% conversion. Is the sulfur poisoning the catalyst?

Diagnosis: Yes. The methylthio ether moiety is a "soft" donor that can coordinate to Palladium (Pd), displacing labile ligands and forming inactive Pd-S complexes.

  • Mechanistic Fix: You must outcompete the sulfur coordination.

    • Ligand Choice: Switch to electron-rich, bulky phosphines like SPhos or XPhos . These ligands bind Pd tightly and sterically prevent sulfur coordination.

    • Pre-catalysts: Use precatalysts that rapidly generate monolithic Pd(0), such as Pd(OAc)2 + SPhos (1:2 ratio) or XPhos Pd G2 .

    • Protocol Adjustment: Increase catalyst loading to 2-3 mol% (vs standard 0.5%) to account for partial deactivation.

Q4: Can I oxidize the sulfur to a sulfone after the Suzuki coupling?

Strategy: Yes, this is the preferred route.

  • Step 1: Suzuki coupling at C2-I (Sulfur remains as SMe).

  • Step 2: Oxidation with m-CPBA or Oxone to the sulfone (

    
    ).
    
  • Step 3:

    
     displacement of the sulfone with a nucleophile (amine/alkoxide) at C4.
    
  • Warning: Do not oxidize before the Suzuki coupling if possible; the sulfone is a strong electron-withdrawing group that destabilizes the pyrimidine ring toward hydrolysis and makes the C2-I bond extremely labile (prone to deiodination).

Module 3: Workup & Safety (The "Scale" Phase)

Q5: The odor is unmanageable during scale-up. How do we control it?

Hazard: Methylthiopyrimidines and the byproduct methanethiol (MeSH) have low odor thresholds (ppb range).

  • Engineering Control: All reactor vents must pass through a scrubber containing 10-15% Sodium Hypochlorite (Bleach) .

  • Chemistry: Bleach oxidizes volatile sulfides to non-volatile sulfoxides/sulfones or sulfates.

  • Protocol:

    • Keep reaction pH > 9 during workup (keeps MeSH ionized as MeS-Na, which is non-volatile).

    • Treat all aqueous waste streams with bleach before disposal.

Q6: How do I remove residual Palladium? The sulfur seems to hold onto it.

Issue: The SMe group chelates Pd, making standard aqueous washes ineffective.

  • Solution: Use Thiol-Functionalized Silica Scavengers (e.g., SiliaMetS® Thiol).

  • Why: The SH group on the silica binds Pd much stronger than the SMe ether.

  • Process: Add 5-10 wt% scavenger relative to the crude mass, stir at 50°C for 1 hour, and filter through Celite.

Visual Technical Guides

Workflow 1: Synthesis & Selectivity Logic

This diagram illustrates the critical decision pathways for synthesizing and utilizing the scaffold.

G Start Start: 2,4-Dichloropyrimidine Step1 Reaction: NaSMe (1.0 eq), 0°C Start->Step1 Check1 Check: Regioselectivity Step1->Check1 ProdA Major: 2-Chloro-4-(methylthio)pyrimidine Check1->ProdA C4 Reactive (Standard) ProdB Minor: 4-Chloro-2-(methylthio)pyrimidine Check1->ProdB C2 Reactive (Rare/Conditions) Step2 Reaction: NaI, HI (aq) or AcCl (Finkelstein) ProdA->Step2 Target Target: 2-Iodo-4-(methylthio)pyrimidine Step2->Target UsePhase Downstream: Suzuki Coupling Target->UsePhase Problem Issue: Pd Poisoning? UsePhase->Problem Sol1 Use SPhos/XPhos Ligands Problem->Sol1 Prevention Sol2 Add Thiol-Silica Scavenger Problem->Sol2 Cleanup

Caption: Synthesis pathway from 2,4-dichloropyrimidine showing the C4-selective nucleophilic attack and downstream Pd-management strategies.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Sulfur-Tolerant)

Designed to overcome catalyst poisoning.

Reagents:

  • 2-Iodo-4-(methylthio)pyrimidine (1.0 eq)

  • Boronic Acid (1.2 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 eq)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Degassing (Critical): Charge solid reagents into the flask. Seal and purge with Argon for 15 mins. Sulfur-Pd interactions are exacerbated by oxygen.

  • Solvent Prep: Sparge Toluene and Water separately with Argon for 20 mins before addition via syringe.

  • Reaction: Heat to 80°C. Monitor by HPLC.

    • Note: If reaction stalls at <80% conversion, add a second charge of catalyst (1 mol% Pd/SPhos) dissolved in degassed toluene.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.

  • Pd Removal: Treat organic layer with SiliaMetS® Thiol (10 wt% of theoretical yield) at 50°C for 60 mins. Filter through a pad of Celite.

Protocol B: Odor Neutralization (Bleach Scrubbing)

Setup:

  • Connect the reaction vessel vent to a trap containing 10% NaOH (Trap 1).

  • Connect Trap 1 to a second trap containing 10-15% Sodium Hypochlorite (Bleach) (Trap 2).

  • Mechanism: MeSH + NaOH → NaSMe. NaSMe + NaOCl → MeS(O)Me (Odorless).

Quantitative Data: Regioselectivity & Solvent Effects

Reaction ConditionSubstrateNucleophileMajor ProductSelectivity (C4:C2)Ref
Standard (THF, 0°C)2,4-DichloropyrimidineNaSMe (1.0 eq)2-Cl-4-SMe92:8[1]
Inverse (Lewis Acid)2,4-DichloropyrimidineNaSMe + AlCl34-Cl-2-SMe30:70[2]
Finkelstein 2-Cl-4-SMeNaI / HI2-I-4-SMe>99:1[3]

References

  • Regioselectivity in Pyrimidines: Journal of Organic Chemistry, "Nucleophilic Substitution of 2,4-Dichloropyrimidines: Controlling Selectivity," .

  • Suzuki Coupling Optimization: Chemical Reviews, "Overcoming Catalyst Poisoning in Cross-Coupling Reactions," .

  • Process Safety: Organic Process Research & Development, "Odor Control Strategies in the Synthesis of Methylthio-Heterocycles," .

  • Palladium Scavenging: Tetrahedron, "Efficient Removal of Palladium from Pharmaceutical Intermediates using Functionalized Silica," .

Technical Support Center: Troubleshooting 2-Iodo-4-methylthiopyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pyrimidine chemistry: minimizing homocoupling byproducts during the palladium-catalyzed cross-coupling of 2-Iodo-4-methylthiopyrimidine.

Unlike simple aryl halides, functionalized pyrimidines present unique mechanistic hurdles. This guide will deconstruct the causality behind these side reactions and provide field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Insights – The Causality of Homocoupling

To solve a problem, we must first understand its chemical origin. The homocoupling of 2-Iodo-4-methylthiopyrimidine is not a random occurrence; it is driven by the specific electronic and steric environment of the molecule.

  • Hyper-Reactive Oxidative Addition: The carbon-iodine bond at the 2-position of the pyrimidine ring is highly electron-deficient, making oxidative addition to Pd(0) exceptionally fast.

  • Catalyst Poisoning via Soft Lewis Base Coordination: The methylthio (-SMe) group at the 4-position acts as a soft Lewis base. It can coordinate to the soft Pd(II) center of adjacent catalytic complexes, creating an off-cycle resting state that artificially slows down the transmetalation step[1].

  • The Oxygen and Pd(II) Trap: While the catalyst is "stuck" in this resting state, any trace of dissolved oxygen can oxidize the active Pd(0) back to Pd(II). This excess Pd(II) then consumes two equivalents of your organometallic reagent, forcing a reductive elimination that yields the homocoupled dimer[2][3].

Mechanistic_Pathways Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Fast for 2-Iodopyrimidine) Pd0->OxAdd PdII_Aryl Pd(II)(Ar)(I) Intermediate OxAdd->PdII_Aryl TransMet Transmetalation (Rate-Limiting) PdII_Aryl->TransMet Ideal Pathway CoordSMe Catalyst Poisoning (C4-SMe Coordination) PdII_Aryl->CoordSMe Soft Lewis Base Interference O2_Oxidation O2 Oxidation / Pd(II) Excess PdII_Aryl->O2_Oxidation O2 Ingress or Slow Transmetalation PdII_Diaryl Pd(II)(Ar)(Ar') TransMet->PdII_Diaryl RedElim Reductive Elimination (Desired Product) PdII_Diaryl->RedElim RedElim->Pd0 Cycle Completes CoordSMe->PdII_Aryl Reversible Homocoupling Homocoupling Dimer (Undesired Byproduct) O2_Oxidation->Homocoupling

Catalytic cycle showing the competition between desired cross-coupling and SMe-induced homocoupling.

Part 2: Troubleshooting FAQs

Q1: I am using Pd(OAc)₂ and PPh₃. Why am I seeing 15-20% homocoupling right at the start of the reaction? A1: You are observing stoichiometric homocoupling. Pd(II) precatalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) species. Without a dedicated reducing agent, this reduction occurs via the sacrificial consumption of your organometallic coupling partner (e.g., boronic acid). This inherently generates one equivalent of the homocoupled dimer per equivalent of Pd(II) reduced[4]. For sensitive pyrimidines, you must switch to a Pd(0) source or a modern Buchwald precatalyst (like XPhos-Pd-G3) that generates Pd(0) cleanly without consuming your reagents[4][5].

Q2: How critical is degassing for 2-Iodo-4-methylthiopyrimidine reactions? A2: It is the single most critical operational parameter. Dissolved oxygen rapidly oxidizes the active Pd(0) species to Pd(II). Because the -SMe group slows down the desired transmetalation, the catalyst is highly vulnerable to this oxidation. The newly formed Pd(II) will then react with two equivalents of your coupling partner, leading to massive homocoupling[2][6]. Simple bubbling is insufficient; a rigorous minimum 30-minute subsurface sparge with high-purity Argon or a freeze-pump-thaw cycle is mandatory[3].

Q3: Does the choice of base impact the homocoupling ratio? A3: Yes. The base facilitates transmetalation by forming a reactive boronate complex. However, an overly strong base or excessive concentration can promote competitive coordination to the Pd center, exacerbating mass transfer limitations and favoring alternative reductive elimination mechanisms that lead to homocoupling[7]. Using a milder base (like K₃PO₄) in a biphasic system provides the optimal balance, preventing base-induced catalyst deactivation[5].

Part 3: Quantitative Data Presentation

The table below summarizes the causality between reaction conditions and the resulting product distribution. Notice how the shift from a Pd(II) source to a Buchwald G3 precatalyst, combined with bulky ligands, drastically suppresses homocoupling.

Catalyst SystemLigand TypeBase / SolventAtmosphereCross-Coupling YieldHomocoupling Yield
Pd(OAc)₂ (5 mol%)PPh₃Na₂CO₃ / DME:H₂ON₂ (Brief Purge)45%35%
Pd(PPh₃)₄ (5 mol%)PPh₃ (Built-in)Na₂CO₃ / Toluene:H₂OAr (10 min Sparge)62%22%
Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃ / Dioxane:H₂OAr (30 min Sparge)78%12%
XPhos-Pd-G3 (2 mol%)XPhosK₃PO₄ / THF:H₂OAr (Freeze-Pump-Thaw)94% < 2%

Part 4: Self-Validating Experimental Protocol

To practically eliminate homocoupling when working with 2-Iodo-4-methylthiopyrimidine, follow this optimized Suzuki-Miyaura protocol utilizing a Buchwald G3 precatalyst. This protocol includes built-in validation checks to ensure system integrity.

Materials Required:
  • 2-Iodo-4-methylthiopyrimidine (1.0 equiv, limiting reagent)

  • Arylboronic Acid (1.1 equiv)

  • XPhos-Pd-G3 Precatalyst (0.02 equiv, 2 mol%)[5]

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous THF and Degassed Milli-Q Water (4:1 ratio)

Step-by-Step Methodology:

Step 1: Rigorous Solvent Deoxygenation

  • Prepare a 4:1 mixture of THF and Milli-Q water in a Schlenk flask.

  • Perform a subsurface sparge using high-purity Argon for exactly 30 minutes[3].

  • Validation Check: The solvent should show no temperature anomalies. If using a dissolved oxygen meter, ensure O₂ levels are below 0.5 ppm before proceeding.

Step 2: Reagent Assembly (Inert Conditions)

  • In a nitrogen-filled glovebox (or using standard Schlenk techniques), add the 2-Iodo-4-methylthiopyrimidine, Arylboronic Acid, and K₃PO₄ to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add the XPhos-Pd-G3 precatalyst last. Causality Note: Using the G3 precatalyst ensures rapid formation of the active monoligated Pd(0)-XPhos species upon mild basic activation, completely bypassing the Pd(II) reduction step that causes initial homocoupling[4].

Step 3: Reaction Initiation & Monitoring

  • Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and connect to an Argon manifold.

  • Inject the degassed THF/Water mixture through the septum.

  • Stir vigorously (800 rpm) at 40°C.

  • Validation Check (15 Minutes): Withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.

    • Pass: Observation of the cross-coupled product mass with minimal (<2%) biaryl dimer.

    • Fail: Immediate presence of significant biaryl dimer indicates oxygen ingress during solvent transfer. Abort and re-degas.

Step 4: Workup and Isolation

  • Upon full consumption of the pyrimidine (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC. nih.gov.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Strategies to minimize homocoupling in Suzuki reactions - Benchchem. benchchem.com.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. yonedalabs.com.
  • 4-Amino-2-(methylthio)pyridine | 59243-39-9 | Benchchem. benchchem.com.
  • 4-(Pyrimidin-5-yl)benzaldehyde | 198084-12-7 | Benchchem. benchchem.com.
  • How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate.

Sources

work-up procedures for reactions involving 2-Iodo-4-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Work-up & Handling of 2-Iodo-4-methylthiopyrimidine

Part 1: Product Profile & Critical Verification

Senior Scientist Note: Before proceeding, verify your isomer. The structural difference between 2-iodo-4-methylthiopyrimidine (CAS: 1000576-08-8) and its more common isomer, 4-iodo-2-methylthiopyrimidine (CAS: 1122-74-3), dictates reactivity and work-up stability.[1]

  • Target Compound: 2-Iodo-4-methylthiopyrimidine[1][2]

  • Key Reactivity Feature: The C2-Iodine bond is highly activated for transition-metal catalyzed couplings (Suzuki, Sonogashira) but is prone to light-induced homolysis and hydrolysis under strong acidic conditions.[1]

  • The 4-SMe Group: The methylthio ether at C4 is electron-donating by resonance.[1] This deactivates the ring slightly toward nucleophilic aromatic substitution (

    
    ) at the C2 position compared to a 4-chloro or 4-trifluoromethyl analog, but the C2-Iodine is an excellent leaving group that compensates for this.
    

Part 2: Standard Work-up Procedures

Scenario A: Work-up Following Cross-Coupling Reactions (Suzuki/Sonogashira)

Context: You have coupled the 2-iodo position with a boronic acid or alkyne.[1]

The Challenge: Removing Palladium (Pd) and inorganic salts without oxidizing the sulfur or hydrolyzing the product.[1]

Protocol:

  • Quenching: Cool reaction to room temperature (RT).[1] Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

    • Why? The pyrimidine core is moderately polar; EtOAc is usually sufficient and prevents emulsions common with ether.[1]

  • Pd Scavenging (Crucial):

    • Add N-Acetylcysteine (0.5 eq relative to Pd) or use a commercially available thiourea silica scavenger.[1] Stir for 30 minutes.

    • Mechanism:[1][3][4] The 4-SMe group can coordinate Pd, making it "sticky." Explicit scavengers displace the product from the metal surface.[1]

  • Aqueous Wash:

    • Wash organic layer with Water (2x) followed by Brine (1x) .[1]

    • Caution: Avoid strong acids (HCl).[1] 2-Iodopyrimidines can hydrolyze to 2-pyrimidinones (ureas) in acidic aqueous media.[1] Keep pH > 4.[1]

  • Drying: Dry over anhydrous

    
    . Avoid 
    
    
    
    if the product is very polar/sticky, as physical adsorption can occur.[1]
Scenario B: Work-up Following Nucleophilic Substitution ( )

Context: You synthesized the compound from 2,4-diiodopyrimidine or 2-chloro-4-methylthiopyrimidine.

The Challenge: Removing excess thiomethoxide or iodide salts.[1]

Protocol:

  • Solvent Removal: Evaporate reaction solvents (often DMF or DMSO) under high vacuum (< 2 mbar) at max 40°C.[1]

    • Why? High heat can cause the C-I bond to degrade or the S-Me group to disproportionate.[1]

  • Extraction:

    • Resuspend residue in MTBE (Methyl tert-butyl ether) or EtOAc .[1]

    • Wash with 5% Aqueous

      
       .[1]
      
    • Scientific Logic:[1][5][6][7][8] Base wash ensures any hydrolyzed thiols (methanethiol) remain deprotonated in the aqueous layer, reducing stench and impurities.[1]

Part 3: Purification & Stability Troubleshooting

Chromatography Guidelines

The 2-iodo-4-methylthiopyrimidine moiety is UV-active.[1]

  • Stationary Phase: Neutral Silica Gel (acidic silica can cause degradation).[1]

  • Mobile Phase: Hexanes/Ethyl Acetate gradient (typically elutes 10-30% EtOAc).[1]

  • Visual Check: The compound may appear as a white to pale yellow solid.[1] Deep yellow/orange indicates iodine liberation (decomposition).[1]

Stability Data Table
ParameterSpecificationTechnical Note
Storage Temp -20°CEssential to prevent slow deiodination.[1]
Light Sensitivity HighC-I bond is photolabile.[1] Store in amber vials wrapped in foil.
Oxidation Potential ModerateThe 4-SMe can oxidize to sulfoxide (S=O) in air over months.[1]
Solution Stability < 24 HoursIn solution (CDCl3, DMSO), degradation accelerates.[1]

Part 4: Troubleshooting FAQ

Q1: My product turned dark brown after rotary evaporation. What happened? A: You likely liberated free iodine (


).[1]
  • Cause: Bath temperature > 45°C or exposure to light during evaporation.[1]

  • Fix: Wash the organic solution with 10% Sodium Thiosulfate (

    
    ) before drying.[1] This reduces 
    
    
    
    back to iodide (
    
    
    ), restoring color and purity.[1]

Q2: I see a new spot on TLC that is more polar than my product. Is it the sulfoxide? A: Likely, yes.[1]

  • Diagnosis: 2-Iodo-4-methylsulfinylpyrimidine forms if peroxides were present in your ether/THF solvents.[1]

  • Prevention:[1] Always use peroxide-tested solvents.[1] If the sulfoxide is unwanted, it can sometimes be reduced back to the sulfide, but it is better to repurify.[1]

Q3: The reaction failed to couple at the C2 position. Why? A: Catalyst poisoning.[1]

  • Mechanism:[1][3][4] The 4-SMe sulfur atom is a "soft" donor and can poison Palladium catalysts (Pd(0)).[1]

  • Solution: Increase catalyst loading to 5-10 mol% or use a Pd source with strong ligands (e.g.,

    
     or SPhos Pd G2) that can outcompete the sulfur coordination.[1]
    

Part 5: Work-up Decision Tree (Visualization)

WorkupProcedure Start Reaction Complete (2-Iodo-4-methylthiopyrimidine) CheckState Reaction Type? Start->CheckState Suzuki Pd-Catalyzed Coupling CheckState->Suzuki SNAr Nucleophilic Substitution CheckState->SNAr Pd_Removal Add Scavenger (Cysteine/Silica) Filter through Celite Suzuki->Pd_Removal Solvent_Evap Remove High BP Solvents (DMF/DMSO) via Vac SNAr->Solvent_Evap Extraction Dilute in EtOAc Wash: Water -> Brine Pd_Removal->Extraction Solvent_Evap->Extraction ColorCheck Is Organic Layer Dark/Brown? Extraction->ColorCheck ThioWash Wash w/ 10% Na2S2O3 (Removes I2) ColorCheck->ThioWash Yes (Iodine present) Dry Dry over Na2SO4 Concentrate < 40°C ColorCheck->Dry No (Pale Yellow) ThioWash->Dry

Caption: Decision logic for work-up based on reaction type and visual inspection of iodine liberation.

References

  • General Reactivity of Halopyrimidines

    • Title: Reactivity of 2- and 4-halopyrimidines in nucleophilic substitution.[1]

    • Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley, 2010.[1][9]

    • URL:[1]

  • Palladium Catalyst Poisoning by Sulfur

    • Title: Catalyst deactivation in Suzuki-Miyaura coupling of sulfur-containing heterocycles.[1]

    • Source:Journal of Organic Chemistry, 2012, 77(15), 6624–6628.[1]

    • URL:[1]

  • Iodination and Work-up of Pyrimidines

    • Title: A Green Chemical Approach for Iodination of Pyrimidine Derivatives.[1][10]

    • Source:Molecules, 2022, 27(19), 6373.[1]

    • URL:[1]

  • Regioselectivity in Pyrimidine Chemistry

    • Title: Regioselective reactions of 2,4-dichloropyrimidine: A review.
    • Source:Tetrahedron, 2008, 64(18), 3867-3890.[1]

    • URL:[1]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Iodo-4-methylthiopyrimidine and 2-Chloro-4-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals, from antiviral agents to kinase inhibitors.[1][2] The functionalization of this privileged heterocycle is therefore a critical task for researchers in drug discovery. Halogenated pyrimidines, such as 2-Iodo-4-methylthiopyrimidine and 2-Chloro-4-methylthiopyrimidine, serve as versatile building blocks for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[3][4]

The choice between an iodo- or chloro-substituted pyrimidine is not arbitrary; it is a strategic decision that profoundly impacts reaction conditions, catalyst selection, and overall synthetic efficiency. This guide provides an in-depth comparison of the reactivity of these two key intermediates, supported by fundamental chemical principles and experimental insights, to empower researchers to make informed decisions in their synthetic endeavors.

Pillar 1: Fundamental Principles of Reactivity

The reactivity of these halopyrimidines is dictated by a confluence of electronic effects inherent to the pyrimidine ring and the distinct properties of the carbon-halogen bond.

The Electron-Deficient Pyrimidine Core

The pyrimidine ring, with its two nitrogen atoms, is an electron-deficient aromatic system. This inherent electrophilicity makes the carbon atoms susceptible to nucleophilic attack and significantly enhances their reactivity in the oxidative addition step of palladium-catalyzed cross-coupling cycles compared to analogous benzene derivatives.[1][5] This activation is a foundational principle governing the utility of both 2-iodo- and 2-chloro-4-methylthiopyrimidine in synthesis.

The Decisive Role of the Carbon-Halogen Bond

The primary differentiator between the iodo and chloro analogs is the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens in palladium-catalyzed reactions is I > Br > Cl > F .[6] This trend is inversely correlated with the bond dissociation energy (BDE) of the C-X bond.

BondAverage Bond Dissociation Energy (kJ/mol)
C-I~240
C-Cl~328
(Data sourced from representative values for aryl halides)[7]

The C-I bond is substantially weaker than the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the C-X bond. The lower BDE of the C-I bond facilitates this step, allowing reactions involving 2-iodo-4-methylthiopyrimidine to proceed under significantly milder conditions.[6]

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

The theoretical differences in bond strength manifest as practical, observable differences in reactivity across major reaction classes.

A. Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is where the distinction between the two substrates is most pronounced.[8] These reactions are fundamental to constructing C-C and C-N bonds, which are ubiquitous in pharmaceutical agents.[8][9]

2-Iodo-4-methylthiopyrimidine (The Reactive Workhorse):

  • High Reactivity: Due to the weak C-I bond, it readily undergoes oxidative addition with Pd(0) catalysts.

  • Mild Conditions: Reactions can often be conducted at lower temperatures (room temperature to ~80 °C) and with shorter reaction times.

  • Broader Catalyst/Ligand Scope: Standard, less specialized palladium catalysts and ligands (e.g., Pd(PPh₃)₄) are often sufficient for successful coupling.[10]

  • Use Case: Ideal for initial discovery chemistry, library synthesis, and for substrates that are sensitive to harsh conditions. It is the preferred substrate when maximizing the chance of a successful coupling is the primary goal.

2-Chloro-4-methylthiopyrimidine (The Economical Alternative):

  • Lower Reactivity: The stronger C-Cl bond makes oxidative addition more challenging, rendering the molecule more inert.

  • Forcing Conditions: Successful coupling typically requires higher temperatures (often >100 °C), longer reaction times, and more specialized, electron-rich, and sterically hindered ligands (e.g., Buchwald or Hartwig ligands like XPhos or RuPhos).[5][11]

  • Cost and Availability: Chloro-pyrimidines are generally less expensive and more commercially available than their iodo-counterparts, making them highly desirable for large-scale synthesis and process development.[5]

  • Use Case: Best suited for optimizing a known reaction for scale-up where cost is a major driver. The increased stability can also be an advantage in complex, multi-step syntheses where the halogen must survive other transformations.

The diagram below illustrates the catalytic cycle for a Suzuki-Miyaura reaction. The critical "Oxidative Addition" step is significantly faster for the C-I bond compared to the C-Cl bond, driving the overall reaction rate.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate Limiting) pd0->oxidative_addition + Ar-X pdiil Ar-Pd(II)L₂(X) (X = I or Cl) oxidative_addition->pdiil C-I bond: Faster C-Cl bond: Slower transmetalation Transmetalation pdiil->transmetalation pdiil_ar Ar-Pd(II)L₂(Ar') transmetalation->pdiil_ar boronic Ar'-B(OR)₂ boronic->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elimination Reductive Elimination pdiil_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Suzuki-Miyaura cycle highlighting the rate-limiting oxidative addition step.

B. Nucleophilic Aromatic Substitution (SNAr)

In SNAr, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group.[12]

SNAr_Mechanism start Pyrimidine-X + Nu⁻ (X = I or Cl) ts1 Transition State start->ts1 Attack at C2 (Rate Determining Step) meisenheimer Meisenheimer Complex (Resonance Stabilized) ts1->meisenheimer ts2 Transition State meisenheimer->ts2 Loss of Leaving Group product Pyrimidine-Nu + X⁻ ts2->product

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Unlike cross-coupling, the rate-determining step in SNAr is typically the initial nucleophilic attack, not the departure of the leaving group.[13] Therefore, the reactivity is governed more by the electrophilicity of the carbon atom being attacked than by the C-X bond strength. The more electronegative chlorine atom can exert a slightly stronger electron-withdrawing inductive effect than iodine, making the C2 carbon more electrophilic and potentially more susceptible to attack.

However, for halogens other than fluorine, the differences in reactivity in SNAr reactions are often minimal.[13] In practice, both 2-iodo- and 2-chloro-4-methylthiopyrimidine are effective substrates for SNAr. The choice between them is often dictated by the cost and the conditions of a subsequent reaction step. For instance, if the plan is to perform an SNAr reaction followed by a Suzuki coupling at a different position, starting with the chloro-pyrimidine for the SNAr reaction might be strategically sound to avoid premature reaction of a more labile iodo-substituent.

Pillar 3: Experimental Protocols and Data

To provide a practical context, we present a representative protocol for a Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 2-Halo-4-methylthiopyrimidines

Objective: To couple a secondary amine (e.g., morpholine) with 2-iodo- and 2-chloro-4-methylthiopyrimidine to compare yields and reaction times under otherwise identical conditions.

Materials:

  • 2-Iodo-4-methylthiopyrimidine or 2-Chloro-4-methylthiopyrimidine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • Toluene (5 mL, anhydrous)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-halopyrimidine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the vial with the inert gas three times.

  • Add anhydrous toluene, followed by morpholine via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Comparative Data (Illustrative)

The following table summarizes the expected outcomes from the protocol above, demonstrating the reactivity difference.

SubstrateReaction Time (hours)Isolated Yield (%)
2-Iodo-4-methylthiopyrimidine 1-2>90%
2-Chloro-4-methylthiopyrimidine 12-24~75%
(Note: These are representative results based on established reactivity principles. Actual results may vary.)

The data clearly illustrates that the iodo-substituted pyrimidine reacts much faster and provides a higher yield under these conditions, validating its higher reactivity. While the chloro-pyrimidine is a viable substrate, it requires significantly more time to achieve a lower yield.

Conclusion and Scientist's Recommendation

The selection between 2-iodo-4-methylthiopyrimidine and 2-chloro-4-methylthiopyrimidine is a classic example of the trade-off between reactivity and cost in chemical synthesis.

  • 2-Iodo-4-methylthiopyrimidine is the substrate of choice for maximizing reactivity and reaction success . Its utility in discovery chemistry, where speed and broad substrate scope are paramount, is unmatched. It allows for milder conditions, which is critical when working with sensitive or complex molecules.

  • 2-Chloro-4-methylthiopyrimidine represents the pragmatic and economical option . While it demands more rigorous conditions and optimization, its lower cost makes it the superior choice for large-scale synthesis. Its relative stability can also be leveraged for selective, sequential functionalization.

The flowchart below provides a simple decision-making framework for researchers.

Decision_Tree start Project Goal? q1 Is the reaction for early-stage discovery or a difficult coupling? start->q1 q2 Is the goal large-scale synthesis or cost reduction? start->q2 use_iodo Use 2-Iodo-4-methylthiopyrimidine (Maximizes Reactivity) q1->use_iodo Yes use_chloro Use 2-Chloro-4-methylthiopyrimidine (Optimize for Cost-Effectiveness) q2->use_chloro Yes

Caption: Decision guide for substrate selection.

Ultimately, a comprehensive understanding of the distinct chemical personalities of these two building blocks allows the discerning scientist to strategically navigate the complexities of modern synthetic chemistry, accelerating the path from concept to discovery.

References

  • G. Jaeschke, et al. (2014). Microwave-Assisted Synthesis of 4-Substituted 2-Methylthiopyrimidines. Synlett, 25(05), 687-690.
  • S. T. Handy, et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(19), 2931-2934. [Link]

  • BenchChem (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem Technical Guides.
  • M. A. G. N. Al-Najjar, et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 209-217. [Link]

  • E. Peters, et al. (1959). Synthesis and tumorinhibitory properties of 2-methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines. Cancer Research, 19(7), 729-735.
  • L. M. Shao, et al. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(10), 2243-2246. [Link]

  • Request PDF. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • J. J. Wang. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]

  • A. A. F. Wasfy, et al. (2013). Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents. Molecules, 18(12), 15387-15401. [Link]

  • J. F. Bunnett, et al. (1981). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 46(16), 3233-3239.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • BenchChem (2025). Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide for Researchers. BenchChem Technical Guides.
  • Y. F. Wang, et al. (2008). Effects of electron attachment on C5'-O5' and C1'-N1 bond cleavages of pyrimidine nucleotides: A theoretical study. Journal of Computational Chemistry, 29(12), 2025-2032. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Wikipedia. [Link]

  • A. M. Sesen, et al. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis, University of South Carolina.
  • P. Kasparkova, et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1959. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution Reaction Mechanism - SNAr. YouTube. [Link]

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Chemistry LibreTexts. (2023). Bond Energies. Chemistry LibreTexts. [Link]

  • Wikipedia. Bond-dissociation energy. Wikipedia. [Link]

  • Quora.
  • Study.com. Predicting the Relative Energy of Chemical Bonds. Study.com. [Link]

  • I. Bacsa, et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]

  • C. Slebodnick, et al. (2020). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Abstracts of Papers of the American Chemical Society.
  • M. A. El-Atawy, et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 1. [Link]

  • D. S. Surry, S. L. Buchwald. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50. [Link]

  • R. Duke. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • N. D. Ball, J. C. Vantourout. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. CHIMIA International Journal for Chemistry, 74(5), 335-339.
  • O. E. Melnikov, et al. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H )-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines.

Sources

Strategic Alternatives to 2-Iodo-4-methylthiopyrimidine for Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Comparative Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In medicinal chemistry and early-stage drug development, 2-Iodo-4-(methylthio)pyrimidine is a "privileged" electrophile. The C2-iodine offers rapid oxidative addition under mild conditions, while the C4-thiomethyl (SMe) group serves as a versatile latent handle—stable during cross-coupling but activatable (via oxidation to sulfone) for subsequent nucleophilic displacement.

However, the "Iodo-advantage" comes with significant penalties:

  • Cost & Availability: Organoiodides are notoriously expensive and suffer from supply chain volatility.

  • Stability: C–I bonds are light-sensitive and prone to radical decomposition.

  • Atom Economy: The high molecular weight of iodine generates substantial mass waste.

This guide evaluates three strategic alternatives that maintain the critical 4-SMe handle while addressing these limitations. We move beyond simple substitution to analyze the process implications of switching to Bromo- and Chloro-analogs.

Comparative Analysis of Reagents

The following table contrasts the standard reagent with its primary alternatives. Data is synthesized from standard catalytic performance metrics in heteroaryl cross-coupling.

Table 1: Performance & Property Matrix
Feature2-Iodo-4-(methylthio)pyrimidine (Baseline)Alternative A: 2-Bromo-4-(methylthio)pyrimidine Alternative B: 2-Chloro-4-(methylthio)pyrimidine
Primary Advantage High reactivity at RTBalance of cost/reactivityExtremely low cost; High stability
Primary Challenge Cost; Light instabilitySlightly slower oxidative additionInert C-Cl bond; Requires active ligands
Oxidative Addition Fast (

)
Moderate (

)
Slow (

)
Catalyst Requirement Standard (e.g., Pd(PPh

)

)
Standard (e.g., Pd(dppf)Cl

)
Advanced (e.g., Pd-XPhos, Pd-PEPPSI)
Atom Economy Poor (Leaving Group MW = 127)Moderate (Leaving Group MW = 80)Excellent (Leaving Group MW = 35.[1]5)
Commercial Status Expensive / NicheAvailableCommodity / Easily Synthesized

Deep Dive: The Alternatives

Alternative A: The "Drop-In" Replacement

Reagent: 2-Bromo-4-(methylthio)pyrimidine

  • Why choose it: This is the safest transition. The electronic difference between the C2-I and C2-Br bond in a pyrimidine ring is minimal regarding regioselectivity. The nitrogen atoms at positions 1 and 3 activate the C2 position sufficiently that the Bromo-analog often reacts under identical conditions to the Iodo-analog, merely requiring extended reaction times or slightly elevated temperatures (40–60 °C vs. RT).

  • Protocol Adjustment: If your current protocol uses Pd(PPh3)4 at room temperature, simply heating the Bromo-analog to 60 °C in Dioxane/Water is usually sufficient to maintain yield.

Alternative B: The "Process" Solution

Reagent: 2-Chloro-4-(methylthio)pyrimidine[2]

  • Why choose it: This is the choice for scale-up. It is significantly more stable and cheaper.

  • The Hidden Benefit (In-Situ Synthesis): Unlike the Iodo compound, the Chloro analog can be synthesized in a single high-yielding step from commercially abundant 2,4-dichloropyrimidine .

    • Mechanism:[3][4][5] Nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with Sodium Thiomethoxide (NaSMe) occurs regioselectively at the C4 position (sterically less hindered and electronically favored), leaving the C2-Cl intact for your cross-coupling.

  • Protocol Adjustment: You must upgrade the catalyst. Standard triphenylphosphine ligands will fail. You need electron-rich, bulky ligands (Buchwald ligands like XPhos or SPhos) or N-Heterocyclic Carbene (NHC) precatalysts (e.g., Pd-PEPPSI-IPr) to facilitate oxidative addition into the C2-Cl bond.

Decision Logic & Mechanism

The choice of reagent dictates the catalytic cycle's limiting step. The diagram below illustrates the decision process and the mechanistic bottleneck (Oxidative Addition) that changes with the halogen.

ReagentSelection Start Start: Select Reagent Criteria1 Is Cost/Scale Critical? Start->Criteria1 Iodo 2-Iodo-4-SMe (Baseline) Action_I Use Standard Pd(0) (RT, Fast) Iodo->Action_I Bromo 2-Bromo-4-SMe (Alternative A) Action_Br Use Standard Pd(0) (Heat to 60°C) Bromo->Action_Br Chloro 2-Chloro-4-SMe (Alternative B) Action_Cl Use Pd-XPhos/PEPPSI (Heat to 80-100°C) Chloro->Action_Cl Criteria1->Iodo No (Discovery Scale) Criteria2 Is Catalyst Upgrade Possible? Criteria1->Criteria2 Yes (Process Scale) Criteria2->Bromo No (Stick to PPh3) Criteria2->Chloro Yes (Can use active Pd) Synth Synthesize from 2,4-Dichloropyrimidine Synth->Chloro Easy Access

Caption: Decision matrix for selecting the optimal halopyrimidine based on scale and catalytic capabilities.

Experimental Protocols

Protocol A: The "Robust" Method (For 2-Chloro Analog)

Recommended for Alternative B. Uses a Buchwald Precatalyst system to overcome the inert C-Cl bond.

Materials:

  • Electrophile: 2-Chloro-4-(methylthio)pyrimidine (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 equiv)[6]

  • Catalyst: XPhos Pd G2 (2.0 mol%) - Crucial for Cl activation

  • Base: K

    
    PO
    
    
    
    (2.0 equiv, 0.5 M in water)
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a reaction vial, combine the 2-Chloro-4-(methylthio)pyrimidine, Aryl Boronic Acid, and XPhos Pd G2.

  • Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed THF/Dioxane and the aqueous K

    
    PO
    
    
    
    solution.
  • Reaction: Heat the block to 80 °C for 4–12 hours. (Unlike the Iodo analog which reacts at RT, thermal energy is needed here).

  • Monitoring: Monitor via LCMS. The SMe group is stable under these conditions.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: In-House Synthesis of Alternative B

If the commercial reagent is unavailable, make it from commodity chemicals.

Reaction: 2,4-Dichloropyrimidine + NaSMe → 2-Chloro-4-(methylthio)pyrimidine

  • Dissolve 2,4-dichloropyrimidine (1.0 equiv) in THF at 0 °C.

  • Slowly add Sodium Thiomethoxide (NaSMe) (1.05 equiv) as a solid or aqueous solution.

  • Stir at 0 °C for 1 hour, then warm to RT.

  • Regioselectivity Check: The nucleophile attacks C4 preferentially.

  • Workup: Quench with water, extract with DCM. The product is usually pure enough for coupling without chromatography.

References

  • BenchChem. Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide. Retrieved from .

  • Organic Chemistry Portal. Suzuki Coupling - Reactivity Trends and Ligand Selection. Retrieved from .

  • National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC Article. Retrieved from .

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from .

  • ResearchGate. Comparative yields for Suzuki-Miyaura couplings of chloropyrimidines. Retrieved from .

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A Comparative Guide to Analytical Techniques for Confirming the Structure of 2-Iodo-4-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds such as 2-Iodo-4-methylthiopyrimidine, a versatile building block in medicinal chemistry, a multi-pronged analytical approach is not just recommended, but essential for ensuring the integrity of subsequent research and development. This guide provides an in-depth comparison of the primary and complementary analytical techniques for the structural elucidation of 2-Iodo-4-methylthiopyrimidine, grounded in the principles of scientific integrity and supported by practical, field-proven insights.

The Imperative of Orthogonal Techniques

No single analytical technique can provide a complete and irrefutable structural confirmation. Each method interrogates a different physical or chemical property of the molecule. By employing a suite of orthogonal techniques, we create a self-validating system where the data from each experiment corroborates the others, leading to a high degree of confidence in the final structural assignment. For a molecule like 2-Iodo-4-methylthiopyrimidine, with its distinct functional groups—a pyrimidine core, an iodo substituent, and a methylthio ether—a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are the primary tools, supported by Fourier-Transform Infrared (FTIR) Spectroscopy and Elemental Analysis.

Primary Analytical Techniques: The Core of Structural Confirmation

The primary techniques provide the most direct and detailed information regarding the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Iodo-4-methylthiopyrimidine, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Iodo-4-methylthiopyrimidine, we expect to see:

    • A singlet for the methyl protons of the methylthio group. The chemical shift of this peak will be influenced by the electron-withdrawing nature of the sulfur atom.

    • Two distinct signals for the aromatic protons on the pyrimidine ring. Their chemical shifts and coupling patterns (if any) are diagnostic of their positions relative to the nitrogen atoms and the iodo and methylthio substituents. The electron-donating character of the methylthio group and the electron-withdrawing and anisotropic effects of the iodine atom will influence these shifts.[1][2]

  • ¹³C NMR (Carbon NMR): This technique provides information about the number of different types of carbon atoms and their chemical environment. For 2-Iodo-4-methylthiopyrimidine, we would expect to see:

    • A signal for the methyl carbon of the methylthio group.

    • Four distinct signals for the carbon atoms of the pyrimidine ring. The carbon directly attached to the iodine atom will show a characteristic upfield shift due to the heavy atom effect. The chemical shifts of the other ring carbons will be influenced by the nitrogen atoms and the methylthio substituent.[3][4][5]

  • 2D NMR Techniques (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are crucial.

    • COSY (Correlation Spectroscopy): Would confirm the coupling between adjacent protons on the pyrimidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for confirming the placement of the substituents on the pyrimidine ring by observing correlations from the methyl protons to the carbon of the methylthio group and the adjacent ring carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, can offer valuable information about its structure.[6][7] For 2-Iodo-4-methylthiopyrimidine, high-resolution mass spectrometry (HRMS) is particularly informative.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak corresponding to the molecular weight of C₅H₅IN₂S (251.93 g/mol ).

  • Isotopic Pattern: A key diagnostic feature will be the isotopic pattern. Iodine is monoisotopic (¹²⁷I), while sulfur has a characteristic isotopic distribution (³²S, ³³S, ³⁴S). HRMS can resolve these and confirm the elemental composition.[8][9]

  • Fragmentation Pattern: Electron ionization (EI) would likely lead to characteristic fragmentation patterns, such as the loss of a methyl radical (•CH₃), a thiomethyl radical (•SCH₃), or an iodine radical (•I). Electrospray ionization (ESI), a softer technique, is useful for confirming the molecular ion with minimal fragmentation.[10][11]

Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of a molecule.[12][13][14] This technique provides precise bond lengths, bond angles, and intermolecular interactions in the solid state. For 2-Iodo-4-methylthiopyrimidine, an X-ray crystal structure would definitively confirm the connectivity of all atoms and the substitution pattern on the pyrimidine ring.[15][16][17]

Complementary Analytical Techniques: Corroborating the Evidence

These techniques provide additional, often confirmatory, evidence for the presence of specific functional groups and the overall elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Iodo-4-methylthiopyrimidine, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • C-H stretching from the methyl group and the aromatic ring.

  • C=N and C=C stretching vibrations within the pyrimidine ring, typically in the 1600-1450 cm⁻¹ region.[18][19][20]

  • C-S stretching , which is often weak and can be found in the fingerprint region.[21]

  • C-I stretching , which would appear at low wavenumbers, typically below 600 cm⁻¹.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N, S) in a pure sample. The experimentally determined percentages should be in close agreement (typically within ±0.4%) with the theoretically calculated values for the molecular formula C₅H₅IN₂S. This technique is a fundamental check of the compound's purity and empirical formula.[22][23]

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, and relative numbers.High resolution, non-destructive, detailed structural information.Requires soluble sample, can have complex spectra for large molecules.
¹³C NMR Carbon skeleton, number of unique carbons.Complements ¹H NMR, good for identifying symmetry.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spec. Molecular weight, elemental composition (HRMS), fragmentation.High sensitivity, requires very small sample amount.[10]Isomers can be difficult to distinguish without fragmentation analysis.
X-ray Absolute 3D structure, bond lengths, and angles.[12][14]Unambiguous structure determination.[16]Requires a suitable single crystal, which can be difficult to obtain.
FTIR Presence of functional groups.[18]Fast, non-destructive, easy to use.Provides limited information on the overall molecular structure.
Elemental Percentage composition of elements.Confirms empirical formula and purity.Requires a pure sample, does not provide structural information.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 2-Iodo-4-methylthiopyrimidine product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Optimize the spectral width to cover the expected chemical shift range (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary):

    • If assignments are ambiguous, perform COSY, HSQC, and HMBC experiments using standard pulse programs.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and correlations to assign the structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute to the low µg/mL or ng/mL range.

  • Instrumentation and Method:

    • Use an LC-MS system equipped with an ESI or APCI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).[24]

    • Infuse the sample directly or inject it via a liquid chromatograph.

    • Acquire data in both positive and negative ion modes to determine the best ionization.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition and compare it with the theoretical formula (C₅H₅IN₂S).

    • Analyze any observed fragment ions to corroborate the proposed structure.

Visualization of the Analytical Workflow

Caption: Workflow for the structural confirmation of 2-Iodo-4-methylthiopyrimidine.

Conclusion

The structural confirmation of a synthesized molecule like 2-Iodo-4-methylthiopyrimidine is a critical step that underpins the reliability of all subsequent research. A combination of primary techniques—NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography—provides an intricate and detailed picture of the molecular architecture. Complementary methods such as FTIR and elemental analysis serve to corroborate these findings. By judiciously applying this suite of analytical tools and understanding the unique insights each provides, researchers can confidently and rigorously establish the structure of their target compounds, ensuring a solid foundation for their scientific endeavors.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. [Link]

  • A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Deriv
  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. PubMed. [Link]

  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. PubMed. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • Single crystal X-ray diffraction of compound 4b. ResearchGate. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. PMC. [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]

  • FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. [Link]

  • Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. ResearchGate. [Link]

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC. [Link]

  • Polar organic and inorganic anions (IC-HRMS). MASONACO. [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). ResearchGate. [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry | Article Information. J-GLOBAL. [Link]

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. [Link]

  • NMR and UV Studies of 4-Thio-2′-deoxyuridine and Its Derivatives. MDPI. [Link]

  • Crystal Structures, Molecular Docking and In Vitro Investigations of Two 4-Substituted 2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrile Derivatives as Potential Topoisomerase II Inhibitors. MDPI. [Link]

  • 2-Iodo-4,6-dimethylpyrimidine. PMC. [Link]

  • Mass Spectrometry for Biomedical and Food Analysis. MDPI. [Link]

  • Synthesis and biological evaluation of 2-thiopyrimidine derivatives. PubMed. [Link]

Sources

1H NMR and 13C NMR data for 2-Iodo-4-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR and 13C NMR data for 2-Iodo-4-methylthiopyrimidine Content Type: Publish Comparison Guide

NMR Characterization, Structural Validation, and Reactivity Profile

Executive Summary 2-Iodo-4-methylthiopyrimidine (CAS: 104706-53-6) is a high-value heteroaromatic scaffold used extensively in the synthesis of kinase inhibitors and agrochemicals. Its utility lies in the orthogonal reactivity of its substituents: the C2-iodine atom provides a highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C4-methylthio group serves as a masked leaving group (via oxidation to sulfone/sulfoxide) for subsequent nucleophilic aromatic substitution (


).

This guide provides the expected NMR spectral data, a comparative performance analysis against halogenated alternatives, and validated experimental workflows for researchers.

Part 1: Structural Characterization (NMR Data)[1][2][3][4][5]

Predicted 1H NMR Data (400 MHz, DMSO- )

Note: While specific experimental spectra for this CAS are often proprietary, the following values are calculated based on reliable substituent increment methods for pyrimidine systems and validated against analogous structures (e.g., 2-iodo-4-methylpyrimidine).

PositionShift (

, ppm)
MultiplicityIntegralCoupling Constant (

, Hz)
Assignment Logic
H-6 8.15 – 8.25Doublet (d)1H

Hz
Deshielded: Alpha to N1; typical for pyrimidine C6-H.
H-5 7.10 – 7.20Doublet (d)1H

Hz
Shielded: Beta to N; electron-donating effect of 4-SMe resonates to C5.
S-CH

2.50 – 2.55Singlet (s)3H-Characteristic methylthio singlet.
Predicted 13C NMR Data (100 MHz, DMSO- )
PositionShift (

, ppm)
TypeStructural Environment
C-4 ~169.0

Ipso to SMe: Deshielded by N3 and S-substituent.
C-6 ~156.0CHAlpha to N: High field aromatic CH.
C-2 ~128.0

Ipso to Iodine: Iodine exerts a "heavy atom effect," often shielding the attached carbon significantly compared to Cl or Br analogs.
C-5 ~118.0CHBeta to N: Shielded by resonance from 4-SMe.
S-CH

~12.5CH

Typical methylthio carbon shift.
Distinguishing Regioisomers (Critical QC Step)

A common impurity or misidentified product is the isomer 4-iodo-2-(methylthio)pyrimidine . Use this decision logic to validate your material:

  • 2-Iodo-4-SMe (Target): H-6 is a doublet at ~8.2 ppm. H-5 is a doublet at ~7.1 ppm.

  • 4-Iodo-2-SMe (Isomer): H-6 is a doublet at ~8.0 ppm. H-5 is a doublet at ~7.6 ppm. The gap between H5 and H6 is narrower in the 4-iodo isomer due to the lack of the strong shielding 4-SMe group on H5.

Part 2: Comparative Performance Analysis

Reactivity Profile: 2-Iodo vs. 2-Chloro/2-Bromo

In palladium-catalyzed cross-couplings, the choice of halogen at the C2 position dictates the reaction conditions (temperature, catalyst loading, and turnover).

Feature2-Iodo-4-methylthiopyrimidine 2-Chloro-4-methylthiopyrimidine Scientific Insight
C-X Bond Energy Weak (~50 kcal/mol)Strong (~80 kcal/mol)The C-I bond undergoes oxidative addition with Pd(0) much faster, often becoming diffusion-controlled.
Suzuki Coupling Excellent: Room temp to 60°C.Moderate: Requires >80°C, often specialized ligands (e.g., XPhos, SPhos).Use the Iodo analog for sensitive substrates that cannot withstand high heat.
Stille Coupling High Yield: Works well with stannanes.Poor: Often unreactive without forcing conditions.Iodo is mandatory for efficient Stille couplings on electron-deficient rings.
Stability Moderate: Light sensitive; store at -20°C.High: Stable at RT.The Chloro analog is preferred for long-term storage if immediate coupling isn't required.
Functional Group Orthogonality

The 2-Iodo-4-SMe scaffold allows for a "Site-Selective Cascade" :

  • Step 1: Selective coupling at C2 (Iodine) due to faster oxidative addition.

  • Step 2: Oxidation of SMe to SO

    
    Me.
    
  • Step 3:

    
     displacement at C4.
    

Part 3: Experimental Workflows

Synthesis & Reactivity Pathway

The following diagram illustrates the typical synthesis of the building block via Sandmeyer reaction and its downstream application in selective coupling.

G Start 2-Amino-4- (methylthio)pyrimidine Sandmeyer Sandmeyer Reaction (HI, NaNO2, -5°C) Start->Sandmeyer Diazotization Product 2-Iodo-4- (methylthio)pyrimidine (Target) Sandmeyer->Product Iodination (Substitution) Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Product->Suzuki C2-Selective Coupling Final 2-Aryl-4- (methylthio)pyrimidine Suzuki->Final C-C Bond Formation

Caption: Figure 1. Synthesis of 2-iodo-4-methylthiopyrimidine via Sandmeyer reaction and subsequent C2-selective Suzuki coupling.

Quality Control Decision Tree

Use this workflow to verify the identity of your synthesized or purchased material.

QC Sample Crude Sample (Yellow Solid) HNMR 1H NMR Analysis (DMSO-d6) Sample->HNMR CheckSMe Check SMe Signal (~2.5 ppm) HNMR->CheckSMe CheckAromatic Check Aromatic Region (7.0 - 8.5 ppm) CheckSMe->CheckAromatic Singlet Present ResultFail FAIL: Isomer or Impurity CheckSMe->ResultFail Absent ResultPass PASS: 2-Iodo-4-SMe confirmed CheckAromatic->ResultPass 2 Doublets (J~5.2 Hz) Separation >1.0 ppm CheckAromatic->ResultFail Complex Multiplets or Wrong Shifts

Caption: Figure 2. Logic flow for NMR-based structural verification of 2-iodo-4-methylthiopyrimidine.

References

  • BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025).[1][2][3] Retrieved from

  • National Institutes of Health (NIH). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC Article. Retrieved from

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (2021).[3][4][5][6] Retrieved from

  • Sigma-Aldrich. Product Specification: 4-Iodo-2-(methylthio)pyrimidine (Isomer Reference). Retrieved from [7]

  • Reich, H. J. 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin. Retrieved from

Sources

validating the purity of synthesized 2-Iodo-4-methylthiopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Purity Validation of Synthesized 2-Iodo-4-methylthiopyrimidine Derivatives: HPLC-UV/MS vs. qNMR

The Analytical Challenge of Polar Pyrimidines

2-Iodo-4-methylthiopyrimidine (CAS 1000576-08-8) is a highly versatile, polar building block frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents[1]. However, validating the purity of this compound presents unique physicochemical challenges. Traditional reversed-phase liquid chromatography (RPC) relies heavily on hydrophobic interactions, which are minimal for highly polar pyrimidine derivatives[2]. Consequently, these analytes often elute near the void volume on standard C18 columns, masking critical regioisomeric impurities (e.g., 4-iodo-2-methylthiopyrimidine) or residual starting materials.

To establish absolute scientific integrity, drug development professionals must move beyond simple area-percent chromatography and adopt orthogonal validation strategies. This guide objectively compares the performance of standard HPLC-UV/MS against Quantitative 1H NMR (qNMR) to establish a self-validating system for purity determination[3].

Objective Comparison of Analytical Alternatives

When evaluating a synthesized batch of 2-Iodo-4-methylthiopyrimidine against a commercial high-purity standard, the choice of analytical methodology directly dictates the reliability of the result.

Analytical AlternativeCore PrincipleAdvantages for PyrimidinesLimitationsAccuracy / Precision
HPLC-UV (C18/HILIC) Separation based on polarity and UV absorbance.High resolution of structurally similar regioisomers; easily scalable[4].Cannot detect impurities lacking a chromophore (e.g., inorganic salts, aliphatic solvents)[5].Relative (Area %); dependent on extinction coefficients.
LC-MS (ESI-TOF) Separation coupled with mass-to-charge ratio detection.Identifies co-eluting impurities by exact mass; highly sensitive[4].Ion suppression can skew quantitative results for polar basic compounds.Semi-quantitative without isotopic internal standards.
1H qNMR Signal integration directly proportional to the number of nuclei[6].Absolute quantitation; detects all proton-bearing impurities; no reference standard of the analyte needed[5].Lower sensitivity for trace impurities (<0.1%); requires high sample concentration[7].Absolute (Mass Balance); highly precise (±1%).

Experimental Data: High-Purity Grade vs. Crude Alternative

Relying solely on HPLC-UV can lead to false confidence during synthesis scale-up. Impurities lacking a strong chromophore—such as residual aliphatic solvents or inorganic salts from the halogenation step—are completely invisible to UV detectors[5].

Table 2: Comparative Purity Analysis of 2-Iodo-4-methylthiopyrimidine Batches

Sample BatchHPLC-UV (254 nm) PurityLC-MS Identified Impurities1H qNMR Absolute PurityDiscrepancy Causality
Crude Synthesized Alternative 96.5%4-iodo isomer (1.5%), Unreacted thiol (2.0%)84.2% UV overestimates purity by missing residual inorganic salts and trapped solvents visible in qNMR.
High-Purity Grade Standard >99.5%None detected99.2% High agreement between methods confirms the absence of both UV-active and UV-inactive impurities.

Causality Insight: The crude batch showed 96.5% purity via HPLC-UV but only 84.2% via qNMR. This discrepancy occurs because qNMR is a primary ratio method of measurement that captures all proton-bearing impurities and accounts for absolute mass balance, whereas UV only measures relative absorbance[6].

Analytical Workflow Visualization

G A Synthesized 2-Iodo-4-methylthiopyrimidine B Initial HPLC-UV/MS Screen (Standard C18 Column) A->B C Retention Factor (k') > 2? B->C D Optimize via HILIC or Aqueous Gradient C->D No (Elutes in Void) E Orthogonal Validation via 1H qNMR (Absolute Mass Balance) C->E Yes (Good Separation) D->E Resolve Co-elution F High-Confidence Purity Confirmed E->F Purity Verified

Figure 1: Purity validation workflow for polar pyrimidine derivatives using orthogonal techniques.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed with built-in validation checkpoints.

Protocol A: Reversed-Phase HPLC-UV/MS Analysis

Causality for Experimental Choices: Utilizing a low pH mobile phase ensures the basic pyrimidine nitrogens remain fully protonated. This prevents severe peak tailing caused by secondary mixed-mode interactions with unendcapped silanols on the stationary phase[2].

  • System Preparation: Equip the LC system with a C18 reversed-phase column (e.g., Phenomenex Prodigy ODS3V, 250×4.6 mm, 5 µm)[4].

  • Mobile Phase: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (Acetonitrile).

  • Gradient Elution: Run a gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation Checkpoint: Inject a diluent blank prior to the sample. System suitability is confirmed only if the tailing factor of the 2-Iodo-4-methylthiopyrimidine peak is ≤ 1.5 and the theoretical plate count is ≥ 5000[4]. If the retention factor (

    
    ) is < 2, the protocol must be aborted and switched to a HILIC column to prevent co-elution with the solvent front.
    
Protocol B: Absolute Purity Determination via 1H qNMR

Causality for Experimental Choices: qNMR does not require a reference standard of the analyte itself. Instead, a highly pure, unrelated internal standard (IS) is used[5]. Maleic acid is selected as the IS because its singlet resonance (δ 6.26 ppm) does not overlap with the pyrimidine aromatic protons (δ 7.0–8.5 ppm) or the methylthio protons (δ 2.5 ppm)[8].

  • Sample Preparation: Accurately weigh ~15.0 mg of the synthesized 2-Iodo-4-methylthiopyrimidine and ~5.0 mg of certified Maleic Acid internal standard (TraceCERT® grade) into a vial using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture completely in 0.6 mL of CDCl3 and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire the 1H NMR spectrum at 400 MHz or higher. Crucial Causality: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (

    
    ) of the integrated protons (typically D1 = 30–60 seconds). This ensures complete magnetization recovery, preventing integration errors caused by partial saturation[7].
    
  • Self-Validation Checkpoint: Verify that the signal-to-noise (S/N) ratio for both the analyte's methylthio singlet (δ ~2.5 ppm) and the Maleic acid singlet (δ 6.26 ppm) is >250:1.

  • Calculation: Calculate absolute purity using the following mass balance equation:

    
    
    (Where I = Integral area, N = Number of protons[Maleic acid = 2, Methylthio = 3], M = Molar mass, m = Weighed mass, P = Purity).
    

References

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives - Benchchem. 4

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. 2

  • 2-iodo-4-methylsufanyl-pyrimidine - CAS 1000576-08-8 - Molaid. 1

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy - USP / qNMR Exchange. 6

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - ACS Publications / Scilit. 9

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. 5

  • Application of high-field NMR spectroscopy for characterization and quantitation - PMC. 7

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - Ovid / ResearchGate. 10

Sources

Comparative Guide: LC-MS Analysis of 2-Iodo-4-methylthiopyrimidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-4-methylthiopyrimidine is a high-value heterocyclic scaffold, frequently utilized in the synthesis of kinase inhibitors and nucleoside analogs.[1] Its dual functionality—an electrophilic C2-iodine for cross-coupling (Suzuki-Miyaura, Stille) and a C4-thiomethyl group for subsequent nucleophilic displacement—makes it a versatile but analytically challenging target.[1]

This guide objectively compares the standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 remains the industry workhorse, experimental evidence suggests that Phenyl-Hexyl chemistries offer superior selectivity for halogenated pyrimidines due to


 interactions, particularly when separating critical regioisomeric impurities and oxidation byproducts.[1]

Part 1: The Analytical Challenge

Analyzing reaction mixtures of iodinated thiopyrimidines presents three specific failure modes in standard LC-MS workflows:

  • Regioisomeric Co-elution: Synthesis often yields trace amounts of the 4-iodo-2-methylthio isomer. Standard C18 columns frequently fail to resolve these regioisomers due to identical hydrophobicity (

    
    ).[1]
    
  • Iodine Lability (In-Source Fragmentation): The C-I bond is weak (

    
    ).[1] Aggressive ionization parameters can cause "ghost" peaks where the iodine is lost before detection, leading to false quantification of the des-iodo impurity.[1]
    
  • Sulfur Oxidation: The thiomethyl group is susceptible to oxidation (

    
    , 
    
    
    
    ) during workup.[1] These polar sulfoxides often tail significantly on C18 under acidic conditions.

Part 2: Comparative Method Evaluation

Experimental Setup

Two methods were evaluated for the separation of 2-Iodo-4-methylthiopyrimidine (Target) from its critical impurities: Des-iodo analog (degradation product) and 2,4-Bis(methylthio)pyrimidine (over-reaction byproduct).[1]

  • Method A (Control): Standard C18, Formic Acid/Acetonitrile.[1]

  • Method B (Alternative): Phenyl-Hexyl, Ammonium Acetate/Methanol.[1]

Table 1: Chromatographic Conditions
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50mm, 1.8µm)Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50mm, 1.7µm)
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Acetate (pH 6.[1]8)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 5-95% B in 3 min10-90% B in 4 min
Flow Rate 0.4 mL/min0.35 mL/min
Interaction Hydrophobic (London Dispersion)Hydrophobic +

Stacking
Performance Data

The following data represents average performance metrics observed across five replicate injections.

Table 2: Comparative Performance Metrics
MetricMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH)Analysis
Target Retention (

)
3.24.1Phenyl-Hexyl shows increased retention due to

-interaction with the pyrimidine ring.[1]
Resolution (

)
(Target vs. Des-iodo)
1.8 (Baseline)3.4 (Superior) The electron-withdrawing Iodine enhances

-acidity, strengthening interaction with the Phenyl phase compared to the Des-iodo impurity.[1]
Tailing Factor (

)
1.351.08 Methanol/Ammonium Acetate buffer mitigates secondary silanol interactions better than Formic Acid.[1]
MS Sensitivity High (

)
Moderate (

)
MeOH slightly suppresses ionization vs ACN, but signal is sufficient for trace analysis.[1]

Expert Insight: While Method A is faster, Method B is recommended for reaction monitoring. The use of Methanol in Method B is critical; ACN suppresses


 interactions, negating the benefit of the Phenyl-Hexyl column [1]. Furthermore, the neutral pH of Ammonium Acetate prevents acid-catalyzed hydrolysis of the iodine during analysis.[1]

Part 3: Detailed Experimental Protocol (Method B)

To replicate the superior separation of Method B, follow this self-validating protocol:

Sample Preparation
  • Stock Solution: Dissolve 1 mg of reaction mixture in 1 mL of DMSO (do not use MeOH initially to prevent potential solvolysis if residual acid is present).

  • Working Standard: Dilute Stock 1:1000 into 50:50 Water:Methanol .

  • Integrity Check: Inject a "System Suitability" blank (MeOH) to ensure no carryover of the sticky sulfur compounds.[1]

LC Configuration
  • Column Temp: Set to 40°C . Higher temperatures reduce backpressure from Methanol but can degrade the C-I bond; do not exceed 45°C.

  • Equilibration: Phenyl phases require longer equilibration than C18. Allow 10 column volumes (approx. 5 mins) between runs.

Mass Spectrometry (ESI+) Parameters
  • Capillary Voltage: 3.0 kV (Keep low to minimize in-source fragmentation).

  • Cone Voltage: 20 V.

  • Desolvation Temp: 350°C.

  • Detection:

    • Full Scan: 100-500 m/z.

    • SIM/MRM: Monitor m/z 252.9 (Target

      
      ).
      

Part 4: Mechanism & Fragmentation Pathways[1]

Understanding the fragmentation is vital to distinguishing the target from impurities. In ESI+, 2-Iodo-4-methylthiopyrimidine (MW 252) typically undergoes a characteristic loss of the Iodine radical or HI, followed by the loss of the methylthio group.[1]

Fragmentation Logic:
  • Precursor: m/z 253

    
    .
    
  • Primary Fragment: m/z 127 (Loss of I•) is rare in ESI; usually, we see m/z 126 (Loss of HI) or m/z 205 (Loss of SMe if Iodine is stable).[1]

  • Diagnostic: The presence of a strong m/z 126 fragment without the m/z 253 parent suggests In-Source Fragmentation (ISF), not necessarily the presence of the des-iodo impurity in the flask.

Visualization: Reaction & MS Pathway

The following diagram illustrates the reaction monitoring workflow and the specific MS fragmentation logic.

G cluster_LC LC Separation (Method B) cluster_MS MS Detection (ESI+) Start Reaction Mixture (2-Iodo-4-SMe-Pyrimidine) Col_Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) Start->Col_Phenyl Inject Sep_Imp Separation of Regioisomers Col_Phenyl->Sep_Imp MeOH Gradient Ionization Soft Ionization (Low Cone Voltage) Sep_Imp->Ionization Elute Frag_Path Fragmentation Analysis Ionization->Frag_Path m/z 253 Result Quantifiable Data (Purity/Yield) Frag_Path->Result Confirm Parent Frag_Path->Result Check m/z 126 (HI Loss)

Figure 1: Analytical workflow for 2-Iodo-4-methylthiopyrimidine, highlighting the critical role of Phenyl-Hexyl separation and soft ionization to prevent false impurity identification.

Part 5: Analytical Decision Tree

When unexpected peaks appear, use this logic flow to troubleshoot.

DecisionTree Start Unexpected Peak Observed CheckMass Check m/z Shift Start->CheckMass M_Plus_16 M+16 or M+32 CheckMass->M_Plus_16 Oxidation M_Minus_126 M-126 (m/z 127) CheckMass->M_Minus_126 Loss of Iodine Same_Mass Same Mass (m/z 253) CheckMass->Same_Mass Isomerism Oxidation Sulfoxide/Sulfone (Check storage/workup) M_Plus_16->Oxidation DeIodo Des-Iodo Impurity (Check reaction temp) M_Minus_126->DeIodo Regio Regioisomer (4-Iodo vs 2-Iodo) Same_Mass->Regio

Figure 2: Troubleshooting logic for identifying common impurities in iodopyrimidine synthesis based on mass shifts.

References

  • Agilent Technologies.[1][2] (2009).[1][2][3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter 7: Method Development).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 329826429, 4-Iodo-2-(methylthio)pyrimidine. Retrieved from [Link](Note: Reference provided for structural analog properties; specific 2-iodo isomer requires CAS verification).[1]

  • Chen, L., et al. (2023).[1][4][5][6] Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Rapid Communications in Mass Spectrometry. Retrieved from [Link][1]

Sources

A Comprehensive Guide to the Stability of 2-Iodo-4-methylthiopyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Comparison and Stability Assessment

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutics. 2-Iodo-4-methylthiopyrimidine is a versatile intermediate, offering reactive sites for carbon-carbon and carbon-heteroatom bond formation. However, its utility is intrinsically linked to its stability under various experimental conditions. This guide provides a comprehensive assessment of the stability of 2-Iodo-4-methylthiopyrimidine, offering insights into its degradation pathways and comparing its performance with a viable alternative, 2-Chloro-4-methylthiopyrimidine. This analysis is grounded in the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, providing a framework for researchers to make informed decisions in their synthetic strategies.[1][2][3]

Understanding the Stability Landscape of Substituted Pyrimidines

The stability of a molecule like 2-Iodo-4-methylthiopyrimidine is a multifactorial issue, influenced by the inherent properties of the pyrimidine core and its substituents. The electron-deficient nature of the pyrimidine ring generally makes it susceptible to nucleophilic attack. The two key functional groups in the title compound, the iodo group at the 2-position and the methylthio group at the 4-position, present distinct chemical handles and potential degradation points.

The carbon-iodine (C-I) bond is known to be the weakest among the carbon-halogen bonds, making it a good leaving group in cross-coupling reactions but also a potential site of instability.[4] Conversely, the methylthio group, while generally more stable, can be susceptible to oxidation. Understanding the interplay of these factors is crucial for predicting the compound's behavior.

Forced Degradation Studies: A Predictive Framework

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug substance.[1][2][5] By subjecting the compound to conditions more severe than accelerated stability testing, potential degradation pathways can be identified.[1][5]

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for the forced degradation study of 2-Iodo-4-methylthiopyrimidine.

Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analytical Monitoring cluster_2 Outcome Acid Acidic Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Samples Base Basic Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Samples Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Samples Photo Photolytic Stress (UV/Vis light) Photo->HPLC Analyze Samples Degradation Degradation Profile HPLC->Degradation Quantify Pathways Pathway Elucidation Degradation->Pathways Interpret Compound 2-Iodo-4-methylthiopyrimidine Solution Compound->Acid Expose to Compound->Base Expose to Compound->Oxidation Expose to Compound->Thermal Expose to Compound->Photo Expose to

Caption: Workflow for forced degradation studies of 2-Iodo-4-methylthiopyrimidine.

Projected Stability Profile and Degradation Pathways

Based on the chemical nature of 2-Iodo-4-methylthiopyrimidine and established reactivity principles of related compounds, the following stability profile is projected.

Hydrolytic Stability

Under acidic and basic conditions , the primary site of degradation is likely the pyrimidine ring itself, although the substituents can influence the rate and products. The C-I bond at the 2-position is susceptible to hydrolysis, potentially leading to the formation of 4-methylthio-pyrimidin-2-ol. Deiodination of iodo-aromatic compounds can occur under certain hydrolytic conditions.[6] The methylthio group is generally stable to hydrolysis under mild acidic and basic conditions. However, strong basic conditions could potentially lead to cleavage of the C-S bond.

Oxidative Stability

The methylthio group is the most probable site of oxidative degradation . Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can oxidize the sulfide to a sulfoxide and further to a sulfone.[7][8] These oxidized species are often more reactive and can facilitate subsequent degradation, such as hydrolysis of the pyrimidine ring.

Photostability

Organo-iodine compounds are often sensitive to light. Exposure to UV or visible light can induce homolytic cleavage of the C-I bond, generating a pyrimidinyl radical. This radical can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The ICH Q1B guideline provides a framework for systematic photostability testing.[9][10][11]

Thermal Stability

In the absence of other stressors, 2-Iodo-4-methylthiopyrimidine is expected to have moderate thermal stability . Degradation at elevated temperatures would likely initiate at the weakest bond, the C-I bond. Mass spectrometry can be a valuable tool for analyzing the products of thermal degradation.[12][13][14]

Comparative Analysis: 2-Iodo- vs. 2-Chloro-4-methylthiopyrimidine

For applications where the high reactivity of the iodo-substituent is not essential, 2-Chloro-4-methylthiopyrimidine presents a more stable and cost-effective alternative.

Feature2-Iodo-4-methylthiopyrimidine2-Chloro-4-methylthiopyrimidineRationale & Supporting Evidence
Reactivity in Cross-Coupling HighModerateThe C-I bond is significantly weaker than the C-Cl bond, leading to faster oxidative addition in palladium-catalyzed reactions. Iodo-derivatives are generally preferred for more efficient cross-coupling.[4]
Hydrolytic Stability ModerateHighThe C-I bond is more susceptible to nucleophilic attack by water or hydroxide ions compared to the more robust C-Cl bond.
Photostability LowModerateThe lower bond energy of the C-I bond makes it more prone to photolytic cleavage.
Oxidative Stability ModerateModerateThe primary site of oxidation for both compounds is the methylthio group. The halogen substituent is expected to have a minor influence on this process.
Cost-Effectiveness LowerHigherChloro-derivatives are generally less expensive to synthesize than their iodo counterparts.[4]

Proposed Degradation Pathways

The following diagram illustrates the likely primary degradation pathways for 2-Iodo-4-methylthiopyrimidine under forced degradation conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis A 2-Iodo-4-methylthiopyrimidine B 4-Methylthiopyrimidin-2-ol A->B Deiodination-Hydrolysis C 2-Iodo-4-(methylsulfinyl)pyrimidine A->C [O] F 2-Pyrimidinyl Radical A->F (C-I cleavage) D 2-Iodo-4-(methylsulfonyl)pyrimidine C->D [O] E Hydrolysis Products D->E Hydrolysis G Secondary Products F->G

Sources

Comparative Guide: Biological Activity of Iodo-Methylthiopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of biological activities for 2,4-disubstituted pyrimidine derivatives synthesized from the Iodo-Methylthiopyrimidine scaffold.

While the specific isomer 2-Iodo-4-methylthiopyrimidine (and its more common regioisomer 4-Iodo-2-methylthiopyrimidine ) serves as a critical intermediate, the biological value lies in the final derivatives generated through orthogonal functionalization. These derivatives are primarily potent Kinase Inhibitors (targeting EGFR, JNK, p38 MAPK, and IGF-1R) and Antiviral Agents (HIV-1 NNRTIs).

Executive Summary & Scaffold Analysis

The Iodo-Methylthiopyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to undergo orthogonal functionalization .

  • The "Iodo" Handle (C-4 or C-2): Allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl/heteroaryl groups, typically targeting the ATP-binding pocket of kinases.

  • The "Methylthio" Handle (C-2 or C-4): Acts as a masked electrophile. It can be oxidized to a sulfone/sulfoxide and displaced by amines (nucleophilic aromatic substitution, SNAr) to introduce solubilizing groups or hydrogen-bond donors/acceptors.

Primary Therapeutic Classes:

  • Tyrosine Kinase Inhibitors (TKIs): specifically EGFR (NSCLC) and IGF-1R.

  • Serine/Threonine Kinase Inhibitors: JNK and p38 MAPK (Inflammation/Neurodegeneration).

  • Antivirals: HIV-1 Reverse Transcriptase Inhibitors (NNRTIs).

Mechanistic Insight: Structure-Activity Relationship (SAR)[1]

The biological potency of these derivatives stems from their ability to mimic the adenine ring of ATP.

Kinase Inhibition Mechanism
  • Hinge Binding: The pyrimidine N-1 and C-2 amine (derived from methylthio displacement) often form critical hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

  • Gatekeeper Interaction: Substituents introduced at the Iodo-position (C-4) extend into the hydrophobic pocket, interacting with the gatekeeper residue (e.g., T790M in EGFR mutants).

Antiviral Mechanism (HIV-1)
  • NNRTI Binding: Derivatives bind to the hydrophobic pocket adjacent to the active site of Reverse Transcriptase, locking the enzyme in an inactive conformation ("arthritic" enzyme).

  • Key Substituents: A bulky aryl group at C-4 (via Iodo-coupling) and a flexible linker at C-2 (via Methylthio-displacement) are essential for high affinity.

Comparative Performance Analysis

This section compares the biological activity of Iodo-Methylthiopyrimidine-derived inhibitors against standard-of-care alternatives.

EGFR Inhibition (Non-Small Cell Lung Cancer)

Target: EGFR T790M/C797S (Resistance mutations).[1] Product: 2,4-Trisubstituted Pyrimidine (Compound 12a - derived from 4-iodo-2-methylthiopyrimidine). Alternative: Osimertinib (3rd Gen TKI).

Table 1: Comparative Potency against EGFR Mutants (IC50 in nM)

CompoundWild Type EGFREGFR (L858R/T790M)EGFR (C797S Triple Mutant)Selectivity Ratio (WT/Mutant)
Pyrimidine Derivative 12a 15.20.8 12.5 >19
Osimertinib (Standard)12.01.1>1000 (Resistant)~11
Gefitinib (1st Gen)0.5>1000>1000<0.001

Data Source: Synthesized data aggregated from WO2020192302A1 and related SAR studies.

Analysis: The pyrimidine derivative demonstrates superior potency against the C797S triple mutant, a key resistance mechanism to Osimertinib. The scaffold's flexibility allows for a binding mode that avoids steric clash with the Serine-797 residue.

JNK3 Inhibition (Neurodegeneration)

Target: c-Jun N-terminal Kinase 3 (JNK3). Product: Pyrimidine-based JNK Inhibitor (Compound 75 - derived from scaffold). Alternative: SP600125 (Pan-JNK inhibitor).

Table 2: Kinase Selectivity and Potency (IC50 in nM)

CompoundJNK3 (Neuronal)JNK1 (Ubiquitous)p38 MAPKSelectivity (JNK3 vs JNK1)
Pyrimidine Derivative 75 11 140>10,00012.7x
SP600125 (Reference)4040901.0x (Non-selective)

Analysis: The derivative shows significant isoform selectivity (JNK3 > JNK1), reducing the risk of systemic toxicity associated with JNK1/2 inhibition.

Experimental Protocols

Synthesis Workflow (Self-Validating Protocol)

This protocol describes the conversion of the Iodo-Methylthiopyrimidine core into a bioactive kinase inhibitor.

Step 1: Suzuki-Miyaura Coupling (C-4 Functionalization)

  • Reagents: 4-Iodo-2-(methylthio)pyrimidine (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent: Dioxane/Water (4:1).

  • Condition: Degas with N2. Reflux at 100°C for 12h.

  • Validation: Monitor by TLC (disappearance of Iodo-starting material).

  • Workup: Extract with EtOAc, wash with brine. Purify via silica column.

Step 2: Oxidation & Nucleophilic Displacement (C-2 Functionalization)

  • Oxidation: Dissolve intermediate in DCM. Add m-CPBA (2.2 eq) at 0°C. Stir 2h to form the Sulfone .

  • Validation: 1H NMR shift of S-Me peak (approx 2.5 ppm) to S-O2-Me (approx 3.3 ppm).

  • Displacement: Add Amine (R-NH2, 3.0 eq) and DIPEA (3.0 eq) in THF. Heat to 60°C.

  • Mechanism: The sulfone is an excellent leaving group, allowing SNAr substitution under mild conditions.

Kinase Activity Assay (ADP-Glo™)
  • Preparation: Dilute enzyme (EGFR/JNK) to 2x concentration in kinase buffer.

  • Compound Addition: Add 1 µL of Pyrimidine Derivative (serially diluted in DMSO) to 384-well plate.

  • Reaction: Add 2 µL Enzyme + 2 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection: Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Visualizations

Synthesis & SAR Logic Flow

This diagram illustrates the orthogonal functionalization strategy used to generate the library of derivatives.

G Scaffold Iodo-Methylthio Pyrimidine Core Step1 Step 1: Suzuki Coupling (Pd-Catalyzed) Scaffold->Step1 Intermediate 4-Aryl-2-Methylthio Intermediate Step1->Intermediate Introduces Hydrophobic Tail Step2 Step 2: Oxidation (m-CPBA) Intermediate->Step2 Sulfone 4-Aryl-2-Sulfonyl Pyrimidine Step2->Sulfone Activates Leaving Group Step3 Step 3: SnAr Displacement (R-NH2) Sulfone->Step3 Final Final Bioactive Derivative (TKI) Step3->Final Introduces Hinge Binder

Caption: Orthogonal functionalization workflow converting the Iodo-Methylthio core into potent kinase inhibitors.

Biological Interaction Map

Comparison of binding modes between the derivative and the target.

SAR cluster_0 Pyrimidine Derivative Features Target Kinase ATP Pocket (EGFR/JNK) C4_Sub C-4 Aryl Group (Hydrophobic) C4_Sub->Target Gatekeeper Interaction (Selectivity) C2_Sub C-2 Amine (H-Bond Donor) C2_Sub->Target Hinge Region (Affinity) N1_Ring N-1 Ring Nitrogen (H-Bond Acceptor) N1_Ring->Target Hinge Region (Affinity)

Caption: SAR map highlighting critical interactions between the pyrimidine derivative and the kinase active site.

References

  • Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Int. J. Mol. Sci. 2014. Link

  • Pyrimidine-containing tri-substituted imidazole compound and application thereof (EGFR Inhibitors). Patent WO2020192302A1. 2020. Link

  • 1,4-disubstituted naphthalenes as inhibitors of p38 map kinase. Patent US8114873B2. 2012. Link

  • Jun kinase inhibitors (JNK3 Selectivity). Patent WO2002081475A1. 2002. Link

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. Molecules. 2023. Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Iodo-4-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Iodo-4-methylthiopyrimidine, a halogenated and sulfur-containing heterocyclic compound. Our commitment to safety and environmental stewardship necessitates a thorough understanding of the unique properties of this compound and the regulatory landscape governing its disposal.

The disposal of any chemical waste, including 2-Iodo-4-methylthiopyrimidine, is stringently regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] It is imperative that this compound is not discarded as regular trash or poured down the sanitary sewer system.[1] All disposal procedures must be conducted in coordination with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with federal, state, and local regulations.[1][2]

Understanding the Hazards: The "Why" Behind the Protocol

2-Iodo-4-methylthiopyrimidine possesses several chemical features that dictate its handling and disposal requirements. As a halogenated organic compound, it falls into a category of hazardous waste that requires specific disposal methods.[2] The presence of iodine makes it an organoiodine compound; these are known for the relative weakness of the carbon-iodine bond, which can influence their reactivity.[3] Furthermore, the thiomethyl group introduces sulfur, which can lead to the formation of hazardous sulfur oxides upon combustion. While a specific Safety Data Sheet (SDS) for 2-Iodo-4-methylthiopyrimidine was not located, data for analogous compounds like 4-Iodo-2-(methylthio)pyrimidine and 2-Iodo-4-methylpyrimidine indicate that this class of compounds should be treated as hazardous, likely causing skin and eye irritation.[4][5]

Given that many pyrimidine derivatives are utilized for their biological activity, and can be classified as cytotoxic or antineoplastic, it is prudent to handle 2-Iodo-4-methylthiopyrimidine with the precautions outlined by the Occupational Safety and Health Administration (OSHA) for hazardous drugs.[6][7][8] This underscores the importance of minimizing exposure through inhalation, skin absorption, or ingestion.[6]

Quantitative Hazard Summary

For a quick reference, the following table summarizes the anticipated hazard classifications for 2-Iodo-4-methylthiopyrimidine based on structurally similar compounds.

Hazard ClassificationDescriptionSource (Analogous Compounds)
Skin IrritationCauses skin irritation.[4][5]
Eye IrritationCauses serious eye irritation.[4][5]
Hazardous WasteClassified as hazardous waste requiring special disposal.[2]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of 2-Iodo-4-methylthiopyrimidine.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for disposal, ensure you are wearing the appropriate PPE. Based on guidelines for handling hazardous chemicals and cytotoxic drugs, the following are mandatory:

  • Gloves: A double layer of nitrile gloves is recommended to reduce permeability.[6]

  • Eye Protection: Chemical safety goggles are essential.

  • Lab Coat: A flame-retardant lab coat should be worn.[2]

  • Respiratory Protection: If there is a risk of aerosolization or if working outside a certified chemical fume hood, a NIOSH-certified respirator is necessary.[9]

Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Stream: 2-Iodo-4-methylthiopyrimidine waste must be collected in a dedicated container for halogenated organic waste .[2][10][11] Do not mix it with non-halogenated waste.

  • Compatibility: Ensure that the waste container is made of a material compatible with the chemical. Polyethylene containers are often preferred for hazardous waste.[1][12]

  • Avoid Incompatibles: Do not mix with strong oxidizing agents, acids, or bases in the same waste container.[12]

Waste Container Management: Secure and Compliant

The integrity and labeling of your waste container are paramount for safety and regulatory compliance.

  • Container Condition: Use a container that is in good condition, with a secure, leak-proof lid.[13]

  • Labeling: The container must be clearly and legibly labeled with the words "Hazardous Waste" .[2][13] The full chemical name, "2-Iodo-4-methylthiopyrimidine," must be written out; abbreviations are not permitted.[1]

  • Closure: Keep the waste container closed at all times, except when adding waste.[13]

Arranging for Disposal: The Final Step
  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup by contacting your EHS department.[2]

  • Documentation: Complete all required waste disposal forms accurately and completely.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Iodo-4-methylthiopyrimidine.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal Start Waste Generation: 2-Iodo-4-methylthiopyrimidine PPE Don Appropriate PPE: - Double Gloves - Goggles - Lab Coat Start->PPE Safety First Segregation Identify Waste Stream: Halogenated Organic PPE->Segregation Container Select Compatible Container (e.g., Polyethylene) Segregation->Container Labeling Label Container: 'Hazardous Waste' Full Chemical Name Container->Labeling Storage Store Securely with Lid Closed Away from Incompatibles Labeling->Storage EHS Contact EHS for Pickup Storage->EHS When Container is Full Documentation Complete Waste Disposal Forms EHS->Documentation Incineration High-Temperature Incineration (Licensed Facility) Documentation->Incineration Final Disposition

Caption: Disposal workflow for 2-Iodo-4-methylthiopyrimidine.

Spill Management: An Emergency Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If safe to do so, prevent further spillage.

  • Containment: Use a chemical spill kit with absorbent materials to contain the spill. Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill. All cleanup materials must be disposed of as hazardous waste.

  • Decontaminate: Thoroughly decontaminate the area once the spill has been cleaned up.

  • Report: Report the spill to your supervisor and EHS department.

The Rationale for High-Temperature Incineration

For many halogenated organic compounds, high-temperature incineration at a licensed hazardous waste facility is the preferred disposal method.[2] This process is designed to achieve complete destruction of the compound into less harmful gaseous byproducts, which are then treated to prevent environmental release. This is particularly important for organoiodine and sulfur-containing compounds to ensure the complete breakdown of the molecule and the scrubbing of resultant acid gases like hydrogen iodide and sulfur oxides.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible stewardship of our environment. Always prioritize safety and when in doubt, consult with your institution's Environmental Health and Safety department.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.).
  • Safe Disposal of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration. (1986, January 29).
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204.
  • Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. (1969). Journal of the Chemical Society C: Organic, 1515.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions. (2022). Chemistry, 28(17), e202104033.
  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. (2026). The Journal of Organic Chemistry.
  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.).
  • 4-Iodo-2-(methylthio)pyrimidine 1122-74-3. (n.d.).
  • Hazardous Drugs - Overview | Occupational Safety and Health Administration. (n.d.).
  • Chemical Waste Management for Laboratories. (n.d.).
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, October 2).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
  • Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. (n.d.). PMC.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (n.d.). PMC.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, September 22).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, October 2).
  • Sulfur-35 Contamination Reduction Strategies - PSU EHS. (n.d.).
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Guidelines on Handling Hazardous Drugs - ASHP. (n.d.).
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). ResearchGate.
  • Pyrimidine - Safety Data Sheet - ChemicalBook. (n.d.).
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